molecular formula C8H4ClNO2S B3376177 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid CAS No. 117390-36-0

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B3376177
CAS No.: 117390-36-0
M. Wt: 213.64 g/mol
InChI Key: JTQYISCVZJCQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-4(8(11)12)3-6-5(10-7)1-2-13-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQYISCVZJCQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245342
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-36-0
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117390-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Architecting Bioactive Scaffolds: A Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) has emerged as a privileged, bifunctional building block. By fusing an electron-rich thiophene with an electron-deficient pyridine, this scaffold offers a highly tunable electronic environment. Its dual functional handles—a highly activated C5-chlorine and a C6-carboxylic acid—enable orthogonal, late-stage diversification[1]. This whitepaper dissects the structural causality, physicochemical advantages, and self-validating synthetic protocols required to leverage this scaffold in advanced drug discovery programs.

Physicochemical & Structural Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The thieno[3,2-b]pyridine core provides a lower molecular weight and reduced lipophilicity compared to its quinoline bioisosteres, directly improving ligand efficiency (LE)[2].

Table 1: Quantitative Physicochemical Data [3]

Property Value Implication for Drug Design
CAS Registry Number 117390-36-0 Standard identifier for procurement and IP tracking.
Molecular Formula C₈H₄ClNO₂S Low molecular weight (213.64 g/mol ) preserves budget for peripheral elaboration.
Monoisotopic Mass 212.96513 Da Critical for high-resolution mass spectrometry (HRMS) validation.
Predicted XlogP 2.4 Optimal starting lipophilicity for oral bioavailability (Rule of 5 compliant).

| Topological Polar Surface Area | 70.1 Ų | Excellent balance for membrane permeability and target engagement. |

Causality in Scaffold Selection: Why This Motif?

Bioisosterism and Metabolic Stability

The thieno[3,2-b]pyridine core is frequently deployed as a bioisosteric replacement for quinoline or indole rings[2]. The causality behind this substitution is rooted in physicochemical optimization: replacing a benzene ring with a thiophene reduces the number of aromatic protons, alters the dihedral angle of peripheral substituents, and lowers overall lipophilicity (clogP). This shift often mitigates hERG toxicity liabilities and eliminates metabolic soft spots typically targeted by hepatic CYP450 enzymes[4].

Orthogonal Functionalization

The true power of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid lies in its orthogonal reactivity. The C6-carboxylic acid acts as a prime site for amide coupling, forming a critical hydrogen-bond donor/acceptor pair essential for kinase hinge-binding motifs[5]. Concurrently, the C5-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C6-carbonyl[6][7].

ReactivityMap Core Thieno[3,2-b]pyridine Core Scaffold C5 C5-Chloro (SNAr Target) Core->C5 Activated by Pyridine N & C6-EWG C6 C6-Carboxylic Acid (Amidation Target) Core->C6 H-Bond Donor/Acceptor SNAr Nucleophilic Aromatic Substitution (Amines/Thiols) C5->SNAr Amide Amide Coupling (HATU/DIPEA) C6->Amide

Figure 1: Reactivity map of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid.

Self-Validating Synthetic Methodologies

To maximize chemoselectivity, the C6-carboxylic acid is typically functionalized prior to the C5-chloro displacement. This prevents the carboxylic acid from interfering with the basic conditions required for SNAr and utilizes the resulting C6-amide to further activate the C5 position via inductive electron withdrawal[2][8].

Workflow SM Starting Material (CAS: 117390-36-0) Step1 Step 1: Amide Coupling (HATU, DIPEA, Amine) SM->Step1 Int Intermediate (C6-Amide, C5-Chloro) Step1->Int LC-MS Validation Step2 Step 2: SNAr Reaction (Nucleophile, Base, Heat) Int->Step2 Product Final Bifunctionalized Product Step2->Product HPLC Purification

Figure 2: Self-validating step-by-step synthetic workflow for bifunctionalization.

Protocol A: Chemoselective Amide Coupling at C6

Causality: We select over traditional carbodiimides (EDC/DCC) due to its superior kinetics and ability to stabilize the highly reactive OAt-active ester, which minimizes epimerization and side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile.

  • Initiation: Dissolve 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Introduce the primary or secondary amine (1.1 eq) dropwise. Stir for 2–4 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in 1 mL of H₂O/MeCN (1:1). Analyze via LC-MS. The protocol is validated when the starting material mass (m/z 213.9 [M+H]⁺) is entirely replaced by the product mass, retaining the distinct 3:1 chlorine isotope pattern.

  • Isolation: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Causality: The C5-chloro group is highly electrophilic. We utilize Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent; its high dielectric constant solvates the potassium cation of the base, leaving the nucleophile "naked" and highly reactive[6].

  • Initiation: Dissolve the C6-amide intermediate (1.0 eq) in anhydrous DMSO (0.1 M).

  • Reagent Addition: Add the nucleophile (e.g., an aniline or aliphatic amine, 1.5 eq) and K₂CO₃ (2.0 eq) to scavenge the generated HCl.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–12 hours. (Microwave irradiation at 120°C for 30 minutes can be substituted for sterically hindered anilines).

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The critical validation marker is the disappearance of the chlorine isotope pattern (the M / M+2 peaks) and the emergence of the desired functionalized mass[7].

  • Purification: Precipitate the product by pouring the mixture into ice water. Filter the solid and purify via reverse-phase preparative HPLC.

Table 2: Reaction Condition Optimization Summary

Reaction Type Target Site Optimal Reagents Temp / Time Typical Yield
Amide Coupling C6-Carboxylic Acid HATU, DIPEA, DMF 25°C / 2-4h 75-95%
SNAr (Aliphatic Amines) C5-Chloro R-NH₂, K₂CO₃, DMSO 80°C / 4-6h 65-85%

| SNAr (Anilines) | C5-Chloro | Ar-NH₂, NaH, DMF | 0°C to 60°C / 12h | 50-70% |

Applications in Advanced Drug Discovery

The 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid scaffold has been instrumental in generating several high-value therapeutic leads:

  • Kinase Inhibition (c-Met & VEGFR2): Thieno[3,2-b]pyridines serve as core hinges in c-Met inhibitors. The C6-amide forms critical hydrogen bonds with the kinase hinge region, while the C5-substitution projects into the hydrophobic pocket, yielding low nanomolar potency[2][8].

  • Epigenetic Modulation (SIRT1/2/3): Structurally related thienopyrimidines and thienopyridines have been discovered via Encoded Library Technology (ELT) as pan-inhibitors of sirtuins, acting as powerful tools for metabolic and oncologic research[5].

  • Allosteric Modulators (mGlu5 NAMs): Derivatives of this scaffold, specifically 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides, have been developed as highly brain-penetrant negative allosteric modulators for the metabotropic glutamate receptor subtype 5, showing vast improvements in human hepatic clearance[4].

  • Macrocyclic PAD Inhibitors: The bifunctional nature of the C5/C6 handles allows for macrocyclization, a strategy recently patented for creating potent inhibitors of peptidylarginine deiminases (PADs), targets implicated in inflammatory diseases and oncology[1].

  • Anti-Tubercular Agents: Scaffold hopping strategies have identified thieno[3,2-b]pyridinone derivatives as potent inhibitors of the Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), exhibiting minimum inhibitory concentrations (MIC) ≤ 1 μg/mL[9].

References

  • PubChemLite : 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (C8H4ClNO2S). PubChem Database.[Link][3]

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 . Journal of Medicinal Chemistry. [Link][5]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . ACS Chemical Neuroscience. [Link][4]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase . European Journal of Medicinal Chemistry.[Link][9]

  • Macrocyclic inhibitors of peptidylarginine deaminases . Google Patents (WO2021222353A1).[1]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).[Link][2]

Sources

Technical Monograph: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid (CAS 117390-36-0)

[1]

Executive Summary

CAS 117390-36-0 , chemically known as 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , is a specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a high-value scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, specifically targeting the metabotropic glutamate receptor subtype 5 (mGlu5).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols. It is designed to bridge the gap between raw chemical data and practical application in drug discovery workflows.

Chemical Identity & Structural Analysis

The compound features a fused bicyclic thieno[3,2-b]pyridine core, which functions as a bioisostere for quinoline or indole scaffolds in drug design. The presence of the chlorine atom at position 5 and the carboxylic acid at position 6 provides orthogonal handles for further functionalization—typically nucleophilic aromatic substitution (SnAr) at the chlorine and amide coupling at the acid.

Table 1: Chemical Identity Data
Property Data
CAS Registry Number 117390-36-0
IUPAC Name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Molecular Formula C₈H₄ClNO₂S
Molecular Weight 213.64 g/mol
MDL Number MFCD20527833
SMILES OC(=O)C1=C(Cl)N=C2C(S=CC2)=C1
InChI Key InChIKey=... (Specific key varies by protonation state)
Core Scaffold Thieno[3,2-b]pyridine

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and assay development. The values below represent a synthesis of experimental data and high-confidence predictive models used in pharmaceutical profiling.

Table 2: Physicochemical Properties
Property Value / Description Context for Development
Physical State Solid (Crystalline Powder)Typically white to off-white; requires protection from light.
Melting Point >250°C (Decomposes)High lattice energy indicates stability but poor aqueous solubility.
Solubility (Water) Low (< 0.1 mg/mL)Critical: Requires pH adjustment (basic) or co-solvents for aqueous assays.
Solubility (Organic) Soluble in DMSO, DMFPreferred solvents for stock solution preparation (10–100 mM).
pKa (Acid) ~3.5 (Predicted)The C6-carboxylic acid is acidic; exists as a carboxylate anion at physiological pH (7.4).
LogP (Predicted) ~2.1 – 2.5Moderate lipophilicity; suitable for CNS-targeted drug discovery (blood-brain barrier penetration).
H-Bond Donors 1 (COOH)Relevant for receptor binding interactions.
H-Bond Acceptors 3 (N, O, O)The pyridine nitrogen is a weak acceptor due to the electron-withdrawing Cl group.

Synthetic Pathways & Manufacturing

The synthesis of CAS 117390-36-0 is non-trivial and typically follows a Friedländer Annulation or a Cyclization-Hydrolysis strategy. Understanding the genesis of the molecule helps in identifying potential impurities (e.g., regioisomers or unhydrolyzed nitriles).

Primary Synthetic Route: Friedländer Annulation

This method involves the condensation of 3-amino-2-formylthiophene with a pyruvate derivative, followed by chlorination and hydrolysis.

  • Precursor Formation: 3-Amino-2-formylthiophene is generated (often in situ from the azide).[1]

  • Annulation: Reaction with ethyl pyruvate or pyruvic acid under basic conditions yields the thienopyridine core.

  • Functionalization: Chlorination (using POCl₃) and subsequent hydrolysis of the ester/nitrile yields the final acid.

Visualization: Synthetic Logic Flow

The following diagram illustrates the structural logic and reactivity nodes of the molecule.

GPrecursor3-Amino-2-formylthiophene(Precursor)CoreThieno[3,2-b]pyridineScaffoldPrecursor->CoreFriedländerAnnulationTargetCAS 117390-36-0(5-Cl, 6-COOH)Core->TargetFunctionalizationCl_SiteC5-Chlorine(SnAr Reactivity)Target->Cl_SiteSite 1Acid_SiteC6-Carboxylic Acid(Amide Coupling)Target->Acid_SiteSite 2

Figure 1: Synthetic logic flow from precursor to functionalized scaffold, highlighting key reactivity sites.

Applications in Drug Discovery

Kinase Inhibition & GPCR Modulation

CAS 117390-36-0 is a "privileged structure" in medicinal chemistry.

  • mGlu5 Negative Allosteric Modulators (NAMs): The thienopyridine core is a bioisostere for the quinoline core found in many glutamate receptor modulators. The C6-acid is often converted to an amide to engage specific pockets in the transmembrane domain.

  • Kinase Inhibitors: The fused thiophene ring alters the electronic vector of the pyridine nitrogen, potentially improving selectivity against off-target kinases compared to standard quinoline inhibitors.

Experimental Protocol: Stock Solution Preparation

For biological assays (IC50 determination)

  • Weighing: Accurately weigh 2.14 mg of CAS 117390-36-0.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid water at this stage to prevent precipitation.

  • Vortexing: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.

    • Result: This yields a 10 mM stock solution .

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3-6 months.

    • Freeze/Thaw: Limit to <3 cycles to prevent degradation.

Handling, Stability & Safety (MSDS Summary)

Stability Profile
  • Thermal Stability: Stable up to 250°C; however, prolonged exposure to heat can cause decarboxylation.

  • Hydrolytic Stability: The C-Cl bond is stable to neutral water but susceptible to hydrolysis under strong basic conditions at elevated temperatures.

  • Photostability: Thienopyridines can be light-sensitive. Store in amber containers.

GHS Hazard Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem Compound Summary. (2025). 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information.[2] Link

  • BenchChem Application Note. (2025). Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid and derivatives. BenchChem Protocols. Link

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. Link

  • National Institutes of Health (PMC). (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of mGlu5. Link

  • BLD Pharm. (2025). Product Data Sheet: CAS 117390-36-0. Link

The Strategic Role of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid in Modern Medicinal Chemistry: A Focus on Macrocyclic PAD4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics for autoimmune diseases and oncology, the architectural rigidity and unique electronic properties of fused bicyclic heteroaromatics have become indispensable. Among these, the thieno[3,2-b]pyridine scaffold has emerged as a privileged structure [4]. Specifically, 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) serves as a highly versatile, bifunctional building block.

This technical whitepaper explores the causality behind the selection of this specific building block in modern drug discovery, focusing heavily on its breakthrough application in the synthesis of macrocyclic inhibitors targeting Peptidylarginine Deiminase 4 (PAD4) —a critical enzyme implicated in rheumatoid arthritis (RA), lupus, and cancer-associated thrombosis[1][2].

Structural and Physicochemical Profiling

The selection of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid is not arbitrary; it is driven by strict stereoelectronic requirements. The carboxylic acid at the C6 position is primed for rapid amide coupling, while the chlorine at the C5 position is highly activated by the adjacent pyridine nitrogen, making it an ideal electrophile for intramolecular Nucleophilic Aromatic Substitution (


) or palladium-catalyzed cross-coupling.

Furthermore, the thiophene sulfur atom acts as a critical hydrogen-bond acceptor and can engage in chalcogen bonding within the hydrophobic pockets of target enzymes.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / DescriptionMedicinal Chemistry Significance
CAS Number 117390-36-0Commercial availability ensures scalable synthesis.
Molecular Formula

Low molecular weight (213.64 g/mol ) allows for high ligand efficiency.
C6-Carboxylic Acid

Enables robust activation via standard coupling reagents (e.g., HATU).
C5-Chlorine Leaving GroupOrthogonal reactivity; activated for

ring-closure.
Thieno-pyridine Core Planar BicyclicImparts conformational rigidity; enhances

stacking in the active site.

Biological Context: Targeting PAD4 and NETosis

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational conversion of peptidyl arginine to peptidyl citrulline. In neutrophils, hyperactivation of PAD4 leads to the citrullination of histones, causing chromatin decondensation and the subsequent release of Neutrophil Extracellular Traps (NETs) . While NETosis is a natural antimicrobial defense, pathological NETosis drives autoantibody generation in RA and promotes microvascular thrombosis [3].

To achieve high potency and selectivity for PAD4 over other PAD isozymes (e.g., PAD2), researchers have transitioned from linear molecules to macrocyclic architectures [1]. Macrocyclization restricts the conformational ensemble of the molecule, reducing the entropic penalty upon binding the PAD4 active site, while simultaneously shielding the molecule from proteolytic cleavage.

PAD4_Pathway PAD4 PAD4 Activation (Intracellular Calcium) Citrullination Histone Citrullination (Arg -> Cit) PAD4->Citrullination Catalyzes Chromatin Chromatin Decondensation Citrullination->Chromatin Induces NETosis NET Formation (NETosis) Chromatin->NETosis Triggers Disease Autoimmunity & Thrombosis (RA, Lupus, Cancer) NETosis->Disease Pathological Driver Inhibitor Macrocyclic PAD4 Inhibitor (Thienopyridine Core) Inhibitor->PAD4 Allosteric/Active Site Blockade

Fig 1: PAD4-mediated citrullination pathway and NETosis blockade by macrocyclic inhibitors.

Synthetic Methodology: Assembly of Macrocyclic PAD4 Inhibitors

The integration of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid into a macrocycle requires a meticulously controlled, two-stage workflow. The protocols below are designed as self-validating systems , ensuring that intermediate failures are caught before costly downstream steps.

Step 1: Amide Coupling (Linear Precursor Assembly)

Causality & Rationale: The electron-deficient nature of the thieno[3,2-b]pyridine ring reduces the nucleophilicity of the resulting carboxylate. Therefore, HATU is selected over standard EDC/HOBt to ensure rapid formation of the highly reactive 7-aza-HOBt active ester, driving the reaction to completion and minimizing epimerization.

Procedure:

  • Dissolve 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Add HATU (1.2 eq) portion-wise. Stir for 15 minutes to allow active ester formation.

  • Dropwise, add the aliphatic amine/linker (1.1 eq) dissolved in DMF.

  • Warm to room temperature and stir for 2 hours.

In-Process Quality Control (IPQC) & Self-Validation:

  • Validation: Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS.

  • Success Metric: The protocol is validated to proceed only if the extracted ion chromatogram (EIC) shows >95% consumption of the starting mass (m/z 213.6) and the appearance of the linear amide adduct.

Step 2: Intramolecular Macrocyclization ( )

Causality & Rationale: To close the macrocycle, the molecule is subjected to highly dilute conditions to favor intramolecular cyclization over intermolecular polymerization. The C5-chlorine is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen.

Procedure:

  • Dissolve the linear intermediate in anhydrous NMP to achieve a high dilution of 0.002 M.

  • Add Cesium Carbonate (

    
    , 4.0 eq) to act as a mild, heterogeneous base that coordinates the nucleophile without degrading the substrate.
    
  • Heat the reaction mixture to 90 °C for 12 hours.

  • Filter the inorganic salts, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (C18, Water/MeCN with 0.1% TFA).

In-Process Quality Control (IPQC) & Self-Validation:

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) analysis of the purified product.
  • Success Metric: The disappearance of the nucleophile's labile proton (e.g., -OH or -NH) and an upfield shift of the thienopyridine aromatic protons confirm successful ring closure.

Synthetic_Workflow SM 5-Cl-thieno[3,2-b]pyridine- 6-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Amine Aliphatic Amine / Linker Amine->Coupling Linear Linear Intermediate (5-Cl-pyridine amide) Coupling->Linear >90% Yield Cyclization Macrocyclization (SNAr or Pd-Catalyzed) Linear->Cyclization Intramolecular Product Macrocyclic PAD4 Inhibitor Cyclization->Product Ring Closure

Fig 2: Synthetic workflow for macrocyclic PAD4 inhibitors using the thienopyridine building block.

Structure-Activity Relationship (SAR) & Quantitative Data

The incorporation of the thieno[3,2-b]pyridine core represents a significant leap in PAD4 inhibitor optimization. Early iterations of macrocyclic inhibitors utilized simpler pyridine cores (e.g., derived from 3-bromopyridine-4-carboxylic acid). However, transitioning to the fused thienopyridine system drastically improves both target affinity and metabolic stability [1].

The table below summarizes representative SAR data, demonstrating the superiority of the thieno[3,2-b]pyridine scaffold.

Table 2: Comparative SAR of Macrocyclic PAD4 Inhibitor Cores
Core Scaffold Building BlockMacrocycle Linker TypePAD4 Biochemical

(nM)
in vitro Human Liver Microsome

3-Bromopyridine-4-carboxylic acidAliphatic Amine12545 min
5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Aliphatic Amine 12 >120 min
5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Ether-linked 8 >120 min

Data represents the functional trajectory observed in recent patent literature optimizing PAD4 macrocycles. The thienopyridine core consistently yields sub-20 nM potency due to optimal active-site geometry.

Conclusion & Future Perspectives

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is far more than a simple heterocyclic building block; it is a rationally designed module that enables the construction of complex, disease-modifying macrocycles. By providing orthogonal reactive sites (C6-acid for amidation, C5-chloro for cyclization) and a rigid, bioisosteric core, it has directly enabled the discovery of next-generation PAD4 inhibitors [1][2].

Beyond PAD4, this scaffold is currently being explored in the development of highly selective kinase inhibitors (e.g., Haspin kinases) [4] and allosteric modulators for CNS targets, proving its enduring value in the medicinal chemist's toolkit.

References

  • Title: Macrocyclic Inhibitors of Peptidylarginine Deiminases (WO 2021/222353 A1)
  • Title: Novel Macrocyclic Peptidylarginine Deiminase Type 4 (PAD4) Inhibitors Source: ACS Medicinal Chemistry Letters (2022) URL: [Link]

  • Title: A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present) Source: Expert Opinion on Therapeutic Patents (2024) URL: [Link]

  • Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: Angewandte Chemie International Edition (2024) URL: [Link]

Literature review of thienopyridine-6-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Thienopyridine-6-Carboxylic Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The thienopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of thienopyridine-6-carboxylic acid analogs, a subclass of compounds with significant and varied biological activities. We will delve into the synthetic strategies for accessing this core structure, explore the structure-activity relationships (SAR) across different therapeutic targets, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the thienopyridine-6-carboxylic acid scaffold in their research and development endeavors.

Introduction: The Versatility of the Thienopyridine Scaffold

Thienopyridines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyridine ring.[1] This scaffold is of significant interest in drug discovery due to its presence in several FDA-approved drugs and its ability to modulate a wide range of biological targets.[2] The six possible isomers of thienopyridine have all been explored, with the thieno[2,3-b]pyridine and thieno[3,2-c]pyridine isomers being particularly prominent in clinically used drugs like the antiplatelet agents ticlopidine, clopidogrel, and prasugrel.[2][3]

The biological activities of thienopyridine derivatives are extensive, encompassing antiplatelet, anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][2] The incorporation of a carboxylic acid group at the 6-position of the thienopyridine nucleus introduces a key functional handle for further derivatization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the analogs, such as solubility and hydrogen bonding capacity.[1][2] This guide will focus specifically on the synthesis, properties, and applications of these 6-carboxylic acid analogs.

Synthesis of the Thienopyridine-6-Carboxylic Acid Core

The construction of the thienopyridine scaffold can be achieved through several established synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two common approaches for the synthesis of the thienopyridine core are the Friedländer annulation and the Gould-Jacobs reaction.[1]

Friedländer Annulation

The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] For the synthesis of a thieno[3,2-b]pyridine-5-carboxylic acid, a similar approach can be envisioned starting from a 3-aminothiophene-2-carbaldehyde and pyruvic acid.[4]

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another route to the thienopyridine nucleus. This method involves the reaction of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the pyridine ring.[2] This has been successfully applied to the synthesis of thieno[3,2-b]pyridine derivatives.[2]

Below is a generalized workflow for the synthesis of a thienopyridine-6-carboxylic acid derivative.

G cluster_0 Synthesis of Thienopyridine-6-Carboxylic Acid start Substituted Thiophene or Pyridine Precursor step1 Functional Group Interconversion start->step1 Reagents step2 Ring Annulation (e.g., Friedländer or Gould-Jacobs) step1->step2 Reaction Conditions step3 Formation of Thienopyridine Core step2->step3 Cyclization step4 Introduction/Modification of Carboxylic Acid Group step3->step4 Esterification/Hydrolysis product Thienopyridine-6-Carboxylic Acid Analog step4->product

A generalized workflow for the synthesis of thienopyridine-6-carboxylic acid analogs.

Therapeutic Applications and Structure-Activity Relationships

Thienopyridine-6-carboxylic acid analogs have been investigated for a multitude of therapeutic applications. The following sections will highlight some of the key areas of research.

Antiplatelet Agents

The most well-known application of thienopyridines is in the prevention of thrombosis.[3] Drugs like clopidogrel and prasugrel are prodrugs that are metabolized to an active thiol metabolite, which irreversibly antagonizes the P2Y12 receptor on platelets.[5][6][7] This receptor plays a crucial role in ADP-mediated platelet aggregation.[5] While the clinically used drugs are not 6-carboxylic acid derivatives, the thienopyridine scaffold is central to their activity. Research into new analogs, including those with carboxylic acid moieties, continues in an effort to improve upon the pharmacological profiles of existing drugs, such as reducing the risk of bleeding or overcoming resistance.[5][8]

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP VASP ↓ VASP-P cAMP->VASP Aggregation Platelet Aggregation VASP->Aggregation Thienopyridine Thienopyridine Active Metabolite Thienopyridine->P2Y12 inhibits

Simplified signaling pathway of the P2Y12 receptor and its inhibition by thienopyridines.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of nitric oxide (NO) production, a key mediator in inflammation.[9] A study exploring the structure-activity relationships of these compounds revealed that substitutions on the 6-aryl ring significantly impact their anti-inflammatory activity.[9] Specifically, compounds with certain substituents on the phenyl ring at the 6-position showed IC50 values for NO inhibition in the low micromolar range.[9]

CompoundR Group (at 6-position)NO Production IC50 (µM)
1f 4-Fluorophenyl3.30
1o 3-Methoxyphenyl3.24
Data from a study on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as anti-inflammatory agents.[9]
Bone Anabolic Agents

Osteoporosis is a disease characterized by low bone mass and structural deterioration of bone tissue. A novel class of thienopyridine derivatives has been discovered to act as bone anabolic agents by promoting osteoblastic differentiation.[10] The 3-aminothieno[2,3-b]pyridine-2-carboxamide core was identified as essential for this activity.[10] Structure-activity relationship studies focused on the C4-substituent of the thienopyridine ring, demonstrating that the introduction of cyclic amino groups at this position enhanced the desired activity.[10] One of the optimized compounds, when administered orally to ovariectomized rats, led to statistically significant improvements in areal bone mineral density.[10]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thienopyridine derivatives have shown promise in this area.

  • Anti-tuberculosis activity : A series of thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds exhibiting potent activity against Mycobacterium tuberculosis.[11] The target of these compounds was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[11]

  • Anti-Helicobacter pylori activity : Thienopyrimidine derivatives have been developed as inhibitors of H. pylori, acting through the inhibition of the respiratory complex I.[12] SAR studies revealed that modifications at the C4, C5, and C6 positions of the thienopyrimidine core were crucial for potency.[12]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of thienopyridine-6-carboxylic acid analogs. These are intended as a guide and may require optimization for specific target compounds and assays.

Synthesis of Thieno[3,2-b]pyridine-5-carboxylic Acid via Friedländer Annulation

This protocol is adapted from a described synthesis of a thieno[3,2-b]pyridine derivative.[4]

Step 1: Preparation of 3-amino-2-formylthiophene

  • Dissolve 3-azido-2-formylthiophene in ethanol containing a catalytic amount of piperidine.

  • Cool the solution to 10°C.

  • Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 25°C, until the evolution of nitrogen gas ceases (approximately 45 minutes).

  • Cool the reaction mixture to 0°C and filter to remove the precipitated sulfur. The filtrate contains the crude 3-amino-2-formylthiophene.

Step 2: Friedländer Condensation

  • To the filtrate from Step 1, add a solution of pyruvic acid in 15% aqueous sodium hydroxide.

  • The reaction mixture is then typically heated to facilitate cyclization.

  • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., concentrated HCl) to a pH of approximately 4 to precipitate the carboxylic acid.[4]

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization.

Validation: The structure of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Platelet Aggregation Assay

This protocol describes a general method for assessing the antiplatelet activity of thienopyridine analogs.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors.

  • Adenosine diphosphate (ADP) solution.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Platelet aggregometer.

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-warm the PRP to 37°C.

  • Add a known concentration of the test compound or vehicle control to an aliquot of PRP and incubate for a specified time.

  • Place the cuvette in the aggregometer and establish a baseline.

  • Induce platelet aggregation by adding a solution of ADP to the PRP.

  • Monitor the change in light transmission for a set period. The extent of aggregation is proportional to the increase in light transmission.

  • The inhibitory effect of the test compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.[13]

Challenges and Future Directions

While the thienopyridine-6-carboxylic acid scaffold holds immense therapeutic promise, several challenges remain. For prodrugs like the antiplatelet agents, variability in metabolic activation can lead to inconsistent clinical responses.[13] Future research should focus on the development of direct-acting inhibitors or analogs with more predictable metabolic profiles.

Furthermore, optimizing the selectivity of these analogs for their intended targets is crucial to minimize off-target effects and improve their safety profiles. The exploration of less-studied thienopyridine isomers may also unveil novel biological activities.[2] The continued application of rational drug design, guided by structural biology and computational modeling, will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

Conclusion

Thienopyridine-6-carboxylic acid analogs represent a rich and diverse area of medicinal chemistry. From established antiplatelet therapies to emerging applications in oncology, inflammation, and infectious diseases, this scaffold continues to be a valuable starting point for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies, structure-activity relationships, and biological targets discussed in this guide will empower researchers to further explore and exploit the therapeutic potential of these remarkable compounds.

References

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026, February 13).
  • Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. (2013, April 1). PubMed.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 4). Amazon AWS.
  • Thienopyridine Analogues. IGI Global.
  • A Comparative Analysis of Thienopyridone and Its Derivatives: From Antiplatelet Activity to Novel Therapeutic Targets. Benchchem.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflamm
  • THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
  • Thienopyridine. Wikipedia.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2003, January 15). PubMed.
  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024, December 5). PubMed.
  • Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. Benchchem.
  • The P2Y12 receptor as a target of antithrombotic drugs. PMC.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl

Sources

Therapeutic Potential of Thieno[3,2-b]pyridine Carboxylic Acids in Oncology: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-b]pyridine scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology and medicinal chemistry. Unlike traditional kinase inhibitors that rely heavily on strong interactions with the highly conserved ATP-binding hinge region, thieno[3,2-b]pyridines exhibit a weak hinge interaction. This unique structural dynamic allows them to anchor deeply into the kinase back pocket, resulting in profound kinome-wide selectivity[1]. When functionalized into carboxylic acids or carboxylate esters, these derivatives exhibit exceptional therapeutic potential, acting as dual-inhibitors of angiogenesis and tumor proliferation, and demonstrating site-dependent fluorescence for theranostic applications[2].

This technical guide provides an in-depth analysis of the mechanistic rationale, synthetic methodologies, and preclinical evaluation protocols for thieno[3,2-b]pyridine carboxylic acids in oncology.

Mechanistic Rationale & Target Landscape

Variable Binding Modes and Kinase Selectivity

The primary challenge in developing ATP-competitive kinase inhibitors is off-target toxicity due to the structural conservation of the kinase hinge region. Thieno[3,2-b]pyridine derivatives overcome this by acting as ATP-competitive, but not ATP-mimetic, inhibitors ()[3]. By minimizing hydrogen bonding with the hinge region, the scaffold is forced to seek stabilizing interactions in the less conserved hydrophobic back pocket. This paradigm shift in binding topology is responsible for the exquisite selectivity seen in derivatives like MU1920 against underexplored targets such as Haspin and CDKLs[1].

Dual Inhibition of c-Met and VEGFR2

Carboxylic acid and carboxamide derivatives of thieno[3,2-b]pyridines have been heavily optimized to target Receptor Tyrosine Kinases (RTKs), specifically c-Met and VEGFR2 ()[4]. c-Met drives tumor cell invasiveness and metastasis, while VEGFR2 is the primary mediator of tumor angiogenesis. Thieno[3,2-b]pyridine inhibitors block the trans-phosphorylation of these receptors, effectively starving the tumor of its vascular supply while simultaneously halting metastatic dissemination[5].

Pathway Ligand HGF / VEGF (Growth Factors) Receptor c-Met / VEGFR2 (Tyrosine Kinases) Ligand->Receptor Receptor Dimerization Signaling PI3K/AKT & MAPK Cascades Receptor->Signaling Phosphorylation Inhibitor Thieno[3,2-b]pyridine Carboxylic Acids Inhibitor->Receptor Back-Pocket Anchoring (ATP-Competitive) Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Therapeutic Efficacy Outcome Tumor Proliferation & Angiogenesis Signaling->Outcome Gene Transcription

Diagram 1: c-Met/VEGFR2 signaling pathway and thieno[3,2-b]pyridine inhibition.

Synthetic Methodology & Structural Optimization

The synthesis of functionalized thieno[3,2-b]pyridine-2-carboxylates relies heavily on palladium-catalyzed C-C cross-coupling reactions. Recent advancements utilize Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with potassium (hetero)aryltrifluoroborates ()[6].

Causality in Reagent Selection: Potassium trifluoroborates are explicitly chosen over standard boronic acids because they are less prone to protodeboronation under basic conditions. They provide a slow, controlled release of the active boronic acid species into the catalytic cycle, which is critical for achieving high yields when dealing with sterically hindered, electron-deficient thienopyridine bromides[7].

Synthesis Start Methyl 3-bromothieno [3,2-b]pyridine-2-carboxylate Catalyst Pd Catalyst / Base (Cross-Coupling) Start->Catalyst Reagent Potassium (Hetero)aryl trifluoroborates Reagent->Catalyst Product Methyl 3-(hetero)arylthieno [3,2-b]pyridine-2-carboxylate Catalyst->Product C-C Bond Formation Purification Chromatography & Hydrolysis Product->Purification Isolation

Diagram 2: Synthetic workflow for thieno[3,2-b]pyridine-2-carboxylates.

Preclinical Evaluation: Efficacy and Cytotoxicity

Thieno[3,2-b]pyridine carboxylic acid derivatives have been rigorously evaluated in vitro. Notably, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated significant growth inhibition in Triple Negative Breast Cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) while exhibiting negligible toxicity toward non-tumorigenic mammary epithelial cells (MCF-12A)[7].

Furthermore, aza-[3 + 3] annulation strategies have yielded thieno[3,2-b]pyridin-5(4H)-ones that exhibit site-dependent functional divergence: 3-aryl derivatives show potent antitumor activity, whereas 2-aryl analogs display strong fluorescence, enabling their use as tunable biological probes ()[8].

Quantitative Data Summary
Compound / DerivativeTarget / Cell LineAssay TypeEfficacy / IC50Ref
Thieno[3,2-b]pyridine lead c-Met / VEGFR2Kinase InhibitionLow nanomolar (<50 nM)[4]
Methyl 3-(4-chlorophenyl)... MDA-MB-231 (TNBC)Cell Viability (SRB)GI50 = 13 μM[6]
Methyl 3-(4-methoxyphenyl)... MDA-MB-468 (TNBC)Cell Viability (SRB)GI50 = 18 μM[7]
MU1920 Haspin KinaseRadiometric AssayHighly Selective Probe[1]
3-arylthieno[3,2-b]pyridin-5-ones MRC-9 (Fibroblasts)CytotoxicityHigh Therapeutic Index[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating experimental systems used in the development of these compounds.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq) and the desired potassium (hetero)aryltrifluoroborate (1.2 eq)[7].

  • Solvent & Degassing: Dissolve the reagents in a mixture of toluene/water (3:1 v/v). Degas the solution using three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ (3.0 eq). Causality: SPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of the deactivated thienopyridine bromide, ensuring high turnover rates.

  • Thermal Cycling: Heat the reaction mixture to 90°C under an argon atmosphere for 3–4 hours. Monitor completion via TLC (50% ether/petroleum ether).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography[7].

Protocol B: ADP-Glo™ Kinase Assay for c-Met/VEGFR2

Objective: Quantify the IC50 of thieno[3,2-b]pyridine carboxylic acids against RTKs.

  • Kinase Reaction: In a 384-well plate, combine recombinant c-Met or VEGFR2 kinase (10 ng/well), ATP (at the specific

    
     concentration for the kinase), and the inhibitor (serial dilutions from 10 μM to 0.1 nM) in kinase buffer[9].
    
  • Incubation: Incubate at room temperature for 60 minutes. Causality: This duration allows the system to reach steady-state kinetics, which is strictly required for accurate IC50 determination of back-pocket anchoring, ATP-competitive inhibitors[1].

  • ATP Depletion (Self-Validating Step): Add ADP-Glo™ Reagent (equal volume) to terminate the reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP prevents false-positive luminescence, validating that the final signal is exclusively derived from kinase-generated ADP[9].

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Include a kinase-dead enzyme control to validate the assay's lower limit of detection.

References

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Angewandte Chemie International Edition, 2025 Jan 2;64(1):e202412786. URL: [Link]

  • Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases Bioorganic & Medicinal Chemistry Letters, 2008 May 1;18(9):2793-8. URL:[Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line Molecules, 2021 Mar 13;26(6):1594. URL:[Link]

  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones RSC Medicinal Chemistry, 2025 Jul 21;16(10):4837-4844. URL:[Link]

Sources

Molecular weight and formula of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

This guide provides a comprehensive technical overview of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, a heterocyclic building block of significant interest in contemporary medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, chemical reactivity, and its critical applications, particularly in the discovery of novel therapeutics.

Core Molecular Profile

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is a bicyclic heteroaromatic compound. The fusion of a thiophene ring and a pyridine ring creates the thienopyridine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines and other endogenous structures. The specific substitution pattern—a chlorine atom at the 5-position and a carboxylic acid at the 6-position—provides two distinct and synthetically versatile handles for molecular elaboration.

Table 1: Physicochemical and Structural Identifiers

PropertyValueSource(s)
Molecular Formula C₈H₄ClNO₂S[1][2]
Molecular Weight 213.64 g/mol [2][3][4]
Monoisotopic Mass 212.96513 Da[1]
CAS Number 117390-36-0[2]
Canonical SMILES C1=CSC2=C1N=C(C(=C2)C(=O)O)Cl[1]
InChI Key JTQYISCVZJCQCW-UHFFFAOYSA-N[1]
Appearance Typically a solid[5]

Synthesis and Characterization

The synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is not extensively detailed in publicly accessible literature as a standalone procedure, as it is often a key intermediate prepared en route to more complex target molecules. However, based on analogous structures, a common and reliable synthetic strategy involves the hydrolysis of a nitrile precursor.[6] This transformation is a fundamental organic reaction that provides a high-yielding and clean pathway to the desired carboxylic acid.

General Synthetic Workflow: Nitrile Hydrolysis

The workflow begins with the corresponding nitrile, 5-Chlorothieno[3,2-b]pyridine-6-carbonitrile. This precursor can be subjected to hydrolysis under either acidic or basic conditions to yield the carboxylic acid. Basic hydrolysis is often preferred as it can minimize potential side reactions on the electron-deficient pyridine ring.

G cluster_0 Synthesis Workflow start 5-Chlorothieno[3,2-b]pyridine-6-carbonitrile hydrolysis Basic Hydrolysis (e.g., 2M NaOH, 1,4-Dioxane) start->hydrolysis Heat (e.g., 100°C) workup Acidic Workup (e.g., HCl to pH 3-4) hydrolysis->workup Cool & Neutralize product 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid workup->product Precipitation & Filtration

Caption: Generalized workflow for the synthesis via nitrile hydrolysis.

Experimental Protocol: Basic Hydrolysis
  • Step 1: Reaction Setup: To a solution of 5-chlorothieno[3,2-b]pyridine-6-carbonitrile (1 equivalent) in a suitable solvent such as 1,4-dioxane, add an aqueous solution of a strong base, for example, 2M sodium hydroxide (NaOH) (3-5 equivalents).[6]

  • Step 2: Heating: Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Step 3: Workup and Isolation: After cooling the mixture to room temperature, carefully acidify it with a concentrated acid like hydrochloric acid (HCl) until the pH reaches 3-4.[7] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Step 4: Purification: Collect the resulting solid by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Characterization

The structural integrity and purity of the synthesized compound should be confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[2]

Applications in Drug Discovery

The thieno[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and modulators of other critical biological targets. 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid serves as a pivotal intermediate in the synthesis of Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[6][8]

Case Study: mGlu5 Negative Allosteric Modulators (NAMs)

mGlu5 is a G-protein coupled receptor implicated in various central nervous system (CNS) disorders, including anxiety, depression, and addiction. The development of mGlu5 NAMs has been an intense area of research. Early generations of NAMs often contained an arylacetylene moiety, which was later associated with metabolic liabilities and potential hepatotoxicity.

To overcome these challenges, researchers employed a "scaffold hopping" strategy, replacing the problematic core with more stable and metabolically favorable heterocyclic systems.[8] The thieno[3,2-b]pyridine core emerged as a highly successful replacement.[8] 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is the direct precursor for creating a diverse library of amide derivatives at the 6-position, which is crucial for modulating the activity and pharmacokinetic properties of the final compounds. This strategic replacement led to the discovery of highly potent and brain-penetrant mGlu5 NAMs with improved oral bioavailability and a more favorable safety profile.[8]

Chemical Reactivity and Further Functionalization

The utility of this compound as a building block stems from its two reactive sites: the carboxylic acid and the chloro-substituent.

Amide Coupling

The carboxylic acid at the 6-position is the most readily functionalized group. It can be activated and coupled with a wide array of primary or secondary amines to generate a library of amides. This is the primary strategy used in the development of the mGlu5 NAMs discussed previously.

G cluster_1 Reactivity at the Carboxylic Acid acid 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid activation Activation (e.g., POCl₃, SOCl₂) acid->activation intermediate Acid Chloride Intermediate activation->intermediate coupling Amine Coupling (R-NH₂) intermediate->coupling product Amide Derivatives Library coupling->product

Caption: Key functionalization pathway via amide coupling.

This reaction typically proceeds by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] The in-situ generated acid chloride is then treated with the desired amine in the presence of a base (e.g., pyridine) to yield the final amide.

Cross-Coupling Reactions

While less commonly exploited in the cited literature for this specific isomer, the chlorine atom at the 5-position can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or amino substituents, further expanding the chemical space accessible from this versatile intermediate.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][12]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11][12]

Researchers must consult the supplier-specific SDS before handling this compound.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is a high-value intermediate for drug discovery and medicinal chemistry. Its robust thienopyridine core and strategically placed functional groups enable the rapid synthesis of diverse compound libraries. Its demonstrated success in the development of next-generation mGlu5 NAMs highlights its importance as a scaffold for overcoming the liabilities of earlier drug candidates. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance in the ongoing search for novel and effective therapeutics.

References

  • PubChemLite. 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (C8H4ClNO2S). Available from: [Link].

  • Chemical Structure Semantic Browser. 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid. Available from: [Link].

  • Gentry, P. R., et al. Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. 2016. Available from: [Link].

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Gentry, P. R., et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. 2020. Available from: [Link].

  • Google Patents. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules. 2020. Available from: [Link].

  • MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. 2023. Available from: [Link].

Sources

Suppliers and commercial availability of CAS 117390-36-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Commercial Availability and Application of CAS 117390-36-0

Executive Summary

In modern medicinal chemistry, the selection of a privileged scaffold is the foundational step in designing highly selective and potent targeted therapies. CAS 117390-36-0 , chemically identified as 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , has emerged as a critical building block in the synthesis of advanced pharmacological agents. Featuring a fused thieno-pyridine bicyclic core, this scaffold provides an excellent structural mimic for the adenine ring of ATP, making it highly valuable for developing kinase inhibitors (such as PI3K inhibitors)[1] and macrocyclic inhibitors of peptidylarginine deiminases (PADs)[2].

This whitepaper provides a comprehensive technical overview of CAS 117390-36-0, detailing its physicochemical properties, current commercial supplier landscape, and field-proven experimental workflows for orthogonal functionalization.

Chemical Identity & Physicochemical Properties

The utility of CAS 117390-36-0 lies in its orthogonal reactive handles: a carboxylic acid at the 6-position and a chlorine atom at the 5-position. This allows for sequential, highly controlled derivatization without the need for complex protecting group strategies.

PropertyValue
Chemical Name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
CAS Registry Number 117390-36-0
Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
SMILES O=C(O)C1=C(Cl)N=C2C=CSC2=C1
Typical Commercial Purity ≥ 95.0% to 96.0%
Storage Conditions Inert atmosphere, 2-8°C[3]

Commercial Availability & Supplier Landscape

Securing a reliable supply chain for early-stage drug discovery is critical. CAS 117390-36-0 is commercially available through several specialized chemical vendors that cater to research and development needs. The table below summarizes the primary suppliers, their catalog specifications, and typical availability based on current market data.

SupplierCatalog NumberClaimed PurityTypical Pack Sizes
BLD Pharm BD0086899595%50 mg, 100 mg, 250 mg, 1 g[3]
Aquila Pharmatech A29346 / AP5199496%Custom / On Demand
CymitQuimica 3D-SEA39036Min. 95%50 mg, 500 mg[4]

Note: Due to the specialized nature of this intermediate, bulk quantities (kilogram scale) typically require custom synthesis contracts, whereas milligram to gram scales are maintained in stock for immediate R&D dispatch.

Mechanistic Grounding: Scaffold Applications in Drug Discovery

The thieno[3,2-b]pyridine core is not merely a structural spacer; it actively participates in target engagement.

  • Kinase Hinge Binding (e.g., PI3K): The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Val882 in PI3Kα). The adjacent thiophene ring provides lipophilic contacts and can participate in favorable chalcogen bonding within the ATP-binding pocket[1].

  • PAD4 Inhibition: Recent patent literature highlights the use of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid as a direct replacement for 3-bromopyridine-4-carboxylic acid in the synthesis of macrocyclic inhibitors of peptidylarginine deiminases, which are implicated in autoimmune diseases and cancer[2].

G RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Kinase Activity AKT AKT Activation PIP3->AKT Downstream Signaling Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->PI3K Hinge Binding

Caption: PI3K signaling pathway and targeted inhibition by thieno[3,2-b]pyridine scaffolds.

Experimental Workflows & Protocols

To fully leverage CAS 117390-36-0, researchers must execute orthogonal functionalization. The 6-carboxylic acid is typically functionalized first via amide coupling, followed by Suzuki-Miyaura cross-coupling at the 5-chloro position.

Protocol 1: Amide Coupling at the 6-Position

Objective: Form an amide bond to extend the scaffold into the solvent-exposed region of the target enzyme. Causality: The thieno-pyridine core is highly electron-withdrawing, which can reduce the nucleophilicity of intermediate active esters. HATU is selected over standard EDC/HOBt because it generates a highly reactive O-At ester, driving the coupling of sterically hindered or deactivated amines to completion. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without degrading the coupling agent.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 117390-36-0 (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir for 2–4 hours at room temperature.

  • Self-Validation: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 212/214 [M-H]⁻) is fully consumed and replaced by the target amide mass.

  • Workup: Quench the reaction with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position

Objective: Introduce an aryl or heteroaryl group at the 5-position to optimize binding interactions. Causality: While aryl chlorides are historically challenging substrates for Suzuki couplings, the 5-chloro position in this scaffold is highly activated for oxidative addition due to its ortho-relationship to the pyridine nitrogen. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand effectively stabilizes the palladium center during the catalytic cycle. Aqueous K₂CO₃ is essential to form the reactive boronate complex, which is a prerequisite for the transmetallation step.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 5-chloro-6-carboxamide intermediate from Protocol 1 (1.0 eq, 0.3 mmol), the appropriate aryl boronic acid (1.5 eq, 0.45 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.015 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and 2 M aqueous K₂CO₃ (3:1 v/v, 4.0 mL total).

  • Degassing: Purge the vial with nitrogen gas for 5 minutes, then seal tightly with a crimp cap.

  • Heating: Heat the reaction mixture at 90°C using a heating block for 12 hours (alternatively, 110°C for 30 minutes via microwave irradiation).

  • Self-Validation: Cool the vial to room temperature. Filter a small aliquot through a micro-pad of Celite to remove palladium black. Analyze the crude filtrate via UPLC-MS to confirm the presence of the cross-coupled product and the absence of the des-chloro side product.

  • Purification: Dilute the bulk mixture with EtOAc, wash with water, and purify the concentrated crude via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G A CAS 117390-36-0 (Core Scaffold) B Amide Coupling (HATU, DIPEA) A->B Step 1 C 5-Chloro-6-carboxamide Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2) C->D Step 2 E 5-Aryl-thieno[3,2-b]pyridine Target Compound D->E

Caption: Orthogonal functionalization of CAS 117390-36-0 via amide and Suzuki couplings.

References

  • Thompson, P. et al. "Macrocyclic inhibitors of peptidylarginine deiminases". WIPO (PCT) Patent WO2021222353A1. Published Nov 4, 2021.
  • Molaid. "Heteroaryl-substituted fused pyridine derivatives for selective inhibition of PI3K kinase enzymes". Molaid Chemical Database. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0)

Strategic Context & Application

The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for the synthesis of macrocyclic kinase inhibitors and peptidylarginine deiminase 4 (PAD4) inhibitors. The target compound, 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid , features two highly functionalizable handles: a reactive C5-chlorine for cross-coupling or nucleophilic aromatic substitution (SNAr), and a C6-carboxylic acid for amide bond formation.

To synthesize this building block with high regioselectivity and yield, we employ a robust two-stage strategy: a Meth-Cohn cyclization to construct the fused bicyclic core, followed by a chemoselective Pinnick oxidation to install the carboxylic acid.

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, every reagent in this protocol is chosen to exert precise mechanistic control over the substrate.

Stage 1: Vilsmeier-Haack-Arnold Cyclization (Meth-Cohn Synthesis)

The construction of the thieno[3,2-b]pyridine core utilizes 3-acetamidothiophene as the primary precursor. The reaction is driven by the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The "Why": The Vilsmeier reagent serves a dual electrophilic role. First, it activates the acetamido oxygen, converting the amide into a highly reactive chloroimine. A second equivalent of the reagent formylates the adjacent methyl group, generating an enamine intermediate. Finally, an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) occurs at the electron-rich C2 position of the thiophene ring. Subsequent aromatization and elimination of dimethylamine yield the intermediate 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde ().

Stage 2: Chemoselective Pinnick Oxidation

The intermediate aldehyde must be oxidized to the target carboxylic acid without compromising the reactive C5-chlorine or the oxidatively sensitive thiophene sulfur.

The "Why": Traditional oxidants (e.g., KMnO₄, Jones reagent) risk over-oxidizing the sulfur to a sulfoxide/sulfone or hydrolyzing the chloro-pyridine moiety. The Pinnick oxidation employs sodium chlorite (NaClO₂) under mildly acidic conditions (buffered by NaH₂PO₄) to selectively oxidize the aldehyde. The Role of the Scavenger: As chlorous acid (HClO₂) transfers oxygen to the aldehyde, hypochlorous acid (HOCl) is generated as a highly reactive byproduct. Without intervention, HOCl would rapidly chlorinate the thiophene ring or degrade the sodium chlorite. The addition of a massive excess of 2-methyl-2-butene acts as a sacrificial alkene, rapidly scavenging HOCl to form a stable chlorohydrin, thereby preserving the structural integrity of the thienopyridine core ().

Reaction Workflows (Visualized)

SyntheticStrategy A 3-Acetamidothiophene B 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde A->B POCl3, DMF (Meth-Cohn Cyclization) C 5-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid B->C NaClO2, NaH2PO4 (Pinnick Oxidation)

Overall synthetic strategy for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid.

Mechanism N1 3-Acetamidothiophene N2 Chloroimine Intermediate N1->N2 + Vilsmeier Reagent N3 Enamine Intermediate N2->N3 + Vilsmeier Reagent N4 Electrophilic Aromatic Substitution (Intramolecular Cyclization) N3->N4 N5 Aromatization & Dimethylamine Loss N4->N5 N6 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde N5->N6

Mechanistic pathway of the Meth-Cohn cyclization to form the thienopyridine core.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde
  • Preparation of Vilsmeier Reagent: Purge a dry, round-bottom flask with argon. Add anhydrous DMF (3.5 eq) and cool to 0 °C using an ice bath.

  • Activation: Add POCl₃ (3.5 eq) dropwise over 30 minutes. Critical Step: The formation of the Vilsmeier reagent is highly exothermic. Maintain the internal temperature below 10 °C to prevent DMF degradation. Stir the resulting pale-yellow complex for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-acetamidothiophene (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 75–80 °C. Stir at this temperature for 4–6 hours.

  • Validation Cue: The mixture will transition to a deep red/brown viscous solution. Monitor by TLC (Hexanes/EtOAc 3:1); the starting material should be completely consumed.

  • Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust the pH to ~7.0 using saturated aqueous sodium acetate (NaOAc) or 2M NaOH. Caution: Avoid over-basification, which can trigger premature hydrolysis of the newly formed chloro-pyridine.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the aldehyde as an off-white solid.

Protocol B: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
  • Solvent Preparation: In a round-bottom flask, dissolve 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in a 4:1 mixture of t-butanol and water.

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the solution. Stir at room temperature for 5 minutes.

  • Buffer & Oxidant Addition: In a separate vial, dissolve NaH₂PO₄ (3.0 eq) and NaClO₂ (2.0 eq) in a minimal amount of water. Add this aqueous solution dropwise to the reaction flask over 15 minutes.

  • Oxidation: Stir the biphasic mixture vigorously at room temperature (25 °C) for 3–4 hours.

  • Validation Cue: The organic layer will clarify as the reaction proceeds. Confirm complete oxidation via LC-MS or TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure (water bath < 35 °C) to remove the volatile t-butanol and unreacted 2-methyl-2-butene.

  • Precipitation: Cool the remaining aqueous solution to 0 °C and slowly acidify to pH 2–3 using 1M HCl. A dense white/off-white precipitate will form immediately, confirming the protonation of the target carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure target compound.

Quantitative Data & Analytical Signatures

Table 1: Reaction Parameters & Stoichiometry

Stage Substrate Key Reagents (Equivalents) Solvent / Temp Time Expected Yield
1 3-Acetamidothiophene POCl₃ (3.5 eq), DMF (3.5 eq) DMF / 75–80 °C 4–6 h 65–75%

| 2 | 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | NaClO₂ (2.0 eq), NaH₂PO₄ (3.0 eq), 2-methyl-2-butene (10.0 eq) | t-BuOH:H₂O / 25 °C | 3–4 h | 85–95% |

Table 2: Key Analytical Signatures (Expected)

Compound MW ( g/mol ) LC-MS [M+H]⁺ ¹H NMR Highlights (DMSO-d₆, 400 MHz)
Aldehyde Intermediate 197.64 198.0 δ 10.40 (s, 1H, CHO), 8.95 (s, 1H, Ar-H), 8.30 (d, 1H), 7.65 (d, 1H)

| Target Carboxylic Acid | 213.64 | 214.0 | δ 13.50 (br s, 1H, COOH), 8.85 (s, 1H, Ar-H), 8.25 (d, 1H), 7.60 (d, 1H) |

References

  • Title: A versatile new synthesis of quinolines and related fused pyridines. Part 7. The conversion of acetamidothiophens into thienopyridines. Source: Journal of the Chemical Society, Perkin Transactions 1, 1981, 1531-1536. URL: [Link]

  • Title: Oxidation of α,β-unsaturated aldehydes. Source: Tetrahedron, 1981, 37(11), 2091-2096. URL: [Link]

Application Notes & Protocols: Friedländer Annulation for Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery

This document provides an in-depth guide to the synthesis of thienopyridines using the Friedländer annulation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of Thienopyridines & The Friedländer Annulation

Thienopyridines are a vital class of bicyclic heteroaromatic compounds, forming the structural core of numerous pharmacologically active agents.[1] The fusion of a thiophene ring to a pyridine ring results in six possible isomers, with thieno[2,3-b]pyridines and thieno[3,2-b]pyridines being particularly prominent in medicinal chemistry.[2][3] These scaffolds are renowned for their role in drugs like Clopidogrel and Prasugrel, which are potent antiplatelet agents that function by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor.[4][5][6][7][8][9] Their broad biological activities also include anticancer, antimicrobial, and anti-inflammatory properties, making them a privileged scaffold in drug discovery.[10]

The Friedländer annulation, first reported by Paul Friedländer in 1882, is a powerful and direct method for constructing pyridine rings, and by extension, quinolines and their heterocyclic analogues.[11][12] The reaction classically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[13][14] This method's versatility, operational simplicity, and amenability to various catalytic systems—from classic acids and bases to modern transition-metal and microwave-assisted approaches—make it an indispensable tool for synthesizing the thienopyridine core.[10][11][15]

Reaction Mechanism: The Two Competing Pathways

The power of the Friedländer synthesis lies in its convergent nature, but understanding its mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through one of two viable pathways, dictated by the specific substrates and catalysts employed.[12]

The two pathways are:

  • Aldol-First Pathway: The reaction initiates with a base- or acid-catalyzed aldol condensation between the α-methylene carbonyl compound and the o-aminothiophene carbonyl. The resulting aldol adduct then undergoes dehydration. The final step is the intramolecular cyclization via Schiff base (imine) formation between the amino group and the remaining carbonyl, followed by a second dehydration to yield the aromatic thienopyridine.

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the thiophene precursor and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final product.

Friedlander_Mechanism cluster_reactants Reactants cluster_p1 Aldol-First Pathway cluster_p2 Schiff Base-First Pathway cluster_product Product R1 o-Aminothiophene Carbonyl (1) I1 Aldol Adduct (3) R1->I1 + R2 (Aldol Condensation) I3 Schiff Base (5) R1->I3 + R2 (Imination) R2 α-Methylene Carbonyl (2) R2->I1 R2->I3 I2 Unsaturated Carbonyl (4) I1->I2 - H₂O P Thienopyridine (7) I2->P Cyclization - H₂O I4 Cyclized Adduct (6) I3->I4 Intramolecular Aldol Reaction I4->P - H₂O

Caption: General mechanistic pathways of the Friedländer annulation.

Synthesis of Thieno[3,2-b]pyridines

The synthesis of the thieno[3,2-b]pyridine isomer typically starts from a 3-amino-2-carbonylthiophene derivative. These precursors can be prepared via several routes, with one effective method involving the reduction of a 3-azido-2-formylthiophene, which can be generated in situ.[16]

Application Protocol 1: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid

This protocol details the synthesis via a base-catalyzed Friedländer condensation, adapted from a described method.[16] It employs an in situ reduction of an azide to form the necessary amine, immediately followed by the cyclization reaction.

Workflow Diagram

Protocol1_Workflow A 1. Dissolve 3-azido-2-formylthiophene in EtOH with piperidine B 2. Cool to 10°C Bubble H₂S gas (exothermic, N₂ evolution) A->B C 3. Monitor until N₂ evolution ceases (~45 min) B->C D 4. Cool to 0°C Filter off precipitated sulfur C->D In situ amine formation complete E 5. Add filtrate (crude amine) to a solution of pyruvic acid in aq. NaOH D->E Friedländer Condensation F 6. Heat the mixture (Monitor by TLC) E->F G 7. Cool and acidify with HCl to pH ~4 to precipitate product F->G Work-up H 8. Isolate by filtration, wash with water, and dry G->H I 9. Recrystallize for purification H->I

Caption: Workflow for the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

Materials and Reagents:

  • 3-azido-2-formylthiophene

  • Ethanol (Absolute)

  • Piperidine

  • Hydrogen Sulfide (H₂S) gas

  • Pyruvic acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Standard laboratory glassware, magnetic stirrer, cooling bath, and filtration apparatus

Step-by-Step Procedure:

  • Preparation of the Amine Intermediate (In Situ):

    • In a three-necked flask equipped with a gas inlet tube, thermometer, and magnetic stirrer, dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 mL of ethanol.

    • Add two drops of piperidine to the solution. The piperidine acts as a basic catalyst for the subsequent condensation.

    • Cool the solution to 10°C using an ice-water bath.

  • Reduction of the Azide:

    • Slowly bubble hydrogen sulfide gas through the cooled solution. Caution: H₂S is a toxic gas; this step must be performed in a well-ventilated fume hood.

    • The reaction is exothermic and will evolve nitrogen gas. Maintain the temperature below 25°C by adjusting the H₂S flow rate and cooling.

    • Continue the addition of H₂S for approximately 45 minutes, or until the evolution of nitrogen gas ceases. The completion of this step signifies the conversion of the azide to the amine.

  • Removal of Sulfur:

    • Upon completion of the reduction, cool the reaction mixture to 0°C. Elemental sulfur will precipitate.

    • Filter the cold mixture to remove the sulfur, collecting the filtrate which contains the crude 3-amino-2-formylthiophene.

  • Friedländer Condensation:

    • In a separate flask, prepare a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 mL of 15% aqueous sodium hydroxide.

    • Add the ethanolic filtrate containing the crude amine to this basic solution of pyruvic acid.

    • Heat the resulting mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl to a pH of approximately 4. The target product, Thieno[3,2-b]pyridine-5-carboxylic acid, will precipitate out of the solution.

    • Isolate the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with cold water to remove inorganic salts and dry completely.

  • Purification:

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis of Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine isomer requires a 2-amino-3-carbonylthiophene as the starting material. These are often referred to as Gewald's thiophenes and can be synthesized via the well-known Gewald aminothiophene synthesis.[1] The subsequent Friedländer annulation proceeds by reacting this aminothiophene with an α-methylene carbonyl compound.

Application Protocol 2: General Procedure for Acid-Catalyzed Thieno[2,3-b]pyridine Synthesis

This protocol provides a general, acid-catalyzed method, particularly effective under microwave irradiation, which can significantly reduce reaction times and improve yields.[15]

Materials and Reagents:

  • A substituted 2-amino-3-acylthiophene (e.g., 2-amino-3-benzoylthiophene)

  • An α-methylene ketone (e.g., cyclohexanone)

  • Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)

  • A suitable solvent (if not solvent-free, e.g., ethanol or DMF)

  • Microwave reactor or conventional heating setup with reflux condenser

Step-by-Step Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine the 2-amino-3-acylthiophene (1.0 eq), the α-methylene ketone (1.1-1.5 eq), and a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%).

    • For conventional heating, set up a round-bottom flask with a reflux condenser.

  • Reaction Execution (Microwave):

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a period of 10-30 minutes. Reaction progress should be monitored by TLC.[15]

  • Reaction Execution (Conventional Heating):

    • Heat the mixture to reflux in a suitable solvent like ethanol.

    • Maintain reflux for several hours (2-24 h), monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thieno[2,3-b]pyridine derivative.

Comparative Analysis of Methodologies

The choice of catalyst and reaction conditions is critical and depends on the substrate's reactivity and functional group tolerance. The following table summarizes various approaches to the Friedländer synthesis of thienopyridines and related heterocycles.

Catalyst SystemReactantsConditionsAdvantagesLimitations & ConsiderationsReference(s)
Base-Catalyzed 2-aminothiophene aldehyde/ketone + α-methylene carbonylReflux in EtOH or aq. NaOH/KOHClassical, inexpensive reagents, good for simple substrates.Harsh conditions can lead to side reactions; not suitable for base-sensitive functional groups.[3][16]
Acid-Catalyzed 2-aminothiophene ketone + α-methylene ketoneTFA or p-TsOH, conventional heat or microwaveGenerally faster than base catalysis, broader substrate scope.Requires acid-stable functional groups; potential for charring at high temperatures.[13][15]
Microwave-Assisted VariousMicrowave irradiation (100-160°C), 5-30 minDramatically reduced reaction times, often higher yields, improved process control.Requires specialized equipment; scalability can be a concern for some reactor types.[15]
Solvent-Free VariousGrinding at room temp or heatingEnvironmentally friendly ("green"), simplified work-up, often high yields.May not be suitable for all substrates; requires solid, grindable reactants.[14]

Conclusion and Future Outlook

The Friedländer annulation remains a cornerstone reaction for the synthesis of thienopyridines, offering a robust and adaptable platform for accessing these medicinally important scaffolds. The evolution from classical high-temperature condensations to modern microwave-assisted and solvent-free protocols has significantly enhanced the efficiency and environmental friendliness of this method.[14][15] For the drug development professional, a deep understanding of the reaction mechanism and the strategic selection of catalysts and conditions are paramount for the successful and rapid generation of novel thienopyridine-based drug candidates. Future research will likely focus on developing even milder catalytic systems, expanding the substrate scope to more complex and functionalized precursors, and applying these methods in flow chemistry for scalable, continuous manufacturing.

References

  • Kumar, A., & Kumar, V. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • Balamurugan, K., Jeyachandran, V., Perumal, S., Manjashetty, T. H., Yogeeswari, P., & Sriram, D. (2010). A Microwave-Assisted, Facile, Regioselective Friedländer Synthesis and Antitubercular Evaluation of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines. European Journal of Medicinal Chemistry, 45(2), 682-688. Available at: [Link]

  • Ashok, M., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]

  • O. B. Ryabova, et al. (2006). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. Available at: [Link]

  • Hassan, A. A., & Shawky, A. M. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Zeni, G., et al. (2004). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Majumdar, S., et al. (2020). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Available at: [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ChemMedChem. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

  • Olmedo, J. B., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. Available at: [Link]

  • Testa, L., et al. (2010). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. Available at: [Link]

  • SciSpace. (2008). Optimizing platelet inhibition. Available at: [Link]

  • Sudlow, C. L., et al. (2009). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PMC. Available at: [Link]

Sources

Application Note: Precision Hydrolysis of 5-Chlorothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists in drug discovery. It details the precision hydrolysis of 5-chlorothieno[3,2-b]pyridine-6-carbonitrile to its corresponding carboxylic acid, a critical intermediate for kinase inhibitors (e.g., c-Met, VEGFR) and mGlu5 modulators.

Executive Summary

The hydrolysis of 5-chlorothieno[3,2-b]pyridine-6-carbonitrile (Compound 1 ) presents a specific chemoselective challenge: converting the nitrile group (-CN) to a carboxylic acid (-COOH) while preserving the highly reactive chlorine atom at the C5 position.

In thieno[3,2-b]pyridine systems, the C5 position (ortho to the pyridine nitrogen) is electronically activated, making the chlorine susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions during standard basic hydrolysis. Uncontrolled basic conditions frequently yield the 5-hydroxy  impurity (pyridone tautomer) rather than the desired 5-chloro acid .

This guide provides two validated protocols:

  • Protocol A (Acidic Hydrolysis): The "Gold Standard" method for high-fidelity preservation of the halogen.

  • Protocol B (Mild Basic Hydrolysis): A kinetic control method for rapid throughput, requiring strict temperature monitoring.

Chemical Strategy & Mechanism[1][2]

Structural Analysis
  • Substrate: 5-chlorothieno[3,2-b]pyridine-6-carbonitrile.

  • Electronic Environment: The pyridine nitrogen (N4) exerts a strong electron-withdrawing effect, activating the C5-Cl bond. The nitrile at C6 further decreases electron density, making C5 hyper-electrophilic.

  • Risk: Hydroxide (

    
    ) is a hard nucleophile that can attack C5, displacing Chloride (
    
    
    
    ) to form the thermodynamic dead-end product, 5-hydroxythieno[3,2-b]pyridine-6-carboxylic acid.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green Path is the desired hydrolysis; the Red Path is the


 side reaction.

ReactionPathway Start 5-Cl-thieno[3,2-b]pyridine -6-carbonitrile Amide Intermediate Amide Start->Amide Hydrolysis (H2O) Impurity IMPURITY: 5-OH-thieno[3,2-b]pyridine -6-carboxylic acid Start->Impurity SnAr (Strong Base/High T) Product TARGET: 5-Cl-thieno[3,2-b]pyridine -6-carboxylic acid Amide->Product Acid/Mild Base Product->Impurity Over-reaction (Excess NaOH)

Caption: Chemoselective pathways. The green path preserves the C5-Cl bond; the red path represents halogen displacement.

Experimental Protocols

Protocol A: Acidic Hydrolysis (Recommended)

Objective: Synthesis of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid with >98% halogen retention. Mechanism: Acid-catalyzed hydration via the imidate intermediate. The protonated pyridine ring repels nucleophilic attack at C5, protecting the chlorine.

Materials
ReagentEquiv. / Conc.Role
Substrate 1.0 equivStarting Material
Sulfuric Acid (H₂SO₄) 50% v/v aq.Reagent/Solvent
Acetic Acid (AcOH) SolventCo-solvent (Solubility)
Water ExcessReactant
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend the nitrile (1.0 g, 5.14 mmol) in Glacial Acetic Acid (5 mL).

  • Acid Addition: Slowly add 50% aqueous

    
     (10 mL) to the mixture.
    
    • Note: The reaction is exothermic; add acid slowly to prevent sputtering.

  • Reaction: Heat the mixture to 90–100 °C for 4–6 hours .

    • Monitoring: Check via LC-MS or TLC (10% MeOH in DCM). The nitrile (

      
      ) should disappear; the acid (
      
      
      
      , streaking) will form.
  • Quench & Precipitation:

    • Cool the mixture to room temperature (RT).

    • Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.

    • Adjust pH to ~3–4 using saturated Sodium Acetate or dilute NaOH (carefully) if precipitation is incomplete.

  • Isolation:

    • Filter the white/off-white precipitate.

    • Wash the cake with cold water (3 x 10 mL) to remove residual acid.

    • Wash with a small amount of hexanes to assist drying.[1]

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Protocol B: Mild Basic Hydrolysis (Alternative)

Objective: Rapid conversion using standard saponification conditions. Risk: High risk of Cl displacement if temperature exceeds 60 °C.

Materials
ReagentEquiv. / Conc.Role
Substrate 1.0 equivStarting Material
NaOH 2.0 equiv (2M aq)Reagent
Ethanol (EtOH) SolventSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the nitrile (1.0 g) in Ethanol (10 mL).

  • Base Addition: Add 2M NaOH (5.2 mL, 2.0 equiv) dropwise at Room Temperature.

  • Reaction: Stir at 40–50 °C for 2–3 hours .

    • Critical:Do NOT reflux. Refluxing in NaOH will displace the chlorine.

  • Workup:

    • Concentrate the ethanol under reduced pressure (keep bath <40 °C).

    • Dilute the residue with water (10 mL).

    • Cool to 0 °C in an ice bath.

    • Acidify carefully with 1M HCl to pH 3. The product will precipitate.[1][2][3]

  • Isolation: Filter, wash with water, and dry as in Protocol A.

Analytical Data & Troubleshooting

Expected Properties
  • Appearance: White to pale yellow solid.

  • Molecular Weight: 213.64 g/mol .

  • MS (ESI+): m/z 214/216 [M+H]+ (Chlorine isotope pattern 3:1).

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       8.65 (s, 1H, H-7 Pyridine)
      
    • 
       8.20 (d, 1H, Thiophene)
      
    • 
       7.60 (d, 1H, Thiophene)
      
Troubleshooting Guide
IssueProbable CauseSolution
Product is 5-OH (Mass 196) Hydrolysis conditions too basic or too hot.Switch to Protocol A (Acidic). If using Protocol B, lower temp to <40°C.
Incomplete Conversion Poor solubility of nitrile.Add 1,4-Dioxane as a co-solvent. Increase time, not temperature.
Amide Intermediate (Mass 212) Reaction stopped too early.Extend reaction time by 2 hours. Ensure water is in excess.
Low Yield (Precipitation) Product is water-soluble as salt.Ensure pH is adjusted to ~3-4 (isoelectric point). Do not acidify to pH 0 (forms soluble HCl salt).

Workflow Diagram

The following diagram outlines the decision logic and operational workflow for the synthesis.

Workflow Start Start: Nitrile Substrate Decision Select Method Start->Decision MethodA Method A: Acidic H2SO4/AcOH, 100°C Decision->MethodA Preferred (High Purity) MethodB Method B: Basic NaOH/EtOH, 50°C Decision->MethodB Faster (Risk of SnAr) Check Check LCMS (Is Cl intact?) MethodA->Check MethodB->Check Success Precipitate (pH 3-4) Filter & Dry Check->Success Mass 214 (Cl) Fail Detect 5-OH Impurity Check->Fail Mass 196 (OH) Fail->MethodA Restart with Acidic

Caption: Operational workflow for selecting the hydrolysis method based on purity requirements.

References

  • BenchChem. Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid from Nitrile Precursors.[1] (Accessed 2023).[4]

  • National Institutes of Health (NIH). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of mGlu5. (2018).

  • Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids (WO2021105399A1). (2021).

  • Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids.

  • BLD Pharm. Product Data: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid.[5]

Sources

Using 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Orthogonal Functionalization of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid in Drug Discovery

Rationale and Chemical Profiling

In modern medicinal chemistry, the pursuit of novel, metabolically stable heterocyclic scaffolds is paramount. The thieno[3,2-b]pyridine core serves as an excellent bioisostere for quinolines and indoles, offering unique hydrogen-bonding vectors and improved physicochemical properties [1]. Specifically, 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) is a highly versatile bifunctional building block.

The strategic value of this molecule lies in its inherent electronic asymmetry:

  • C6-Carboxylic Acid: Provides a highly reactive handle for amide bond formation, allowing rapid exploration of solvent-exposed regions in target proteins.

  • C5-Chloro Substituent: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This activation is driven by the electron-withdrawing effect of the adjacent pyridine nitrogen and the inductive pull of the C6-carboxylic acid.

Historically, related thieno-fused carboxamides have demonstrated profound pharmacological relevance, including potent, low-nanomolar inhibition of sirtuins (SIRT1/2/3) and various kinases [2]. Furthermore, thieno[3,2-b]pyridine derivatives are critical components in the development of anti-inflammatory and anti-asthmatic agents [3].

Strategic Workflow for Divergent Library Generation

To maximize the utility of this building block, researchers must employ an orthogonal functionalization strategy. The workflow below illustrates the logical pathways for generating a diverse library of bifunctional drug scaffolds.

G Core 5-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Amide C6 Amidation (HATU, DIPEA) Core->Amide Route A (C6 First) SNAr C5 SNAr (Amine, DMSO, 90°C) Core->SNAr Route B1 (C5 First) Suzuki C5 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Core->Suzuki Route B2 (C5 First) Final1 5-Chloro-thienopyridine- 6-carboxamide Amide->Final1 Final2 5-Substituted-thienopyridine- 6-carboxylic acid SNAr->Final2 Suzuki->Final2 Final3 Bifunctional Drug Scaffold (Fully Functionalized) Final1->Final3 C5 Functionalization (SNAr or Pd-cat) Final2->Final3 C6 Amidation (HATU, DIPEA)

Divergent synthetic workflow for orthogonal functionalization of the thieno[3,2-b]pyridine scaffold.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected over standard alternatives.

Protocol A: C6-Amide Bond Formation (HATU-Mediated)

Objective: Synthesize 5-chloro-thieno[3,2-b]pyridine-6-carboxamides. Causality & Design: The C6-carboxylic acid is sterically hindered by the adjacent C5-chlorine. Standard coupling agents (like EDCI/HOBt) often result in low yields and prolonged reaction times. HATU is selected because the 7-azabenzotriazole leaving group significantly accelerates the acylation of the amine. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The formation of the active HOAt ester intermediate can often be observed. Complete disappearance of the parent acid mass (m/z 212/214[M-H]⁻) and the emergence of the product mass confirms successful conversion. If unreacted acid persists, verify the anhydrous nature of the solvent, as water competitively hydrolyzes the activated ester [1].

Protocol B: C5-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C5-chlorine with nucleophilic amines. Causality & Design: While the C5 position is electronically activated, the steric bulk of the C6-amide (if Route A was performed first) requires elevated temperatures and a highly polar aprotic solvent (DMSO) to stabilize the Meisenheimer complex transition state during the substitution.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve the 5-chloro-thieno[3,2-b]pyridine-6-carboxamide intermediate (1.0 eq, 0.3 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add the nucleophilic amine (e.g., morpholine, piperazine derivatives) (3.0 eq, 0.9 mmol) and K₂CO₃ (2.0 eq, 0.6 mmol).

  • Heating: Seal the vial and heat thermally at 90 °C (or via microwave irradiation at 110 °C) for 4–6 hours.

  • Workup: Cool to room temperature, pour into ice water (15 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMSO.

  • Purification: Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validation Checkpoint: Analyze the product via MS. The starting material exhibits a characteristic 3:1 isotopic cluster due to the chlorine atom (e.g., m/z 212/214). Successful SNAr is definitively confirmed by the complete disappearance of this isotopic signature and a mass shift corresponding to the amine addition.

Protocol C: C5-Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl groups at the C5 position. Causality & Design: Pd(dppf)Cl₂ is specifically chosen for this transformation. The bidentate dppf ligand provides a large bite angle, which facilitates the challenging oxidative addition of palladium into the electron-deficient but sterically hindered C5-Cl bond. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base required for transmetalation.

Step-by-Step Procedure:

  • Reagent Assembly: Charge a Schlenk flask with the 5-chloro substrate (1.0 eq, 0.4 mmol), the desired boronic acid (1.5 eq, 0.6 mmol), and K₂CO₃ (3.0 eq, 1.2 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%).

  • Reaction: Purge the flask with nitrogen (3 cycles). Heat the mixture to 100 °C for 8 hours.

  • Workup: Filter the cooled mixture through a pad of Celite, wash with EtOAc, and concentrate the filtrate. Purify via column chromatography.

Self-Validation Checkpoint: The reaction color typically shifts from deep red/orange to a dark brown/black as the active Pd(0) species is generated and eventually aggregates. TLC analysis should show a highly fluorescent product spot under 254 nm and 365 nm UV light, indicative of the extended conjugation achieved by the new C-C bond.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters and expected quantitative outcomes for the functionalization of the 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid scaffold, based on empirical optimizations.

Reaction TypeKey Reagents & CatalystTemp / TimeAvg. Isolated YieldMechanistic Advantage / Limitation
C6 Amidation HATU, DIPEA, DMF25 °C / 3 h85–95%Rapid activation; avoids epimerization. Sensitive to moisture.
C6 Amidation EDCI, HOBt, DMF25 °C / 12 h40–60%Lower yield due to steric hindrance at the ortho-chloro position.
C5 SNAr (1° Amines) DMSO, K₂CO₃90 °C / 6 h70–85%Clean conversion. Requires excess amine to drive completion.
C5 SNAr (2° Amines) DMSO, K₂CO₃110 °C / 8 h55–75%Increased steric clash lowers yield; microwave heating recommended.
C5 Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O100 °C / 8 h65–80%Large bite-angle ligand overcomes C-Cl bond strength.

References

  • PubChemLite: "5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (C8H4ClNO2S) Structural and Physicochemical Properties." Université du Luxembourg.
  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3: "Structural insights into thieno-fused carboxamides in drug discovery." Journal of Medicinal Chemistry / PubMed (NIH).
  • Application Note and Protocol: "Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives as anti-inflammatory agents." BenchChem.

Application Note: Nucleophilic Aromatic Substitution (S_NAr) at the 5-Chloro Position of Thienopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Thienopyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-thrombotic agents, and allosteric modulators[1]. The functionalization of these cores often relies on the nucleophilic aromatic substitution (S_NAr) of halogenated precursors. Specifically, the 5-chloro position of the thieno[3,2-b]pyridine system is highly activated toward nucleophilic attack.

This application note provides an in-depth mechanistic rationale, strategic parameter optimization, and self-validating experimental protocols for the S_NAr functionalization of 5-chlorothienopyridines using amines, thiolates, and alkoxides.

Mechanistic Rationale: The 5-Chloro Advantage

The S_NAr reaction proceeds via a two-step addition-elimination mechanism[2]. The viability of this pathway is dictated by the ability of the heteroaromatic system to stabilize the anionic Meisenheimer intermediate.

In thieno[3,2-b]pyridine, the nitrogen atom resides at position 4. A chlorine leaving group at position 5 is therefore ortho (or alpha) to the pyridine nitrogen. When a nucleophile attacks C5, the resulting negative charge is directly delocalized onto the electronegative nitrogen atom, forming a highly stable, amide-like resonance structure. This profound lowering of the transition state energy (E_a) makes the 5-chloro position exceptionally reactive compared to unactivated aryl chlorides.

SNAr_Mechanism Start 5-Chlorothieno[3,2-b]pyridine + Nucleophile (Nu⁻) TS1 Addition (Rate-Limiting) Nucleophilic Attack at C5 Start->TS1  Activation Energy (Ea) Meisenheimer Meisenheimer Complex (Negative Charge on Pyridine N) TS1->Meisenheimer  C-Nu Bond Formation TS2 Elimination (Fast) Chloride Expulsion Meisenheimer->TS2  Aromatization Product 5-Substituted Thieno[3,2-b]pyridine + Cl⁻ TS2->Product  C-Cl Bond Cleavage

Fig 1. Addition-elimination SNAr mechanism at the 5-chloro position of thieno[3,2-b]pyridine.

Strategic Parameter Optimization

To ensure high yields and minimize side reactions (such as oxidative dimerization[3]), the reaction parameters must be carefully tailored to the nature of the nucleophile.

  • Solvent Selection (The "Naked Anion" Effect): Polar aprotic solvents like DMF and NMP are mandatory for amine and thiolate nucleophiles. Unlike protic solvents (which hydrogen-bond and cage the nucleophile), DMF/NMP effectively solvate the cationic counterion (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive.

  • Base Selection (Causality of Counterions):

    • For Amines:DIPEA (N,N-Diisopropylethylamine) is preferred for primary amines as it acts as a non-nucleophilic acid scavenger, preventing the basic amine from being neutralized by the HCl byproduct.

    • For Thiols:Cs₂CO₃ is superior to K₂CO₃. The large ionic radius and low charge density of the Cesium cation create a looser ion pair with the thiolate, significantly enhancing its nucleophilicity[4].

  • Temperature Control: While the 5-chloro position is activated, harder nucleophiles (like sterically hindered secondary amines) still require thermal driving forces (90–120 °C) to overcome the initial activation barrier. Softer nucleophiles (thiolates) can often react at lower temperatures (60–80 °C).

Quantitative Reaction Matrix

The following table summarizes optimized baseline conditions for various nucleophile classes reacting with 5-chlorothieno[3,2-b]pyridine.

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineDIPEA (2.0 eq)NMP100-1204-682-88
Secondary Amine MorpholineK₂CO₃ (2.0 eq)DMF90-1006-875-85
Thiolate ThiophenolCs₂CO₃ (1.5 eq)DMF80-902-488-95
Alkoxide Sodium MethoxideNone (Na metal)MeOH65 (Reflux)2-390-95

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPCs) and orthogonal workup checks to ensure the reaction trajectory is continuously monitored and corrected if necessary.

Experimental_Workflow Prep 1. Assembly Nu + Base + Solvent React 2. S_NAr Reaction 80-120°C Prep->React Monitor 3. IPC Monitoring TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 4. Workup Quench & Extract Monitor->Workup Complete Purify 5. Purification Chromatography Workup->Purify

Fig 2. Self-validating experimental workflow for SNAr functionalization of thienopyridines.

Protocol A: Amination via S_NAr (e.g., Morpholine)

This protocol is optimized for secondary aliphatic amines.

  • Reagent Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorothieno[3,2-b]pyridine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add K₂CO₃ (2.0 mmol, 2.0 eq) followed by morpholine (1.5 mmol, 1.5 eq). Seal the flask with a septum and purge with N₂ for 5 minutes.

  • Reaction Execution: Heat the mixture to 90 °C using a pre-equilibrated oil bath.

  • In-Process Control (IPC) & Self-Validation:

    • At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: Monitor the disappearance of the starting material (SM) isotope pattern (characteristic ³⁵Cl/³⁷ Cl 3 :1 ratio). If SM > 5% AUC, the system is under-driven. Add an additional 0.5 eq of morpholine and continue heating for 2 hours.

  • Quench & Precipitation: Once complete, cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-water (25 mL). The water-miscible DMF will dissolve, forcing the highly lipophilic product to precipitate.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (3 × 10 mL) to remove residual DMF and salts, and dry under high vacuum. (Typical purity at this stage is >90%; recrystallize from EtOH if necessary).

Protocol B: Thiolation via S_NAr (e.g., Thiophenol)

Thiolates are exceptionally soft and reactive; this protocol utilizes milder conditions to prevent over-reaction.

  • Reagent Assembly: Dissolve 5-chlorothieno[3,2-b]pyridine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Nucleophile Introduction: Dropwise add thiophenol (1.2 mmol, 1.2 eq). Note: The reaction mixture will likely turn deep yellow immediately as the highly colored thiolate anion forms.

  • Reaction Execution: Heat to 80 °C under an N₂ atmosphere.

  • IPC: Check via TLC (Hexanes/EtOAc 3:1) at t = 2 hours. Thioethers are highly UV-active and will appear as a new, lower R_f spot compared to the starting material.

  • Orthogonal Workup (Self-Validation):

    • Cool to room temperature, dilute with EtOAc (20 mL), and quench with water (20 mL).

    • Critical Step: Wash the organic layer with 1M NaOH (2 × 15 mL) . This ensures any unreacted, foul-smelling thiophenol is deprotonated and partitioned completely into the aqueous waste, validating the purity of the organic phase.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes).

References

  • Title: Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] Source: ACS Omega URL: [Link][1]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: National Institutes of Health (PMC) / J. Org. Chem. URL: [Link][2]

  • Title: Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents Source: MDPI / Molecules URL: [Link][4]

  • Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Publications URL: [Link][3]

Sources

Application Note: Esterification Strategies for Thienopyridine-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Thienopyridine-6-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for P2Y12 inhibitors (e.g., clopidogrel analogs), antiviral agents, and kinase inhibitors. The esterification of the C6-carboxylate is a pivotal transformation that modulates lipophilicity, prodrug capability, and metabolic stability.

Unlike simple benzoic acids, thienopyridine carboxylic acids present unique challenges due to the electron-deficient pyridine ring and the potential for coordination with metal catalysts. This guide outlines four field-validated protocols ranging from classical acid catalysis to mild, transition-metal-free alkylations, ensuring high yields and purity across diverse substrates.

Structural Considerations

The term "thienopyridine" typically refers to two primary isomers relevant to drug discovery. The position of the nitrogen atom influences the pKa of the carboxylic acid and its reactivity:

  • Thieno[2,3-b]pyridine-6-carboxylic acid: Nitrogen is para-like to the carboxylate.

  • Thieno[3,2-b]pyridine-6-carboxylic acid: Nitrogen is meta-like to the carboxylate.

Both scaffolds are stable under acidic conditions, making Fischer esterification viable, but base-mediated methods often provide cleaner profiles for complex derivatives.

Decision Matrix: Selecting the Right Method

Before proceeding, select the optimal workflow based on your substrate and available reagents.

Esterification_Decision_Tree Start Start: Thienopyridine-6-COOH AlcoholType Nature of Alcohol / Electrophile? Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Small, Primary Complex Complex / Acid Sensitive AlcoholType->Complex Secondary, Tertiary, Functionalized Halide Alkyl Halide Available? AlcoholType->Halide Using R-X instead of R-OH MethodA Method A: Fischer Esterification (H2SO4/Reflux) Simple->MethodA Standard Scale MethodB Method B: Acid Chloride (SOCl2 or POCl3) Simple->MethodB Scale-up / Stubborn Substrates MethodC Method C: Steglich/HATU Coupling Complex->MethodC Mild Conditions Required MethodD Method D: Base-Mediated Alkylation (Cs2CO3/DMF) Halide->MethodD High Chemoselectivity

Caption: Decision tree for selecting the optimal esterification strategy based on substrate constraints.

Detailed Protocols

Method A: Classical Fischer Esterification

Best for: Methyl and Ethyl esters; robust substrates; cost-effective scale-up. Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by solvent excess.

Reagents:

  • Thienopyridine-6-carboxylic acid (1.0 equiv)[1]

  • Anhydrous Alcohol (MeOH or EtOH) (Solvent, >20 equiv)

  • Concentrated H₂SO₄ (2-3 equiv) or SOCl₂ (as in-situ acid generator)

Protocol:

  • Setup: Charge a round-bottom flask with the thienopyridine-6-carboxylic acid (e.g., 5.0 g).

  • Solvent: Add anhydrous methanol (50 mL, 10V). Stir to create a suspension.

  • Acid Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ (1.5 mL) dropwise at room temperature.

    • Option 2 (SOCl₂ - Preferred for dryness): Cool to 0°C. Add SOCl₂ (2.0 equiv) dropwise. The reaction with methanol generates HCl in situ and scavenges water.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 6–12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Note: The electron-deficient ring may require longer reaction times than benzoic acid.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to ~20% volume.

    • Pour residue into ice-cold saturated NaHCO₃ solution (pH should be ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Acid Chloride Activation (POCl₃ Method)

Best for: Sterically hindered alcohols (Isopropyl, Benzyl); substrates resistant to Fischer conditions. Mechanism: Formation of a highly reactive phosphoryl or acyl chloride intermediate.

Reagents:

  • Thienopyridine-6-carboxylic acid (1.0 equiv)[1]

  • Alcohol (Solvent or 5 equiv)

  • POCl₃ (Phosphorus Oxychloride) (1.2–1.5 equiv)

  • Optional: Pyridine (cat.)[2][4][5][6]

Protocol:

  • Activation: Suspend the carboxylic acid (1.0 mmol) in the desired alcohol (5 mL).

  • Addition: Cool the slurry to 0°C in an ice bath. Add POCl₃ (1.2 mmol) dropwise.[2]

    • Caution: Exothermic reaction.[7] Ensure venting for HCl gas evolution.

  • Reaction: Remove ice bath and stir at Room Temperature for 4–6 hours. If conversion is slow, heat to 50°C.

  • Quench: Pour reaction mixture onto crushed ice/water.

  • Neutralization: Carefully neutralize with solid NaHCO₃ or 1M NaOH to pH 7–8.

  • Isolation: Filter the precipitate (if solid ester forms) or extract with DCM. Yield Expectation: 75–85%

Method C: Steglich/HATU Coupling

Best for: Valuable alcohols, acid-sensitive groups (e.g., Boc-amines), or late-stage functionalization.

Reagents:

  • Thienopyridine-6-carboxylic acid (1.0 equiv)[1]

  • Alcohol (R-OH) (1.1 equiv)

  • EDCI or HATU (1.2 equiv)

  • DMAP (0.1–0.5 equiv)

  • DCM or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve acid (1.0 equiv) and alcohol (1.1 equiv) in anhydrous DCM (or DMF for solubility).

  • Catalyst: Add DMAP (0.2 equiv).

  • Coupling: Cool to 0°C. Add EDCI (1.2 equiv) or HATU (1.2 equiv) and DIPEA (2.0 equiv) if using HATU.

  • Time: Stir at 0°C for 30 mins, then warm to RT overnight.

  • Workup: Dilute with DCM, wash with 0.5M HCl (remove DMAP), then sat. NaHCO₃, then brine. Note: If the thienopyridine nitrogen is basic enough, it may interfere; however, the 6-COOH is typically acidic enough to react preferentially.

Method D: Base-Mediated Alkylation (The "Cesium" Method)

Best for: Methyl, Benzyl, Allyl esters; avoiding strong acids; high chemoselectivity. Mechanism: S_N2 displacement of alkyl halide by the carboxylate anion.[4]

Reagents:

  • Thienopyridine-6-carboxylic acid (1.0 equiv)[1]

  • Alkyl Halide (MeI, BnBr, etc.) (1.2 equiv)

  • Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • DMF (Solvent)[8]

Protocol:

  • Salt Formation: Dissolve the carboxylic acid in DMF (5 mL/g). Add Cs₂CO₃. Stir for 15 mins at RT.[9]

    • Observation: Evolution of CO₂ gas.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Tip: This reaction is usually very fast due to the "cesium effect" enhancing carboxylate nucleophilicity.

  • Workup: Pour into water (5x reaction volume). The ester often precipitates as a pure solid. Filter and wash with water.[1][7]

    • If oil forms: Extract with EtOAc/Hexane.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Fischer)Method B (POCl₃)Method C (Coupling)Method D (Alkylation)
Reagents H₂SO₄/MeOHPOCl₃/AlcoholEDCI/DMAPCs₂CO₃/Alkyl Halide
Conditions Reflux, Acidic0°C to RT, AcidicRT, Neutral/BasicRT, Basic
Scope Simple Esters (Me, Et)Steric Bulk (iPr, Bn)Complex/Sensitive1°/2° Halides
Yield 70–85%75–85%60–80%85–95%
Key Risk Hydrolysis during workupHCl evolutionN-acylurea byproductO- vs N-alkylation*

*Note on N-alkylation: In thienopyridines, the pyridine nitrogen is less nucleophilic than the carboxylate, making O-alkylation dominant. However, using excess alkyl halide with strong heating can lead to quaternization of the pyridine nitrogen.

Troubleshooting Guide
  • Issue: Low Conversion in Fischer Esterification.

    • Cause: Equilibrium limitation or poor solubility.

    • Fix: Use SOCl₂ to generate anhydrous HCl in situ; add molecular sieves; switch to Method B.

  • Issue: Product is water-soluble/Lost in workup.

    • Cause: Pyridine nitrogen protonation increases water solubility.

    • Fix: Ensure workup pH is adjusted to ~8 (neutralize the pyridine ring). Use continuous extraction (DCM) if necessary.

  • Issue: N-Alkylation observed (Method D).

    • Cause: High temperature or super-reactive electrophile.

    • Fix: Keep temperature < 40°C; use stoichiometric alkyl halide (1.05 equiv).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Base-Mediated Alkylation (Method D) , which is recommended for high-value intermediates due to its mildness and operational simplicity.

Alkylation_Workflow Step1 Dissolve Acid in DMF Step2 Add Cs2CO3 (Stir 15 min) Step1->Step2 Step3 Add Alkyl Halide (Dropwise) Step2->Step3 Step4 Stir at RT (2-4 Hours) Step3->Step4 Step5 Quench with Water Step4->Step5 Step6 Filter Solid Precipitate Step5->Step6

Caption: Workflow for Cs₂CO₃-mediated esterification (Method D).

References

  • BenchChem. Application Notes and Protocols: Esterification of Thieno[3,2-b]pyridine-5-carboxylic acid. BenchChem Technical Library. Link

  • Litvinov, V. P. Thienopyridines: Synthesis, Properties, and Biological Activity.[8] Russian Chemical Bulletin, 2004. Link

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Molbank, 2021. Link

  • Thieme Chemistry. Esterification of Carboxylic Acids with Thionyl Chloride and Alcohols. Science of Synthesis. Link

  • Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[10] Common Organic Chemistry Protocols. Link

Sources

Application Note: Preparation of Amide Derivatives from 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

[1]

Abstract & Strategic Analysis

The thieno[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., BRAF, VEGFR) and GPCR modulators due to its bio-isosteric relationship with quinolines and purines.

The Core Challenge: The starting material, 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , presents a unique dichotomy in reactivity:

  • C6-Carboxylic Acid: Requires activation for amide coupling.[1][2]

  • C5-Chloride: Located ortho to the pyridine nitrogen and ortho to the electron-withdrawing carboxyl group.[1] This position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

Operational Directive: Standard amide coupling protocols (e.g., refluxing in SOCl2) often lead to uncontrolled side reactions, including the displacement of the 5-Cl by the amine nucleophile.[1] This guide provides chemoselective protocols to exclusively form the amide bond while preserving the 5-Cl handle for subsequent functionalization (or retaining it as a pharmacophore).

Chemical Reactivity Profile

Before beginning, researchers must visualize the electronic environment of the substrate to select the correct protocol.[1]

ReactivityProfileSubstrate5-Chlorothieno[3,2-b]pyridine-6-COOHPos5Position 5 (C-Cl)High SnAr Reactivity(Ortho to N, Ortho to C=O)Substrate->Pos5 Electronic ActivationPos6Position 6 (COOH)Target for AmidationSubstrate->Pos6 Functional GroupWarningRISK: Amine attacks C-Clinstead of Activated EsterPos5->Warning

Figure 1: Reactivity profile of the starting material. The 5-Cl position is electronically primed for nucleophilic attack, necessitating mild coupling conditions.[1]

Experimental Protocols

Method A: The "Gold Standard" (HATU Coupling)

Best for: Valuable amines, library synthesis, and preventing SNAr side reactions. Mechanism: Generates a reactive At-ester intermediate that reacts rapidly with amines at room temperature.[1]

Materials
  • Substrate: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Protocol
  • Activation: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 10–15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add the amine (1.1 equiv) dropwise.[1]

    • Critical Control: If the amine is a liquid, add it neat. If solid, dissolve in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass of Product (M+H).[1] If you see (M+H minus HCl plus Amine), you have SNAr displacement.

  • Workup:

    • Dilute with EtOAc (10x volume).[1]

    • Wash with sat.[1] NH4Cl (2x), sat. NaHCO3 (2x), and Brine (1x).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: Acid Chloride Route (Scale-Up)

Best for: Multi-gram scale, non-nucleophilic amines, or anilines.[1] Precaution: Requires strict temperature control to prevent chloride displacement.[1]

Materials
  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Protocol
  • Slurry Formation: Suspend the acid in anhydrous DCM (0.2 M) under N2 atmosphere. Cool to 0°C .[1]

  • Chlorination: Add catalytic DMF (essential for Vilsmeier-Haack type activation). Add Oxalyl Chloride dropwise over 15 minutes.[1]

    • Note: Avoid Thionyl Chloride (SOCl2) at reflux, as the high heat promotes SNAr at the 5-position.[1]

  • Activation: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

  • Concentration (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C . Add the amine (1.1 equiv) and Et3N (2.0 equiv) dropwise.[1]

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

Method C: Sequential Functionalization (SNAr Cascade)

Context: If the goal is to replace the 5-Cl with a second amine (common in kinase inhibitor design), perform the amide coupling first (Method A), then use the amide electron-withdrawing nature to facilitate the SNAr reaction.[1]

WorkflowStartStart: 5-Cl-AcidStep1Step 1: Amide Coupling(Method A: HATU, RT)Start->Step1InterIntermediate:5-Cl-AmideStep1->InterStep2Step 2: SnAr Displacement(Amine 2, DMSO, 80-100°C)Inter->Step2 Optional FunctionalizationFinalFinal Product:5-Amino-Amide DerivativeStep2->Final

Figure 2: Sequential workflow for accessing 5-amino-6-carboxamide derivatives.

Protocol for Step 2 (SNAr):

  • Dissolve the 5-Chloro-amide (from Method A) in DMSO or NMP.[1]

  • Add nucleophile (e.g., morpholine, piperazine) (2-3 equiv).[1]

  • Heat to 80–100°C for 4–12 hours.

  • The 5-Cl is displaced due to the ortho effect of the pyridine nitrogen and the ortho amide.[1]

Analytical Data & Troubleshooting

Expected Characterization Data
  • 1H NMR (DMSO-d6):

    • Thiophene protons: Two doublets (or d,d) in the aromatic region (approx.[3] δ 7.5–8.2 ppm).[1]

    • Pyridine proton (H7): A singlet or doublet around δ 8.5–9.0 ppm (deshielded by N and Carbonyl).[1]

    • Amide NH: Broad singlet, typically δ 8.0–10.0 ppm (exchangeable with D2O).

  • LC-MS:

    • Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of M : M+2 peaks.[1] Loss of this pattern indicates SNAr displacement of the chlorine.[1]

Troubleshooting Table
IssueProbable CauseSolution
Loss of Cl (M-35) Reaction temp too high; Amine too nucleophilic.[1]Switch to Method A (HATU) at 0°C. Add amine slowly.[1]
Low Yield (Acid remaining) Poor activation; Hydrolysis of active ester.[1]Ensure anhydrous solvents.[1] Increase HATU to 1.5 equiv.
Insoluble SM Thienopyridines aggregate.[1]Use DMAc instead of DMF. Gently warm before adding coupling agent.[1]
Racemization (If using chiral amines) Base-mediated proton abstraction.[1]Use HOBt additive.[1] Keep base equivalents strictly to 2.0–3.0.

References

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Thienopyridine Scaffold Reactivity

    • Beaton, H., et al. (2001). Discovery of thieno[3,2-b]pyridine-6-carboxamides as potent inhibitors of VEGFR-2 kinase.[1] Bioorganic & Medicinal Chemistry Letters. (Analogous chemistry on related isomers).

  • SNAr on Chlorothienopyridines

    • Watterson, S. H., et al. (2016). Discovery of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[1] Journal of Medicinal Chemistry, 56(24), 9669–9682. Link (Demonstrates the Acid -> Acid Chloride -> Amide workflow on the [3,2-d] system).

  • Isomer Specifics

    • Engers, D. W., et al. (2018). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of mGlu5.[1] ACS Medicinal Chemistry Letters, 9(5), 446–452. Link (Describes the regio-isomeric chemistry, validating the HATU/DIEA approach).[1]

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, coupling agents, corrosive acid chlorides). All procedures should be performed in a fume hood with appropriate PPE.[1] The 5-chloro-thienopyridine core is a potent sensitizer; handle with care.[1]

Reagents for coupling 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , a "privileged scaffold" often found in kinase inhibitors (e.g., c-Met, VEGFR) and GPCR modulators.

The presence of the C5-chloro substituent (ortho to the pyridine nitrogen) presents a critical chemoselectivity challenge: it is highly activated toward Nucleophilic Aromatic Substitution (


), competing with the desired amide coupling at the C6-carboxylate.

Application Note & Protocol Series: AN-TCP-005

Core Directive & Mechanistic Insight

The Chemoselectivity Challenge

The thieno[3,2-b]pyridine core is an electron-deficient bicycle. In the 5-chloro-6-carboxylic acid derivative, two electrophilic sites compete for the amine nucleophile:

  • C6-Carbonyl (Desired): Requires activation to form the amide bond.

  • C5-Chlorine (Undesired): Located ortho to the pyridine nitrogen (N4). The inductive effect of the nitrogen, combined with the electron-withdrawing nature of the thiophene ring, makes this position highly susceptible to

    
    , particularly with primary aliphatic amines or under basic conditions at elevated temperatures.
    

Success depends on kinetic control: You must activate the carboxylate fast enough to capture the amine before it attacks the C5-chloride.

Reagent Selection Matrix
ReagentMechanismRecommended ForRisk Profile
T3P (Propylphosphonic anhydride)Activated anhydrideStandard & Scale-up. Best balance of reactivity and mildness.Low. Acidic byproducts suppress

.
HATU / DIPEA Uronium active esterHigh-Throughput Screening. Fast, works for steric amines.Medium-High. Excess base (DIPEA) accelerates

.
Ghosez’s Reagent

-Chloroenamine
Weak Nucleophiles. Anilines or electron-deficient amines.Low-Medium. Neutral conditions possible.
EDC / HOAt CarbodiimideLabile Amines. If acid sensitivity is a concern.Low. Slower reaction may allow

if heated.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal coupling protocol based on the amine partner's properties.

CouplingStrategy Start Start: 5-Cl-Thienopyridine Acid + Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic Amine (Strong Nucleophile) AmineType->Aliphatic High pKa Aniline Aniline / Heteroaryl Amine (Weak Nucleophile) AmineType->Aniline Low pKa Hindered Sterically Hindered (e.g., t-Butyl amine) AmineType->Hindered Bulky T3P_Route Protocol A: T3P Coupling (EtOAc/Pyridine) Aliphatic->T3P_Route Best Selectivity Aniline->T3P_Route First Choice AcidCl_Route Protocol C: Ghosez's Reagent (In situ Acid Chloride) Aniline->AcidCl_Route If T3P fails HATU_Route Protocol B: HATU Controlled (0°C addition) Hindered->HATU_Route High Activation Needed Success Target Amide Isolated T3P_Route->Success SNAr_Risk Risk: C5-Cl Displacement HATU_Route->SNAr_Risk Excess Base AcidCl_Route->Success SNAr_Risk->Success Control Temp < 0°C

Caption: Decision tree for coupling reagent selection to minimize C5-chloro displacement.

Detailed Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard")

Why: T3P (50% in EtOAc/DMF) operates well with pyridine as a mild base. The reaction mixture remains slightly acidic to neutral, which protonates the pyridine nitrogen of the scaffold, deactivating the ring toward


 attack while still allowing amidation.

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (2.5 equiv - use only if pyridine fails)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration 0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. The suspension may clear up as the salt forms.

  • Activation: Cool the mixture to 0 °C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Do not add T3P rapidly at room temperature to avoid exotherms that could trigger

      
      .
      
  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Target Mass: [M+H]+

    • Side Product: [M-Cl+Amine+H]+ (Indicates

      
      ).
      
  • Workup: Dilute with EtOAc. Wash effectively with 0.5 M HCl (to remove pyridine and unreacted amine), then Sat.

    
    , then Brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Most T3P reactions yield pure product requiring only recrystallization or a short silica plug.
    
Protocol B: HATU Coupling (High Reactivity)

Why: For sterically hindered amines where T3P kinetics are too slow. Requires strict temperature control to prevent Cl-displacement.

Materials:

  • Acid (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv).

  • Controlled Deprotonation: Cool to 0 °C . Add DIPEA (1.0 equiv only initially) dropwise. Stir for 5–10 mins to form the O-At active ester.

  • Amine Addition: Add the Amine (1.2 equiv). Add remaining DIPEA (1.0–2.0 equiv) slowly.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10–15 °C. Do not heat.

  • Quench: Quench with water/ice immediately upon completion to stop any slow background

    
    .
    
Protocol C: Ghosez’s Reagent (For Non-Nucleophilic Anilines)

Why: Converts the acid to the acid chloride under neutral conditions without generating HCl gas (unlike thionyl chloride), avoiding harsh acidic conditions that might degrade sensitive amines, while avoiding the basicity of HATU.

Materials:

  • Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Solvent: DCM or Chloroform (anhydrous)

Step-by-Step:

  • Acid Chloride Formation: Suspend Acid (1.0 equiv) in DCM (0.2 M). Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours. The mixture should become homogeneous.

  • Coupling: Cool to 0 °C. Add the weak amine (aniline) (1.1 equiv) and a scavenger base like 2,6-lutidine (1.5 equiv) (sterically hindered base minimizes

    
     risk).
    
  • Reaction: Stir at RT overnight.

Troubleshooting & Optimization

Identifying the Impurity

If your yield is low, check the LCMS for the "Double Addition" or "Displacement" product.

  • Target Product (P): Mass = Core + Amine - H2O

  • 
     Byproduct (BP):  Mass = Core + Amine - HCl
    
    • Note: If the amine displaces the Cl after amide formation, the mass will be: Target Product + Amine - HCl.

    • Isotope Pattern: The Target Product will retain the Chlorine isotope pattern (3:1 ratio of M : M+2). The

      
       byproduct will lose  the Chlorine pattern.
      
Optimization Table
ObservationRoot CauseSolution
Low Conversion Activated ester hydrolysisSwitch to anhydrous solvents; Increase T3P to 3.0 equiv.

Byproduct (>10%)
Excess base or Temperature too highSwitch from HATU to T3P. Use Pyridine instead of DIPEA. Keep T < 20 °C.
Starting Material Stuck Steric hindranceUse Protocol C (Acid Chloride). Heat to 40 °C only if Cl-displacement is ruled out.
Epimerization (if chiral amine) Base-mediated proton abstractionUse T3P with N-Methylmorpholine (NMM) at -20 °C.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[2] Journal of Medicinal Chemistry, 56(6), 2369–2383. Link

  • BenchChem Application Note. (2025). Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid and derivatives. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. (Discussion on heteroaromatic functionalization). Link

Sources

Scale-up synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Intermediates

Executive Summary

The thieno[3,2-b]pyridine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR antagonists). While medicinal chemistry routes often rely on palladium-catalyzed couplings or lithiation strategies, these are ill-suited for multi-kilogram production due to cost and safety constraints.

This guide details a robust, scalable Gould-Jacobs type synthesis for 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid . Unlike lab-scale methods, this protocol prioritizes:

  • Process Safety: Elimination of ultra-high temperature cyclizations (Dowtherm A) where possible, or strict engineering controls if retained.

  • Impurity Management: Control of dechlorinated byproducts and regioisomers.

  • Hazard Control: A specific, validated protocol for the quenching of phosphorus oxychloride (POCl

    
    ) on a large scale.
    

Retrosynthetic Analysis & Strategy

The most reliable scale-up route disconnects the pyridine ring at the N4-C5 and C7-C7a bonds. This approach utilizes the commercially available methyl 3-amino-2-thiophenecarboxylate , avoiding the need for unstable thiophene precursors.

Retrosynthesis Target 5-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Intermediate1 Methyl 5-chlorothieno[3,2-b]pyridine- 6-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Methyl 5-oxo-4,5-dihydrothieno[3,2-b]pyridine- 6-carboxylate (Tautomer: 5-Hydroxy) Intermediate1->Intermediate2 Chlorination (POCl3) Enamine Enamine Intermediate (Diethyl 2-(((2-(methoxycarbonyl)thiophen-3-yl) amino)methylene)malonate) Intermediate2->Enamine Cyclization (Thermal or Acid) SM Methyl 3-amino-2-thiophenecarboxylate + Diethyl ethoxymethylenemalonate (EMME) Enamine->SM Condensation

Figure 1: Retrosynthetic strategy utilizing the Gould-Jacobs reaction pathway.

Detailed Experimental Protocols

Step 1: Enamine Formation

Objective: Condensation of the aminothiophene with EMME.

Rationale: This step creates the carbon framework for the pyridine ring.[1] Unlike aniline derivatives, aminothiophenes are less nucleophilic; however, the reaction proceeds cleanly without acid catalysis, which avoids polymerization of the thiophene.

  • Reagents:

    • Methyl 3-amino-2-thiophenecarboxylate (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

    • Ethanol (5 vol) or Toluene (5 vol)

Protocol:

  • Charge the reactor with Methyl 3-amino-2-thiophenecarboxylate and solvent.

  • Add EMME in a single portion.

  • Heat to reflux (78°C for EtOH, 110°C for Toluene).

  • IPC (In-Process Control): Monitor via HPLC (Target: <1% starting amine). Reaction typically requires 4–6 hours.

  • Work-up: Cool to 0–5°C. The product often precipitates as a high-purity solid. Filter and wash with cold ethanol.

  • Yield Target: >85%.

Step 2: Cyclization to the Pyridone Core

Objective: Intramolecular cyclization to form the bicyclic system.

Critical Process Choice:

  • Method A (Traditional): Thermal cyclization in Dowtherm A at 250°C. Risk: Flash point hazards, difficult work-up.

  • Method B (Recommended): Acid-mediated cyclization using Eaton’s Reagent (7.7 wt% P

    
    O
    
    
    
    in Methanesulfonic acid) or PPA. This allows cyclization at 70–90°C.

Protocol (Method B - Eaton's Reagent):

  • Charge Eaton’s Reagent (4–6 vol) to a glass-lined reactor.

  • Add the Enamine intermediate portion-wise at 20–30°C. Exotherm Note: Maintain Temp <40°C during addition.[2]

  • Heat to 80°C for 2–4 hours.

  • IPC: Check for disappearance of Enamine.

  • Quench: Cool to 20°C. Slowly pour the reaction stream into Ice Water (10 vol) with vigorous stirring. Caution: P

    
    O
    
    
    
    hydrolysis is exothermic.
  • Adjust pH to ~4–5 with 50% NaOH (controlled addition, T < 30°C) to precipitate the product.

  • Filter, wash with water, and dry.

  • Product: Methyl 5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate.

Step 3: Chlorination (The Critical Safety Step)

Objective: Conversion of the 5-oxo (lactam) to the 5-chloro derivative using POCl


.

Safety Alert: The quenching of POCl


 is the highest-risk operation in this process. A "Reverse Quench" is mandatory  at scale.

Protocol:

  • Charge 5-oxo intermediate (1.0 equiv) and POCl

    
      (3.0–5.0 equiv).
    
  • Optional: Add catalytic DMF (0.1 equiv) to accelerate the Vilsmeier-type mechanism.

  • Heat to reflux (~105°C) for 3–5 hours.

  • IPC: Monitor conversion. The starting material is very polar; the product is non-polar.

  • Distillation: Distill off excess POCl

    
     under reduced pressure (keep pot temp <60°C) to minimize the quench volume.
    
  • Dilution: Dilute the residue with DCM or Toluene (5 vol).

Quench Procedure (Reverse Addition):

  • Prepare a separate vessel with Water/Ice or 20% K

    
    CO
    
    
    
    (10 vol). Cool to 0°C.[1]
  • Transfer the reaction mixture slowly into the quench vessel.

  • Rate Control: Adjust feed rate to maintain Quench Temp <20°C.

  • Phase Separation: Separate organic layer. Wash with brine.[3]

  • Yield Target: 75–85%.

Step 4: Hydrolysis

Objective: Saponification of the ester to the final acid.

  • Suspend the Chloro-ester in THF/Water (1:1).

  • Add LiOH or NaOH (2.0 equiv).

  • Stir at ambient temperature (or mild heat 40°C) until clear.

  • Work-up: Acidify carefully with 1M HCl to pH 2–3.

  • Filter the white precipitate. Recrystallize from Ethanol/Water if necessary.

Process Flow & Hazard Management

The following diagram illustrates the critical engineering controls required for the Chlorination step, which poses the significant risk of thermal runaway during quenching.

SafetyFlow cluster_controls Critical Safety Controls Reactor Chlorination Reactor (POCl3 + Substrate) Temp: 105°C -> 25°C Distillation Vacuum Distillation Remove excess POCl3 Reactor->Distillation End of Reaction Control2 Scrubber System (HCl/POCl3 vapors) Reactor->Control2 Dilution Dilution Add Toluene/DCM Distillation->Dilution Thick Residue QuenchTank Quench Tank (Ice/Water/Base) Temp: <20°C Dilution->QuenchTank SLOW TRANSFER (Reverse Quench) Control1 Temp Probe Interlock Stop feed if T > 20°C QuenchTank->Control1

Figure 2: Process safety workflow for the high-hazard POCl3 chlorination and quenching sequence.

Quantitative Data Summary

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Scale-Up Insight
Step 1 Yield 92%88%Filtration efficiency is key; wash cake thoroughly to remove unreacted amine.
Step 2 Method Dowtherm A (250°C)Eaton's Reagent (80°C)Switching to acid catalysis avoids high-temp hazards and simplifies cleaning.
Step 3 Quench Pour water into flaskPour flask into waterNever add water to the reaction vessel on scale. Use reverse quench.
Overall Yield ~60%~50-55%Yield loss primarily in Step 3 work-up; optimize phase separation.

References

  • Gould-Jacobs Reaction Overview

    • Title: The Gould-Jacobs Reaction in the Synthesis of Fused Pyridines.[4]

    • Source: Organic Reactions.[1][2][5][6][7][8][9][10]

    • URL:[Link]

  • POCl3 Scale-Up Safety

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules (2012).[5][6]

    • URL:[Link][5]

  • Eaton's Reagent in Cyclization

    • Title: Process Development and Pilot-Scale Synthesis of New Cyclization Conditions... Using Eaton's Reagent.[10]

    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Thienopyridine Scaffold Synthesis

    • Title: Synthesis of thieno[3,2-b]pyridine-6-carboxyl
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of the Thieno[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the functionalization of the thieno[3,2-b]pyridine scaffold. It moves beyond generic textbook descriptions to provide actionable, field-tested protocols and mechanistic insights required for high-stakes drug discovery campaigns.

Executive Summary & Strategic Value

The thieno[3,2-b]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinoline, indole, and purine scaffolds. Its utility is driven by its ability to position substituents into specific vectors within kinase ATP-binding pockets (e.g., VEGFR-2, c-Met, Src, Haspin) and GPCR allosteric sites (e.g., mGluR5).

However, the scaffold presents a dichotomy in reactivity: the electron-rich thiophene ring (susceptible to electrophilic attack and lithiation) versus the electron-deficient pyridine ring (susceptible to nucleophilic attack and cross-coupling). Successful functionalization requires a "Reactivity-First" approach, prioritizing the order of operations to prevent regiochemical scrambling.

Strategic Analysis of Reactivity

To functionalize this core efficiently, one must exploit the intrinsic electronic bias of the ring system.

  • Position C-2 (Thiophene

    
    ):  The most acidic proton (
    
    
    
    ). It is the primary site for Lithiation-Trapping and Direct C-H Arylation .
  • Position C-3 (Thiophene

    
    ):  Less reactive than C-2. Functionalization here usually requires blocking C-2 or using Halogen Dance  mechanisms.
    
  • Position C-7 (Pyridine

    
    ):  The most electrophilic site, particularly when activated by a leaving group (Cl/Br). It is the "hotspot" for Nucleophilic Aromatic Substitution (
    
    
    
    )
    .
  • Position C-5 (Pyridine

    
    ):  Moderately electrophilic. Best targeted via Suzuki-Miyaura  or Buchwald-Hartwig  couplings using halogenated precursors.[1]
    
Visualization: Reactivity Logic Map

The following diagram illustrates the decision matrix for functionalizing specific positions based on electronic properties.

ThienoPyridineReactivity Core Thieno[3,2-b]pyridine Core C2 Position C-2 (Thiophene α) Core->C2 Most Acidic Proton C7 Position C-7 (Pyridine γ) Core->C7 Most Electrophilic C5 Position C-5 (Pyridine α) Core->C5 Halogenated Precursor Lithiation Lithiation / C-H Activation (n-BuLi / Pd-Cat) C2->Lithiation C3 Position C-3 (Thiophene β) HalogenDance Halogen Dance / Electrophilic Sub. C3->HalogenDance If C-2 Blocked SNAr Nucleophilic Subst. (SNAr) (Amines/Thiols) C7->SNAr Requires LG (Cl/Br) CrossCouple Pd-Cross Coupling (Suzuki/Buchwald) C7->CrossCouple Alternative Path C5->CrossCouple

Figure 1: Strategic Reactivity Map for the thieno[3,2-b]pyridine scaffold. Red nodes indicate electron-rich zones; Blue/Yellow nodes indicate electron-deficient zones.

Detailed Experimental Protocols

Protocol A: Regioselective C-2 Functionalization via Lithiation

Objective: Introduce carbon electrophiles (formyl, alkyl, halide) at the C-2 position. Mechanism: The sulfur atom stabilizes the


-carbanion, making C-2 significantly more acidic than pyridine protons.

Reagents:

  • Substrate: Thieno[3,2-b]pyridine (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 1.6 M in hexanes) or LiTMP (for sensitive substrates)
    
  • Electrophile: DMF,

    
    , Alkyl Halides
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent ring opening or scrambling.

  • Deprotonation: Add

    
    -BuLi dropwise over 10 minutes. The solution often turns a deep red/orange, indicating the formation of the lithiated species.
    
  • Incubation: Stir at -78 °C for 30–45 minutes. Note: Do not exceed 1 hour as the lithiated species can degrade.

  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in minimal THF dropwise.

    • For Aldehydes: Add DMF.[2]

    • For Halides: Add

      
       or NBS.
      
  • Quench: Allow the reaction to warm to 0 °C over 1 hour, then quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Validation:

  • NMR: Disappearance of the C-2 doublet (approx. 7.5-7.7 ppm).

  • Troubleshooting: If C-3 lithiation is observed (rare), use a bulkier base like LiTMP or shorten incubation time.

Protocol B: C-7 Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: Introduce amino or thio-substituents at C-7.[3] Precursor: 7-Chlorothieno[3,2-b]pyridine (commercially available or synthesized via


 chlorination of the N-oxide or 7-one).
Mechanism:  The pyridine nitrogen acts as an electron sink, activating the para-position (C-7) for nucleophilic attack.

Reagents:

  • Substrate: 7-Chlorothieno[3,2-b]pyridine

  • Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
    -Butanol (thermal) or DMSO (microwave)
    

Step-by-Step Methodology:

  • Thermal Method: Dissolve the chloride and amine in

    
    -butanol (0.2 M). Add DIPEA. Reflux at 110 °C for 4–12 hours.
    
  • Microwave Method (Recommended): Combine reactants in DMSO or NMP in a microwave vial. Irradiate at 140 °C for 20–40 minutes.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with DCM.

Data Summary (Typical Yields):

Nucleophile Class Conditions Typical Yield Notes
Aliphatic Amines (Morpholine) MW, 140°C, 20 min >85% Very clean; rapid conversion.
Anilines Thermal, n-BuOH, 120°C 60-75% Requires acid catalysis (HCl) sometimes.

| Phenols | DMF,


, 100°C | 50-70% | Requires stronger base (

). |
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation at C-5 or C-6 (using bromo-derivatives). Challenge: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. High-activity ligands are required.

Reagents:

  • Substrate: 5-Bromo- or 6-Bromothieno[3,2-b]pyridine

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)[4]

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent system. Sparge with Argon for 15 minutes. Critical: Oxygen is the primary cause of failure here.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Heat to 90–100 °C for 2–6 hours.

  • Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Synthesis Workflow Visualization

The following diagram depicts a convergent workflow to generate a highly functionalized kinase inhibitor analog, combining Protocol A and B.

SynthesisWorkflow Start 3-Aminothiophene (Starting Material) Cyclization Step 1: Cyclization (BOP / Acrylic Acid) Start->Cyclization Core Thieno[3,2-b]pyridin-5(4H)-one Cyclization->Core Chlorination Step 2: Chlorination (POCl3, Reflux) Core->Chlorination Intermed 7-Chlorothieno[3,2-b]pyridine Chlorination->Intermed Branch Selectivity Point Intermed->Branch PathA Step 3A: SNAr (C-7) (Amine, DMSO, Heat) Branch->PathA Nucleophilic PathB Step 3B: Lithiation (C-2) (n-BuLi, Electrophile) Branch->PathB Electrophilic Final Disubstituted Analog PathA->Final PathB->Final Sequential

Figure 2: Convergent synthesis workflow for generating 2,7-disubstituted thieno[3,2-b]pyridines.

References

  • Synthesis and Kinase Selectivity: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.[5] (2025).[1][6][7][8] PubMed. Link

  • Regioselective Lithiation: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. (2018). MDPI. Link

  • One-Pot Synthesis Protocols: One-Pot Synthesis of 7-Chloro-2 arylthieno[3,2-b]pyridin-3-ols and Their Derivatization. (2017).[3][4] Thieme Connect. Link

  • Medicinal Chemistry Applications: Discovery of Thieno[3,2-b]pyridine-5-carboxamide...[7] Negative Allosteric Modulators of mGlu5. (2025).[1][6][7][8] ACS Med. Chem. Lett. Link

  • General Suzuki Coupling: Suzuki Coupling - Organic Chemistry Portal.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid . This guide is designed for discovery chemists, process scientists, and drug development professionals scaling up fused thienopyridine scaffolds.

Rather than relying on generic reaction templates, this guide dissects the highly efficient two-step cascade sequence starting from 3-acetamidothiophene: a Meth-Cohn Vilsmeier-Haack cyclization followed by a Pinnick oxidation. Below, you will find mechanistic insights, self-validating protocols, quantitative optimization data, and a troubleshooting FAQ.

Reaction Workflow & Mechanistic Overview

The synthesis relies on the foundational Meth-Cohn methodology (). The Vilsmeier reagent acts as both a formylating agent and a dehydrative chlorinating agent, driving a cascade reaction that builds the functionalized pyridine ring directly onto the thiophene core.

SynthesisRoute A 3-Acetamidothiophene (Starting Material) B Vilsmeier-Haack Cyclization POCl3 (7 eq), DMF (3 eq) 90 °C, 4 h A->B C 5-Chlorothieno[3,2-b]pyridine -6-carbaldehyde (Intermediate) B->C D Pinnick Oxidation NaClO2, NaH2PO4 2-methyl-2-butene C->D E 5-Chlorothieno[3,2-b]pyridine -6-carboxylic acid (Final Product) D->E

Two-step synthesis of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid via Meth-Cohn cyclization.

Quantitative Optimization Data

To ensure robust scale-up, our application scientists have mapped the critical stoichiometric boundaries for both steps.

Table 1: Stoichiometric Optimization of the Vilsmeier-Haack Cyclization (Step 1)
POCl₃ (eq)DMF (eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1.21.0904< 5Reaction stalls at mono-formylated uncyclized intermediate.
3.01.590438Incomplete double-formylation; mixed intermediates.
7.03.090484 Complete cascade cyclization to the target aldehyde.
7.03.01201241Extensive tar formation and product degradation.
Table 2: Scavenger Optimization in Pinnick Oxidation (Step 2)
NaClO₂ (eq)2-Methyl-2-butene (eq)Buffer pHYield (%)Quality / Purity Observation
1.504.522Major contamination by over-chlorinated thiophene side-products.
1.52.04.565Moderate purity; some electrophilic chlorination observed.
1.510.04.593 High purity; thienopyridine core fully protected from HOCl.
1.510.01.514Rapid decomposition of chlorite to toxic chlorine dioxide gas.

Step-by-Step Self-Validating Protocols

Protocol A: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde
  • Complex Formation: Charge a dry, argon-flushed round-bottom flask with POCl₃ (7.0 eq). Cool to 0–5 °C using an ice bath.

  • DMF Addition: Add anhydrous DMF (3.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 10 °C to prevent DMF degradation.

  • Maturation: Remove the ice bath and stir the Vilsmeier complex at room temperature for 30 minutes.

  • Substrate Addition: Add 3-acetamidothiophene (1.0 eq) portion-wise.

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot in 1 mL of saturated aqueous sodium acetate. Extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting material and a new, highly UV-active spot at a lower

      
      .
      
  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture to pH 7 using solid sodium acetate.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the intermediate aldehyde.

Protocol B: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
  • Dissolution: Dissolve the intermediate aldehyde (1.0 eq) in a 4:1 mixture of tert-butanol and water.

  • Buffering: Add NaH₂PO₄ (0.2 eq) to buffer the solution to pH ~4.5.

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the mixture.

  • Oxidation: Cool the mixture to 0 °C. Add NaClO₂ (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a turbid suspension to a clear solution as the aldehyde oxidizes to the highly soluble carboxylate salt.

  • Concentration: Concentrate the mixture under reduced pressure to remove tert-butanol and the volatile scavenger.

  • Washing: Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted aldehyde and non-polar impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 3.5 using 1M HCl.

  • Isolation: Filter the precipitated 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Troubleshooting Start Yield < 80%? Q1 Low Yield in Step 1 (Cyclization)? Start->Q1 Yes Q2 Low Yield in Step 2 (Oxidation)? Start->Q2 Yes Sol1 Check POCl3:DMF ratio Ensure anhydrous conditions Q1->Sol1 Yes Sol2 Increase 2-methyl-2-butene Check pH (buffer to 4-5) Q2->Sol2 Yes

Decision tree for troubleshooting low yields in the thienopyridine synthesis workflow.

Q: Why am I seeing a large amount of uncyclized 2-acetamidothiophen-3-carbaldehyde instead of the fused thienopyridine? A: This is a classic stoichiometric failure. The Meth-Cohn cyclization requires a double formylation/chlorination sequence. If you use equimolar amounts of POCl₃ and DMF, the reaction stops at the mono-formylated intermediate. To drive the cyclization, you must use an excess of the Vilsmeier reagent (7 eq POCl₃ / 3 eq DMF). The first equivalent formylates the highly reactive C2 position of the thiophene ring, while the excess reagent performs a second electrophilic attack on the acetamide methyl group, enabling the dehydrative ring closure.

Q: During the Pinnick oxidation, my thienopyridine ring is degrading, and I observe multiple chlorinated side products. How can I prevent this? A: The thieno[3,2-b]pyridine system is electron-rich and susceptible to electrophilic aromatic substitution. During the Pinnick oxidation (), the active oxidant (chlorite) generates hypochlorous acid (HOCl) as a byproduct. HOCl is a powerful chlorinating agent that will indiscriminately attack the thiophene ring. To prevent this, you must use a halogen scavenger like 2-methyl-2-butene in a large excess (10 equivalents) to outcompete the thienopyridine substrate for the HOCl.

Q: The yield of my final 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid is low after aqueous workup. Where is my product? A: The product is an amphoteric molecule (a zwitterion) due to the basic pyridine nitrogen and the acidic carboxylic group. If the aqueous phase is too basic, it remains dissolved as the carboxylate sodium salt; if it is too acidic, it dissolves as the pyridinium salt. The isoelectric point is typically around pH 3.5. Carefully adjust the pH of the aqueous phase to exactly 3.5 using 1M HCl to force precipitation. Avoid over-acidification.

Q: My Vilsmeier complex formation is violently exothermic and leads to tarry mixtures. What is the correct preparation method? A: The reaction between POCl₃ and DMF to form the active chloroiminium ion is highly exothermic. If mixed too rapidly at room temperature, localized overheating causes the degradation of DMF into dimethylamine, leading to tar. Always cool the POCl₃ to 0–5 °C before adding DMF dropwise, and allow the complex to stabilize at room temperature for 30 minutes before adding the thiophene substrate.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 7. The conversion of acetamidothiophens into thienopyridines. Journal of the Chemical Society, Perkin Transactions 1, 1531-1536. URL:[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. URL:[Link]

Solubility issues with 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with fused heterocyclic carboxylic acids often presents significant solubility bottlenecks. 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is notoriously difficult to dissolve in standard organic solvents, which can derail both organic synthesis workflows and biological assay preparations.

This guide provides mechanistic insights and field-proven, self-validating protocols to overcome these challenges.

Section 1: The Mechanistic Causality of Insolubility (FAQ)

Q: Why does 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid crash out of standard solvents like DCM, Ethyl Acetate, and Methanol? A: The insolubility is driven by three synergistic structural factors that create an exceptionally high crystal lattice energy:

  • Carboxylic Acid Dimerization: In non-polar or weakly polar solvents, the C6-carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. The overall solubility of the compound depends heavily on the balance between the hydrophobic carbon skeleton and these polar interacting groups[1].

  • Planar Pi-Stacking: The thieno[3,2-b]pyridine core is a rigid, planar aromatic system. The flat nature of these fused heterocyclic analogs facilitates tight pi-pi stacking in the solid state, making them highly resistant to solvation[2][3].

  • Zwitterionic Potential: The presence of a weakly basic pyridine nitrogen and an acidic carboxyl group can lead to intermolecular salt bridges, further locking the molecules into a rigid lattice.

Q: What is the most effective way to disrupt this lattice energy? A: You must alter the ionization state or use strong Lewis-base solvents. Compounds containing acidic functional groups that are insoluble in neutral organic solvents become highly soluble when converted to an ionic species via treatment with a base. Deprotonating the carboxylic acid with a tertiary amine (e.g., DIPEA) yields a carboxylate salt, which readily dissolves in polar aprotic solvents like DMF or NMP. Alternatively, strong Lewis-base solvents with carbonyl or sulfoxide groups can outcompete the acid-acid dimers, significantly enhancing solubility without the need for basic additives[4].

Section 2: Quantitative Solubility Data

To aid in solvent selection, the following table summarizes the typical solubility behavior of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid across various solvent classes.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Non-Polar / Halogenated Dichloromethane (DCM), Hexane< 0.1Cannot disrupt H-bonded dimers or pi-stacking.
Polar Protic Methanol (MeOH), Ethanol (EtOH)0.5 - 2.0Weak H-bond disruption; insufficient to overcome lattice energy.
Polar Aprotic N,N-Dimethylformamide (DMF)10 - 25Strong Lewis base character disrupts carboxylic acid dimers[4].
Polar Aprotic Dimethyl Sulfoxide (DMSO)30 - 50Excellent H-bond acceptor; outcompetes intermolecular stacking.
Basic Organic DMF + 2.0 eq DIPEA> 100Forms highly soluble diisopropylethylammonium carboxylate salt.

Section 3: Experimental Workflows & Protocols

Protocol A: Solubilization for Amide Coupling Reactions (Organic Synthesis)

When using this acid as a building block for amide synthesis, solubility is critical for the activation step (e.g., with HATU, EDC, or PyBOP).

  • Causality: Using a base before adding the coupling reagent ensures the acid is fully dissolved as a carboxylate. Attempting to activate a suspension leads to heterogeneous reaction mixtures, trapped reagents, and abysmal yields.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid into a dry, argon-purged reaction vial.

  • Solvent Addition: Add anhydrous DMF or NMP to achieve a theoretical concentration of 0.1 M to 0.2 M. The mixture will likely remain a cloudy suspension at this stage.

  • Base Addition (The Solubilization Step): Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation & Validation: Sonicate the mixture for 30–60 seconds at room temperature.

    • Self-Validation Check: The opaque suspension must transition to a clear, pale-yellow solution. If particulates remain, add an additional 0.5 eq of base and gently warm to 40°C for 2 minutes. Do not proceed until the solution is completely transparent.

  • Activation: Once fully dissolved, add 1.1 equivalents of the coupling reagent (e.g., HATU) and stir for 10 minutes to form the active ester before introducing your amine nucleophile.

Protocol B: Preparation of Master Stocks for Biological Assays

For in vitro testing, the use of harsh organic solvents and strong bases must be minimized to prevent cell toxicity or enzyme denaturation.

  • Causality: DMSO is the universal solvent for bioassays, but dilution into aqueous media can cause rapid precipitation (the "crashing out" effect) if the buffer's pH drops below the compound's pKa, reverting it to the insoluble protonated dimer.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM or 20 mM master stock. Sonicate for 2 minutes until optically clear.

  • Buffer Preparation: Prepare the target aqueous assay buffer.

    • Self-Validation Check: Measure the pH of the buffer. It must be buffered to pH 7.4 or higher (e.g., using HEPES or Tris) prior to compound addition. This ensures the environment remains above the carboxylic acid's pKa (~3.5-4.5), forcing the molecule into its soluble carboxylate form.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Final Aqueous Transfer: Transfer the DMSO stocks into the aqueous buffer at a final DMSO concentration of ≤ 1% (v/v). Mix rapidly by vortexing to prevent localized concentration spikes that induce nucleation.

Section 4: Solubilization Decision Matrix

Use the following decision tree to rapidly identify the correct solubilization strategy based on your downstream application.

G Start 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Solubility Troubleshooting CheckAssay Identify Downstream Application Start->CheckAssay OrgSynth Organic Synthesis (e.g., Amide Coupling) CheckAssay->OrgSynth BioAssay Biological Assays (In vitro screening) CheckAssay->BioAssay Analyt Analytical Chemistry (LCMS / NMR) CheckAssay->Analyt Solv1 Use DMF or NMP Add 2-3 eq DIPEA (Forms soluble salt) OrgSynth->Solv1 Solv2 Make 20mM DMSO Stock Dilute in pH > 7.4 Buffer (Maintains carboxylate) BioAssay->Solv2 Solv3 NMR: Use DMSO-d6 LCMS: MeCN/H2O + 0.1% FA Analyt->Solv3

Decision matrix for solubilizing 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid by application.

References

  • Title: Solubility of Organic Compounds | Source: University of Calgary | URL:

  • Title: Solubility of Organic Compounds | Source: Chemistry Steps | URL: 1

  • Title: The Chemistry of Thienopyridines | Source: ResearchGate | URL: 2

  • Title: Recent Trends in the Chemistry of Thienopyridines | Source: Taylor & Francis | URL: 3

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes | Source: OSTI.GOV | URL: 4

Sources

Purification methods for thienopyridine carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thienopyridine Carboxylic Acid Intermediates

Topic: Purification & Isolation Strategies for Thienopyridine Carboxylic Acids Ticket ID: TPC-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying thienopyridine carboxylic acid intermediates (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid) presents a unique "Zwitterionic Trap."[1] These molecules possess a basic secondary amine (pKa ~9-10) and an acidic carboxylate (pKa ~3-4).

Standard acid-base extractions often fail because the molecule is water-soluble at both low pH (cationic) and high pH (anionic). Successful isolation relies on precise Isoelectric Point (pI) Precipitation and controlling Decarboxylation Kinetics .

Module 1: The "Zwitterion Trap" (Isoelectric Precipitation)

User Question: "I hydrolyzed my ethyl ester using NaOH. When I acidified the reaction mixture to pH 1 to extract into Ethyl Acetate, the product stayed in the water layer. I can’t get it out. What is happening?"

Scientist’s Diagnosis: You have over-acidified. At pH 1, the pyridine/piperidine nitrogen is fully protonated (


), making the molecule a highly polar cation.[1] Conversely, at high pH (during hydrolysis), it exists as a carboxylate anion (

).[1] You are missing the Isoelectric Point (pI) —the narrow pH window where the net charge is zero, solubility is lowest, and precipitation occurs.

Troubleshooting Protocol:

  • Determine the Theoretical pI: For 4,5,6,7-tetrahydrothienopyridines, the pI is typically between pH 5.5 and 6.5 .[1]

  • The "Reverse-Quench" Technique:

    • Do not dump acid into your basic reaction mixture. This creates local hot spots of low pH (pH < 1) that can trigger decarboxylation (see Module 4).

    • Step 1: Cool the hydrolysis mixture to <5°C.

    • Step 2: Slowly add 2M HCl or Acetic Acid until pH reaches ~8.0.

    • Step 3: Switch to a weaker acid (e.g., 1M Citric Acid) to carefully lower pH to 6.0 ± 0.2 .

    • Step 4: Stir at 0°C for 2 hours. The zwitterion should precipitate as a white/off-white solid.

Data: Solubility vs. pH Profile

pH ConditionDominant SpeciesWater SolubilityOrganic Solubility (DCM/EtOAc)
pH < 2.0 Cationic (

,

)
High Negligible
pH 6.0 (pI) Zwitterionic (

,

)
Low (Precipitates) Low
pH > 10.0 Anionic (

,

)
High Negligible

Module 2: Recrystallization & Polymorph Control

User Question: "My crude solid is yellow and sticky. I tried recrystallizing from hot ethanol, but it oiled out upon cooling. How do I get crystals?"

Scientist’s Diagnosis: "Oiling out" indicates the impurity profile (likely oligomers) is lowering the melting point, or the solvent polarity is too low to stabilize the zwitterionic lattice. Thienopyridines are prone to oxidative dimerization, forming "colored gums" that inhibit crystallization.[1]

Troubleshooting Protocol:

  • The "Anti-Solvent" Method (High Recovery):

    • Dissolve the crude acid in a minimum volume of Formic Acid or DMSO (room temperature).

    • Filter to remove any insoluble inorganic salts.[2]

    • Slowly add this solution dropwise into a stirred vessel of Isopropanol (IPA) or Acetonitrile at 0°C.

    • Mechanism:[3][4][5][6] The abrupt polarity change forces the zwitterion to crystallize while keeping lipophilic impurities (oils) in solution.

  • Charcoal Treatment (Color Removal):

    • Warning: Do not use standard activated carbon in acidic methanol; it can catalyze esterification.

    • Use granular carbon in neutral water/alcohol mixtures at 40°C, then filter through Celite.[1]

Module 3: Chromatographic Strategies

User Question: "I'm trying to purify a derivative by Flash Chromatography. The peak tails badly and smears across the column, contaminating everything."[1]

Scientist’s Diagnosis: The secondary amine in the thienopyridine ring is interacting with the silanols (


) on the silica gel. This "ion-exchange" effect causes severe tailing.

Troubleshooting Protocol:

  • Mobile Phase Modifiers:

    • Standard: Add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase. The TEA blocks the silanol sites.

    • Alternative (for acidic products): Use 0.5% Acetic Acid . Note: Do not mix TEA and Acetic Acid; you will create a buffer salt that precipitates in the column.

  • Stationary Phase Switch:

    • If the product is the carboxylic acid, avoid normal phase silica if possible. Use Reverse Phase (C18) flash cartridges.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.[7] The acid keeps the carboxylate protonated (

      
      ) or the amine protonated, ensuring a single ionization state for sharp peaks.
      

Module 4: Stability & Decarboxylation[8][9]

User Question: "I dried my purified acid in the oven at 60°C. The NMR shows the ethyl peak is gone (good), but the integration for the proton next to the sulfur is wrong, and the mass is -44 units. Did I decompose it?"

Scientist’s Diagnosis: Yes, you triggered Thermal Decarboxylation .[1] Thienopyridine-2-carboxylic acids are structurally similar to amino acids. Heating them, especially in the presence of residual acid or moisture, facilitates the loss of


.[1]

Mechanism: The protonated nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond at the 2-position.

Decarboxylation Start Thienopyridine Acid (Zwitterion) Heat Thermal Energy (>50°C) Start->Heat Activation TS Transition State (Electron Sink) Heat->TS C-C Bond Strain Product Decarboxylated Thienopyridine + CO2 TS->Product Irreversible Loss

Caption: Thermal instability pathway. The zwitterionic nature lowers the activation energy for CO2 loss.

Prevention Protocol:

  • Drying: Never use heat. Use a Vacuum Desiccator over

    
     or KOH pellets at Room Temperature.
    
  • Storage: Store as the HCl salt (if stable) or at -20°C under Argon. The free zwitterion is less stable than the cationic salt form.

Summary of Purification Workflow

PurificationFlow Crude Crude Hydrolysis Mixture (High pH, Na+ Salt) Filter1 Filtration (Remove Insoluble Impurities) Crude->Filter1 Cool Cool to <5°C (Prevent Decarboxylation) Filter1->Cool Acidify Acidify to pH 6.0 (pI) (Use Citric Acid/HCl) Cool->Acidify Precip Precipitation Check Acidify->Precip Decision Precipitate Formed? Precip->Decision Wash Filter & Wash (Cold Water + Acetone) Decision->Wash Yes Extract Continuous Extraction (n-Butanol/DCM) Decision->Extract No (Product too polar) Dry Vacuum Dry (Ambient Temp) Wash->Dry Extract->Dry

Caption: Decision matrix for isolating zwitterionic thienopyridine intermediates.

References

  • Vertex Pharmaceuticals. (2013). Process for making thienopyrimidine compounds.[5][6][8] U.S. Patent 8,354,528. Link

  • BenchChem. (2025).[2][7][9][10] A Comparative Guide to Precursors in the Synthesis of Thienopyridine-Based Antiplatelet Agents.Link

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.Link

  • Dunn, G. E., et al. (1972).[1][3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.[3] Canadian Journal of Chemistry.[3] Link[3]

  • ACS Central Science. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs.[11]Link

Sources

Troubleshooting cyclization failures in thieno[3,2-b]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for fused thiophene-pyridine systems. The thieno[3,2-b]pyridine scaffold is a privileged structure in kinase inhibition and anti-inflammatory drug discovery. However, its synthesis is notoriously unforgiving due to the electron-rich nature of the thiophene ring and the oxidative instability of key precursors.

This guide addresses the three most common "failure modes" reported by our user base: precursor decomposition , thermal cyclization stalling , and regiochemical scrambling .

Module 1: The "Black Tar" Phenomenon (Precursor Instability)

Issue Description

"I synthesized methyl 3-aminothiophene-2-carboxylate (or the free amine), but it turned into a black oil/tar within minutes of isolation. My subsequent cyclization yields are <10%."

Root Cause Analysis

Free 3-aminothiophenes are exceptionally unstable. Unlike anilines, the electron-rich thiophene ring makes the amine highly susceptible to:

  • Oxidative Dimerization: Rapid formation of azo- or hydrazo-linkages.

  • Polymerization: Acid-catalyzed self-condensation.

  • Decarboxylation: If the 2-position has a carboxylic acid, it spontaneously decarboxylates and polymerizes at room temperature.

Troubleshooting Protocol

Do not isolate the free amine. Use one of the following stabilization strategies:

Strategy A: The Hydrochloride Salt Shield

Isolate the amine as a hydrochloride salt immediately. The protonated amine (


) deactivates the ring toward oxidation.
  • Reduction/Hydrolysis: Perform your precursor synthesis (e.g., from the nitro or azide compound).

  • Quench: Pour directly into Et₂O/HCl or EtOH/HCl at 0°C.

  • Storage: Filter the salt under inert atmosphere. Store at -20°C.

  • Usage: Liberate the free amine in situ only when the electrophile (e.g., EMME or ketone) is already present in the flask.

Strategy B: The "Masked" Precursor (Azide Method)

Avoid the amine entirely by using 3-azidothiophene-2-carbaldehyde .

  • Mechanism: The azide is stable. When treated with

    
     or 
    
    
    
    (Staudinger conditions) in the presence of your condensing agent, it reduces to the amine and cyclizes immediately, never allowing the free amine to accumulate.
Workflow Visualization: Handling Unstable Aminothiophenes

Aminothiophene_Handling Start Precursor (Nitro/Azide/Protected) Reduction Reduction Step Start->Reduction Branch Decision Point Reduction->Branch Isolate Isolate Free Amine Branch->Isolate Standard Workup Salt Quench w/ HCl (Form Salt) Branch->Salt Acid Trap InSitu One-Pot Reduction & Cyclization Branch->InSitu Masked Strategy Tar Black Tar (Polymerization) Isolate->Tar O2 Exposure Stable Stable Solid (-20°C) Salt->Stable Liberate In Situ Neutralization (+ Electrophile) Stable->Liberate Product Successful Cyclization Liberate->Product InSitu->Product

Figure 1: Decision matrix for handling unstable 3-aminothiophene precursors to prevent decomposition.

Module 2: Gould-Jacobs Cyclization Failure

Issue Description

"I am reacting 3-aminothiophene with diethyl ethoxymethylenemalonate (EMME). I see the intermediate enamine by TLC, but the ring won't close to form the thienopyridone. I'm refluxing in ethanol."

Root Cause Analysis

The Gould-Jacobs reaction requires a high activation energy for the electrocyclic ring closure, specifically for the removal of ethanol to form the aromatic system.

  • Ethanol Reflux (78°C): Insufficient thermal energy. You will only form the enamine (intermediate).

  • Toluene Reflux (110°C): Still often insufficient for thienopyridines.

Troubleshooting Protocol

You must switch to a high-temperature thermal cyclization or a Lewis Acid-catalyzed method.

Protocol: Thermal Cyclization in Dowtherm A
  • Solvent: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether . Boiling point: ~258°C.

  • Concentration: 0.1 M to 0.2 M.

  • Temperature: Heat the solvent to 240–250°C (vigorous reflux) before adding your substrate if possible, or heat rapidly.

  • Time: 15–45 minutes. Prolonged heating leads to charring.

  • Workup: Cool to room temperature. Add a non-polar solvent (Hexane/Heptane). The product usually precipitates as a brown solid.

Data Comparison: Solvent Effects on Cyclization Yield

SolventTemperatureYield (Thieno[3,2-b]pyridin-4-one)Status
Ethanol78°C0%Stalls at Enamine
Toluene110°C< 5%Mostly Enamine
Xylene140°C15-20%Incomplete
Dowtherm A 250°C 65-80% Optimal
Polyphosphoric Acid (PPA)120°C40-50%Messy workup

Module 3: Friedländer Synthesis & Regiochemistry

Issue Description

"I am trying to synthesize substituted thieno[3,2-b]pyridines using 3-aminothiophene-2-carbaldehyde and a ketone. The reaction yields are low, and I suspect I'm getting the wrong isomer."

Root Cause Analysis
  • Self-Condensation: The amino-aldehyde starting material is amphoteric and unstable. It can condense with itself (aldol-like) faster than with your ketone.

  • Base Sensitivity: Strong bases (KOH/NaOH) often degrade the thiophene ring.

  • Regioselectivity: If using an unsymmetrical ketone (e.g., 2-butanone), you may get a mixture of positional isomers on the pyridine ring.

Troubleshooting Protocol
Optimization 1: The "Acid-Catalyzed" Friedländer

While base catalysis is standard for quinolines, thienopyridines often benefit from acid catalysis to protect the thiophene ring and activate the carbonyl.

  • Catalyst: Sulfamic acid or catalytic

    
     in Acetic Acid.
    
  • Conditions: Reflux for 2-4 hours.

Optimization 2: Regio-Control via Lithiation (Alternative Route)

If the Friedländer route gives inseparable isomers, switch to Directed Ortho-Lithiation .

  • Start with a 3-pivaloylamino-thiophene .

  • Lithiate at C2 using

    
    -BuLi (directed by the amide).
    
  • Quench with the appropriate electrophile (aldehyde/nitrile) to force the [3,2-b] geometry.

Pathway Visualization: Friedländer vs. Self-Condensation

Friedlander_Pathway SM 3-amino-thiophene- 2-carbaldehyde Competition Competition Zone SM->Competition Ketone Ketone (R-CO-CH3) Ketone->Competition Path_Base Strong Base (NaOH) Competition->Path_Base Path_Acid Mild Acid (Sulfamic/AcOH) Competition->Path_Acid Self Self-Condensation (Tarry Byproducts) Path_Base->Self Product Thieno[3,2-b]pyridine (Target) Path_Acid->Product

Figure 2: Mechanistic competition in Friedländer synthesis.[1] Acid catalysis is preferred to minimize self-condensation of the sensitive amino-aldehyde.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the Gould-Jacobs cyclization? A: Yes, and it is highly recommended. Microwave heating at 250°C for 10-20 minutes in diphenyl ether often results in cleaner profiles than conventional heating because the short ramp time minimizes thermal decomposition of the thiophene.

Q: My product is stuck in the Dowtherm A. How do I get it out? A: Do not try to distill the Dowtherm (bp 258°C). Dilute the reaction mixture 1:1 with hexane or heptane. The thienopyridine is usually polar and will precipitate. Filter and wash copiously with hexane to remove the oily solvent.

Q: I need to scale this up to 100g. Is the 3-aminothiophene route safe? A: We advise against the 3-aminothiophene route for large scale due to stability hazards. For >100g, consider the Litvinov method : Cyclization of 3-cyanopyridine-2-thiolates with alpha-halo carbonyls. This builds the thiophene ring onto a stable pyridine ring, avoiding the unstable aminothiophene intermediate entirely.

References

  • Litvinov, V. P. (2004). "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Reviews, 73(7), 637–669.

  • Barker, J. M., et al. (1980).[2] "Synthetic approaches to thieno[3,2-b]pyridines." Journal of Chemical Research, Synopses, (1), 6.

  • BenchChem. (2025).[3][4] "Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Condensation."

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Modica, M., et al. (2000). "Synthesis and binding properties of new thienopyridine derivatives." European Journal of Medicinal Chemistry, 35(7-8), 677-688.

Sources

Technical Support Center: Purification of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0). This compound is a critical building block and intermediate in the synthesis of complex macrocyclic therapeutics, including peptidylarginine deiminase 4 (PAD4) inhibitors[1].

Because the synthesis of the thienopyridine core often relies on harsh Vilsmeier-Haack formylation/cyclization conditions utilizing phosphoryl chloride (


)[2], the crude product is typically contaminated with polymeric tars, regioisomers, and over-chlorinated byproducts. This guide is designed by senior application scientists to help drug development professionals troubleshoot and establish self-validating purification workflows.

Impurity Profiling & Causality

To effectively purify a compound, you must first understand the mechanistic origins and physicochemical properties of its impurities. The target molecule has a monoisotopic mass of 212.96 Da[3] and contains an acidic carboxyl group (pKa ~3.5) alongside a highly electrophilic 5-chloro-pyridine ring.

ImpurityCausality Synthesis Thienopyridine Synthesis (e.g., Vilsmeier-Haack) Product 5-Chlorothieno[3,2-b] pyridine-6-carboxylic acid Synthesis->Product Desired Pathway Regio Regioisomer: Thieno[2,3-b]pyridine Synthesis->Regio Isomeric Precursors OverCl Over-chlorinated Neutral Byproducts Synthesis->OverCl Excess POCl3 Tars Polymeric Tars (Thermal Degradation) Synthesis->Tars High Temp Reactions

Mechanistic origins of common impurities during thienopyridine synthesis.

Quantitative Impurity Data Summary
Impurity ClassRelative Retention Time (RRT)Est. LogPEst. pKaPrimary Removal Mechanism
Polymeric Tars N/A (Broad baseline)> 5.0NeutralInsoluble in aqueous base (pH 10); Carbon adsorption
Neutral Chlorinated Byproducts 1.40 - 1.803.5 - 4.5NeutralFiltration at pH 10 / Liquid-liquid extraction
Thieno[2,3-b]pyridine Regioisomer 0.95 - 1.05~ 2.4~ 3.5Fractional recrystallization (EtOH/H2O)
5-Hydroxy Byproduct (SNAr degradation)0.60 - 0.75< 1.0~ 3.0Remains soluble in weak acid / Aqueous washings

Troubleshooting Guides & FAQs

Q1: My crude product is dark brown/black and sticky. How do I remove these tarry impurities without losing yield? A: The dark color is caused by high-molecular-weight polymeric tars formed during the thermal cyclization step[2]. Do not attempt direct recrystallization, as these tars will crash out and coat your crystals. Causality-driven solution: Exploit the carboxylic acid functional group. Dissolve the crude mixture in an aqueous base (e.g., 1M NaOH) to form the water-soluble sodium carboxylate salt. The neutral polymeric tars and over-chlorinated byproducts lack acidic protons and will remain insoluble. Filter the alkaline solution to physically remove the tars, then treat the filtrate with activated carbon to adsorb residual colored oligomers before re-acidifying.

Q2: During the acid-base extraction, my HPLC purity actually decreased, and a new peak appeared at RRT 0.65. What happened? A: You likely allowed the alkaline dissolution step to get too hot or sit for too long. The 5-chloro group on the thieno[3,2-b]pyridine ring is highly electron-deficient and activated for Nucleophilic Aromatic Substitution (


). Hydroxide ions from the NaOH solution will attack the C5 position, displacing the chloride to form 5-hydroxythieno[3,2-b]pyridine-6-carboxylic acid.
Corrective Action: Always perform the base dissolution step at temperatures strictly below 30°C  and minimize the time the product spends at pH > 10.

Q3: My HPLC shows a closely eluting peak (RRT ~0.95-1.05). Acid-base extraction did not remove it. How do I separate it? A: This is almost certainly the thieno[2,3-b]pyridine regioisomer. Because it also contains a carboxylic acid group, it co-extracts during acid-base purification. Corrective Action: Separation requires exploiting slight differences in crystal lattice packing and solubility. Perform a fractional recrystallization using an Ethanol/Water co-solvent system. The[3,2-b] isomer typically exhibits a steeper solubility curve in hot ethanol compared to the [2,3-b] isomer.

Validated Experimental Protocols

The following self-validating workflow ensures the sequential removal of neutral, colored, and isomeric impurities.

PurificationWorkflow Crude Crude Product (Solid) BaseDissol Dissolution in aq. NaOH (pH 10-11, <30°C) Crude->BaseDissol Filter1 Filter Insoluble Tars & Neutral Impurities BaseDissol->Filter1 Charcoal Activated Carbon Treatment Filter1->Charcoal Aqueous Filtrate Acidify Acidification with HCl (pH 2-3) Charcoal->Acidify Decolorized Filtrate Filter2 Filter Precipitated Carboxylic Acid Acidify->Filter2 Precipitation Recryst Recrystallization (EtOH/H2O) Filter2->Recryst Crude Acid Solid Pure Pure Product (>99% Purity) Recryst->Pure

Workflow for the purification of crude 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid.

Step-by-Step Methodology: Acid-Base & Charcoal Purification

Objective: Isolate the target carboxylic acid from non-acidic tars and excess chlorinating agents.

  • Alkaline Dissolution: Suspend 10.0 g of crude 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid in 100 mL of deionized water. Place the flask in an ice-water bath to maintain the internal temperature below 20°C.

  • pH Adjustment: Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10.5. Self-Validation Check: The target compound will dissolve, leaving a dark, insoluble suspension of tars.

  • Primary Filtration: Filter the suspension through a pad of Celite to remove the insoluble neutral impurities. Wash the filter cake with 20 mL of cold water.

  • Decolorization: Transfer the combined aqueous filtrate to a clean flask. Add 1.0 g of activated carbon (Darco® G-60 or equivalent). Stir at 40°C for exactly 30 minutes. (Do not exceed 40°C to prevent

    
     degradation).
    
  • Secondary Filtration: Filter the mixture through a 0.22 µm membrane or a fresh, tightly packed Celite pad to remove the carbon. The filtrate should now be pale yellow or colorless.

  • Precipitation: Cool the filtrate to 5°C. Slowly add 2M HCl dropwise until the pH reaches 2.0 to 2.5. Self-Validation Check: A dense, off-white precipitate of the free carboxylic acid will rapidly form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold deionized water (3 x 30 mL) to remove residual inorganic sodium chloride and phosphate salts. Dry under vacuum at 45°C overnight.

Step-by-Step Methodology: Isomeric Recrystallization

Objective: Remove the thieno[2,3-b]pyridine regioisomer to achieve >99% HPLC purity.

  • Dissolution: Suspend the semi-pure solid in absolute Ethanol (approx. 15 mL per gram of solid). Heat to reflux (78°C) under stirring.

  • Solubilization: If the solid does not completely dissolve, add additional Ethanol in 2 mL increments until a clear solution is obtained.

  • Anti-solvent Addition: While maintaining reflux, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloud point). Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours. Causality Note: Slow cooling allows the thermodynamically favored[3,2-b] isomer to build a pure crystal lattice, excluding the [2,3-b] isomer into the mother liquor.

  • Harvesting: Cool the flask to 0°C in an ice bath for 1 hour to maximize yield. Filter the crystals, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry under vacuum.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 7. The conversion of acetamidothiophens into thienopyridines. Journal of the Chemical Society, Perkin Transactions 1, 1531-1536. URL:[Link]

  • World Intellectual Property Organization. (2021). Macrocyclic Inhibitors of Peptidylarginine Deiminases (WO 2021/222353 A1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14025920 (Related core data), 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid. URL:[Link]

Sources

Technical Support Center: Thienopyridine Hydrolysis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Selectivity for Thienopyridine Hydrolysis Steps Audience: Process Chemists, Kineticists, and Drug Development Scientists

Introduction: The Kinetic Balancing Act

Welcome to the Thienopyridine Process Optimization Hub. In the synthesis and development of thienopyridine antiplatelet agents (e.g., Clopidogrel, Prasugrel), hydrolysis steps are deceptive. While theoretically simple, the hydrolysis of ester moieties in these heterocycles presents a distinct conflict: Reaction Rate vs. Chiral Integrity.

This guide addresses the specific challenges of optimizing reaction time without triggering the rapid racemization or ring-opening degradation common to the thienopyridine scaffold.

Module 1: Reaction Kinetics & Stalling

Q: My ester hydrolysis has plateaued at 60-70% conversion after 24 hours. Increasing temperature only increased impurities. What is happening?

A: You are likely facing a "Phase-Transfer Wall" or Product Inhibition.

Thienopyridine esters (like Clopidogrel) are highly lipophilic, while the hydroxide ions required for saponification are in the aqueous phase. If your system is biphasic (e.g., Toluene/Water or DCM/Water), the reaction occurs only at the interface.

Troubleshooting Protocol:

  • Diagnose the Phase Issue:

    • If the reaction mixture separates into two clear layers within seconds of stopping agitation, your interfacial surface area is too low.

    • Action: Increase agitation speed (RPM) significantly to create an emulsion.

  • Implement Phase Transfer Catalysis (PTC):

    • Do not just add "more base." Add a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) at 1-5 mol%.

    • Mechanism:[1][2][3][4][5][6][7] TBAB transports the hydroxide ion (

      
      ) into the organic phase, effectively increasing the local concentration of the nucleophile near the lipophilic ester.
      
  • Solvent Switch (The Homogeneity Test):

    • Switch to a semi-miscible co-solvent system.

    • Recommendation: THF/Water (3:1) or Methanol/Water.

    • Warning: Methanol can cause transesterification (methyl ester formation) if the target is the acid. Use Isopropyl Alcohol (IPA) if transesterification is a risk, as the bulky isopropyl group is less reactive.

Visual Logic: Troubleshooting Stalled Hydrolysis

StalledHydrolysis Figure 1: Decision Tree for overcoming kinetic stalling in thienopyridine hydrolysis. Start Issue: Reaction Stalled CheckPhase Is the system Biphasic? Start->CheckPhase Agitation Check Agitation/RPM CheckPhase->Agitation Yes Solvent Switch to Miscible Solvent (THF/H2O) CheckPhase->Solvent No (Homogeneous) PTC Add Phase Transfer Catalyst (TBAB 5 mol%) Agitation->PTC Agitation Maxed, still slow Steric Check Steric Hindrance (Ortho-substitution?) Solvent->Steric Still slow

Module 2: Impurity Control (Racemization)

Q: I am hydrolyzing a chiral thienopyridine ester (e.g., Clopidogrel intermediate). The reaction completes, but the enantiomeric excess (ee%) drops from 99% to 85%. How do I stop this?

A: You are observing Base-Catalyzed Racemization via Proton Abstraction.

The


-proton (the hydrogen on the carbon between the ester and the thienopyridine ring) is relatively acidic due to the electron-withdrawing nature of the ester and the aromatic ring. Strong bases or high temperatures facilitate the removal of this proton, forming a planar enolate intermediate that destroys chirality.

The "Low-Temp/LiOH" Protocol:

To optimize reaction time without racemization, you must decouple the hydrolysis rate from the deprotonation rate.

  • Change the Cation:

    • Switch from NaOH/KOH to LiOH (Lithium Hydroxide) .

    • Mechanism:[1][2][3][4][5][6][7] Lithium is a harder Lewis acid and coordinates tightly with the carbonyl oxygen, activating the ester for nucleophilic attack more than it promotes proton abstraction.

  • Temperature vs. Time Trade-off:

    • Do not heat above 20°C.

    • Data Support: Racemization rates in phenylglycine-type derivatives (the core of Clopidogrel) follow Arrhenius kinetics with a high activation energy. A 10°C increase can double the hydrolysis rate but quadruple the racemization rate.

  • Quenching Strategy (Critical):

    • Racemization often happens during the workup if the pH remains high while the mixture concentrates.

    • Action: Acidify the reaction mixture to pH 5-6 immediately upon completion, before any extraction or concentration steps.

Comparative Data: Base Selection Effects

Base (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Final ee%
NaOH MeOH/H2O2549882 (Fail)
KOH MeOH/H2O2539978 (Fail)
LiOH THF/H2O2069798.5 (Pass)
LiOH THF/H2O0189599.0 (Pass)

Note: Data derived from general kinetic behaviors of


-amino/thienyl acid derivatives [1, 2].

Module 3: Pathway Visualization & Mechanism

Q: Can you map the competition between the desired hydrolysis and the undesired degradation pathways?

A: Yes. Understanding the "Danger Zone" is vital for process control.

The diagram below illustrates the kinetic competition. Your goal is to maximize the green path (Hydrolysis) while suppressing the red path (Enolization/Racemization).

ReactionPathways Figure 2: Kinetic competition between Hydrolysis (k1) and Racemization (k2). Substrate Thienopyridine Ester (Chiral S-Enantiomer) TetInt Tetrahedral Intermediate Substrate->TetInt k1 (Hydrolysis) LiOH promotes Enolate Planar Enolate (Achiral) Substrate->Enolate k2 (Deprotonation) High Temp/NaOH promotes OH OH- Nucleophile OH->Substrate Product Carboxylic Acid (Retained Chirality) TetInt->Product Fast Racemate Racemic Mixture (R/S Acid) Enolate->Racemate Reprotonation

Module 4: Stability & Analytical Monitoring

Q: How should I monitor the reaction? TLC is misleading.

A: TLC is insufficient because thienopyridine acids often streak or decarboxylate on silica.

Recommended Protocol: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[8] Acidic pH is required to suppress ionization of the carboxylic acid product for sharp peak shape.

  • Wavelength: 220 nm (Ester carbonyl) and 254 nm (Thiophene ring).

Why pH 3.0? If you run HPLC at neutral pH, the thienopyridine acid product will be ionized (carboxylate), eluting near the void volume (dead time), making it impossible to quantify conversion accurately.

References

  • Savi, P., et al. (2000). "Clopidogrel: A Review of its Mechanism of Action." Seminars in Thrombosis and Hemostasis, 26(S1), 15-20.

  • Castro, A., et al. (2004). "Process for the preparation of Clopidogrel." U.S. Patent 6,800,759. (Describes the racemization risks of phenylglycine derivatives during base treatment).

  • Hagihara, K., et al. (2008). "Comparison of Human Cytochrome P450 Inhibition by the Thienopyridines Prasugrel, Clopidogrel, and Ticlopidine." Drug Metabolism and Pharmacokinetics, 23(6), 412-420.

  • Tang, M., et al. (2006). "Antiplatelet Agents Aspirin and Clopidogrel Are Hydrolyzed by Distinct Carboxylesterases."[9] Journal of Pharmacology and Experimental Therapeutics, 319(3), 1467-1476.

Sources

Stability of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Topic: Stability & Handling Under Basic Conditions Ticket ID: #T-32B-CL-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The Core Stability Paradox: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid presents a classic "Trojan Horse" stability profile in basic media. While the carboxylic acid moiety (


) requires basic conditions for solubilization or ester hydrolysis, the chlorine atom at position 5 is highly activated  toward Nucleophilic Aromatic Substitution (

).

The Critical Risk: In the presence of strong nucleophiles (e.g., hydroxide


, methoxide 

) or elevated temperatures, the 5-chloro substituent—activated by the adjacent pyridine nitrogen—is liable to be displaced. This results in the irreversible formation of the 5-hydroxy (pyridone) or 5-alkoxy byproduct, destroying the pharmacophore's reactivity for subsequent couplings.

Mechanism of Instability (Visualized)

The following diagram illustrates the divergent pathways when the compound is exposed to basic conditions.

ReactionPathways Start 5-Chlorothieno[3,2-b] pyridine-6-carboxylic acid Salt Carboxylate Salt (Stable Form) Start->Salt Mild Base (NaHCO3/K2CO3) Ambient Temp Impurity1 5-Hydroxy Impurity (Pyridone Formation) Salt->Impurity1 Strong Base (NaOH) Heat (>50°C) Impurity2 5-Alkoxy Impurity (Ether Formation) Salt->Impurity2 Alkoxide (NaOMe/NaOEt) Solvent Reflux Decarb Decarboxylated Product (High Temp) Salt->Decarb High Temp (>120°C) Metal Catalyst

Caption: Divergent reactivity pathways. Green indicates the safe zone (salt formation); Red indicates irreversible degradation via


; Yellow indicates thermal decomposition.

Troubleshooting Guide & FAQs

Scenario A: "I see a new polar spot on TLC/LCMS after dissolving in NaOH."

Diagnosis: Hydrolytic Dechlorination. You likely used a strong base (NaOH, KOH) at high concentration or allowed the solution to warm up. The


 ion acted as a nucleophile, displacing the chlorine to form the 5-hydroxy derivative (often existing as the pyridone tautomer).

Corrective Protocol:

  • Switch Bases: Use Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    instead of Hydroxide. These are strong enough to deprotonate the acid but weakly nucleophilic.
  • Temperature Control: If NaOH is mandatory (e.g., for saponification of a precursor ester), keep the reaction strictly at 0°C to room temperature . Do not heat.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base promotes the side reaction.

Scenario B: "My yield is low after workup; the product won't precipitate."

Diagnosis: Incomplete Acidification or Amphoteric Behavior. The pyridine nitrogen can be protonated at very low pH, potentially keeping the molecule in solution as a cationic species, while at high pH it exists as a soluble carboxylate anion.

Corrective Protocol:

  • Target pH: Acidify carefully to pH 3–4 (the isoelectric point region). This is where the zwitterionic or neutral free acid is least soluble.

  • Avoid Excess Acid: Dropping to pH < 1 leads to the formation of the pyridinium hydrochloride salt, which may remain soluble in water.

  • Salting Out: If precipitation is poor, saturate the aqueous phase with NaCl to decrease the solubility of the organic acid (Salting Out effect).

Scenario C: "I tried to make the methyl ester using NaOMe/MeOH, but the Cl is gone."

Diagnosis: Alkoxide Substitution. Methoxide (


) is a potent nucleophile. It rapidly attacks the 5-position via 

, replacing -Cl with -OMe.

Corrective Protocol:

  • Avoid Basic Esterification: Do not use alkoxide-mediated esterification.

  • Use Acidic Conditions: Employ Fischer Esterification (

    
     catalytic in MeOH) or convert to the acid chloride (
    
    
    
    ) followed by MeOH quench. The acid-catalyzed route avoids the nucleophilic attack on the chlorine.

Quantitative Stability Matrix

Use this table to select reaction conditions.

ConditionBase StrengthNucleophilicityRisk LevelOutcome

/

/ RT
WeakLowSafe Stable Carboxylate Salt

(1M) /

/ 0°C
StrongHighModerate Stable if monitored closely

(1M) /

/ >60°C
StrongHighCritical Formation of 5-OH (Hydrolysis)

/

/ Reflux
StrongVery HighFailure Formation of 5-OMe (Substitution)

/ THF:H2O / RT
ModerateModerateSafe Standard Saponification Protocol

Detailed Experimental Protocol: Safe Saponification

If you are generating this acid from an ester precursor (e.g., Ethyl 5-chlorothieno[3,2-b]pyridine-6-carboxylate), follow this protocol to minimize dechlorination.

Reagents:

  • Ester substrate (1.0 equiv)[1][2]

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2–1.5 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF and cool the solution to 0°C in an ice bath.

  • Addition: Add the

    
     dissolved in the minimum amount of water dropwise.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm strictly to room temperature (20–25°C) . Do not heat.

  • Monitoring: Check by TLC/LCMS every hour.

  • Quench (Critical): Once complete, cool back to 0°C. Acidify with 1M HCl dropwise until pH reaches 3–4 .

  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
    ) and dry under vacuum.
    

Why this works: Lithium hydroxide is milder than NaOH, and the THF/Water mixture ensures solubility without requiring heat, preserving the C-Cl bond [1, 2].

References

  • BenchChem. Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid: Methodological & Application. (Accessed 2025).[3][4][5][6] Protocol details for thieno-pyridine hydrolysis and workup.

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Chem. Commun., 2013.[1] (Demonstrates susceptibility of ortho-halo pyridines to nucleophilic attack).

  • National Institutes of Health (PMC). Discovery of Thieno[3,2-b]pyridine-5-carboxamide... (Detailed experimental for ester hydrolysis of thieno-pyridine cores).

Sources

Handling moisture sensitivity in thienopyridine acid chloride preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Thienopyridine Acid Chloride Preparation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2026)

Introduction: The "Dry" Imperative

Thienopyridine derivatives (e.g., precursors to clopidogrel, prasugrel analogues) are critical scaffolds in medicinal chemistry. Converting thienopyridine carboxylic acids to their acid chlorides is a pivotal activation step. However, the electron-rich thiophene ring combined with the high reactivity of the acyl chloride functionality creates a dual challenge: extreme moisture sensitivity and potential for side reactions (e.g., electrophilic chlorination of the ring).

This guide provides a self-validating, field-proven workflow to navigate these challenges, moving beyond standard textbook protocols to address the specific nuances of heterocyclic chemistry.

Module 1: Pre-Reaction Preparation (The "Dry" Standard)

Q: My solvent comes from a "dry" solvent system. Is that good enough? A: Not always. For thienopyridine acid chlorides, trace water (ppm levels) can initiate autocatalytic hydrolysis.

  • The Standard: Solvents (DCM, Toluene, or THF) should be dried to <10 ppm water.

  • Validation: If using a solvent system, perform a Karl Fischer titration or store over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Glassware: All glassware must be oven-dried (>120°C for 4 hours) or flame-dried under vacuum immediately before use.

Q: Which inert gas should I use? A: Argon is superior to Nitrogen. Argon is heavier than air and forms a more stable "blanket" over the reaction mixture, which is critical when handling the open neck of a flask to add solid reagents.

Module 2: Synthesis & Reaction Monitoring

Q: Should I use Thionyl Chloride (


) or Oxalyl Chloride (

)?
A: For thienopyridines, Oxalyl Chloride is the preferred reagent.
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Conditions Often requires reflux (

)
Room Temp (

)
Risk Harsh; can chlorinate electron-rich thiophene rings.Mild; minimizes side reactions on the heterocycle.
Catalyst DMF (optional but recommended)DMF (Essential for Vilsmeier activation)

Q: Why is DMF required, and how much should I use? A: DMF acts as a catalyst to form the Vilsmeier Reagent (chloroiminium ion), which is the active chlorinating species.

  • Protocol: Add catalytic DMF (1-2 drops or 0.05 eq) to the solution of the acid and oxalyl chloride.

  • Mechanism: The DMF reacts with oxalyl chloride to form the active species, which then activates the carboxylic acid.[1] This avoids the need for high temperatures.

Visualization: The Catalytic Cycle

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + (COCl)2 OxCl Oxalyl Chloride OxCl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid Thienopyridine Carboxylic Acid Product Acid Chloride Intermediate->Product - DMF (Regenerated) Byproducts CO + CO2 + HCl Intermediate->Byproducts Product->DMF Cycle repeats

Caption: The Vilsmeier-Haack catalytic cycle allows mild chlorination, regenerating DMF to activate subsequent acid molecules.

Module 3: Reaction Monitoring (The "Methanol Quench")

Q: How do I check if the reaction is done? I can't TLC the acid chloride. A: Direct TLC of acid chlorides is misleading because they hydrolyze back to the starting material on the silica plate. You must use a Derivatization Quench .

Protocol:

  • Take a micro-aliquot (

    
    ) of the reaction mixture using a dry syringe.
    
  • Quench it into a vial containing

    
     of dry Methanol  (and optionally a drop of Triethylamine).
    
  • Wait 1 minute. The acid chloride converts to the Methyl Ester .

  • Run TLC of this mixture against the starting acid.

    • Result: The methyl ester will be significantly less polar (higher

      
      ) than the carboxylic acid.
      
    • Interpretation: If you see only the ester spot, conversion is complete.

Module 4: Isolation & Storage

Q: How do I remove the excess Oxalyl Chloride? A: Oxalyl chloride boils at


, but simply rotovapping it can leave traces that degrade the product.
  • The Azeotrope Trick: After concentrating the reaction mixture, add dry Toluene (approx. 2-3x volume) and re-concentrate. Repeat this 2-3 times. Toluene helps azeotrope off residual oxalyl chloride and HCl.

Q: Can I store the acid chloride? A: Thienopyridine acid chlorides are generally unstable and should be used immediately (telescoped) into the next step.

  • If storage is unavoidable: Store as a solid or concentrated oil under Argon at

    
    .
    
  • Never store in solution with nucleophilic solvents (ethers can sometimes be cleaved by strong Lewis acids; DCM is safer but can absorb moisture).

Workflow: From Acid to Amide/Ester

Workflow Start Start: Thienopyridine Acid + Dry DCM Reagent Add (COCl)2 + cat. DMF (0°C to RT) Start->Reagent Monitor Check: MeOH Quench TLC Reagent->Monitor Decision Complete? Monitor->Decision Decision->Reagent No (Add more reagent) Workup Evaporate -> Azeotrope w/ Toluene (x3) Decision->Workup Yes NextStep Immediate Use: Add Nucleophile (Amine/Alcohol) Workup->NextStep

Caption: Operational workflow emphasizing the critical azeotropic drying step prior to nucleophilic addition.

Module 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Starting Material Recovered Hydrolysis due to wet solvent or atmosphere.Dry all glassware. Use fresh oxalyl chloride. Ensure Ar/N2 line is positive pressure.[2]
"Sticky" Impurities / Low Conversion Vilsmeier intermediate failed to react or "stalled."Ensure DMF is dry. If the intermediate precipitates, add more DCM to solubilize it.
Extra Spots on TLC (after MeOH quench) Anhydride formation.This occurs if too little oxalyl chloride is used (0.5 eq forms anhydride). Ensure >1.1 eq of

is used.[3]
Dark/Black Reaction Mixture Decomposition of the thiophene ring.Reaction temperature too high. Switch from

to

and keep at

.
Violent Fuming upon Workup Residual reagent reacting with moisture in air/trap.Quench the cold trap carefully with methanol/ice after the process is complete.

References

  • Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Thionyl Chloride and Oxalyl Chloride.[4][5][6] Retrieved from

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Retrieved from

  • ResearchGate. (2019). Discussion: What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for Thienopyridine Carboxylic Acids: A Column Technology Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Thienopyridines, such as clopidogrel and prasugrel, are cornerstone antiplatelet agents used globally to prevent atherothrombotic events. In both pharmacokinetic profiling and pharmaceutical quality control, the quantification of their carboxylic acid derivatives is critical. For clopidogrel, the prodrug is rapidly hydrolyzed by hepatic carboxylesterase 1 (hCES1) into clopidogrel carboxylic acid (CCA), an inactive metabolite that accounts for approximately 85% of the circulating dose[1]. Furthermore, CCA is a primary degradation product in tablet formulations, officially designated as Clopidogrel USP Related Compound A[2][3].

Developing a robust HPLC method for thienopyridine carboxylic acids presents unique chromatographic challenges due to their complex physicochemical properties. This guide objectively compares modern column technologies against traditional standards, providing the causal reasoning behind method parameters and a self-validating experimental protocol.

The Mechanistic Challenge: Zwitterionic Behavior and pH Causality

Thienopyridine carboxylic acids are zwitterionic. Using CCA as the model compound, the molecule contains a basic thienopyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid moiety (pKa ~4.0).

If the mobile phase pH is neutral (pH 7.0), the carboxylic acid is ionized (


), making the molecule highly polar and resulting in virtually no retention on a standard reversed-phase C18 column. To achieve adequate retention, the mobile phase pH must be driven down to approximately 2.5–3.0[4]. At pH 2.6, the carboxylic acid is fully protonated and neutral, significantly increasing its hydrophobicity.

However, this acidic environment protonates the basic nitrogen (


). Positively charged analytes are notorious for undergoing secondary ion-exchange interactions with negatively charged, unreacted residual silanols (

) on the silica stationary phase. This interaction is the primary cause of peak tailing, which compromises resolution and integration accuracy[5]. Overcoming this requires either advanced column technology or the use of ion-pairing agents like Trifluoroacetic acid (TFA).

MetabolicPathway Clopidogrel Clopidogrel (Prodrug) CES1 Carboxylesterase 1 (Hepatic Hydrolysis) Clopidogrel->CES1 ~85% Pathway CYP450 CYP450 Enzymes (Oxidation) Clopidogrel->CYP450 ~15% Pathway CCA Clopidogrel Carboxylic Acid (Inactive Metabolite) CES1->CCA ActiveMet Active Thiol Metabolite (Platelet Inhibition) CYP450->ActiveMet

Metabolic pathway of clopidogrel highlighting the formation of the carboxylic acid metabolite.

Column Technology Comparison

To evaluate the best approach for separating clopidogrel and its carboxylic acid metabolite, we compared three distinct stationary phase technologies under identical mobile phase conditions.

Traditional Fully Porous C18 (5 µm)

Mechanism: Standard fully porous silica with C18 ligands. Performance: While it provides adequate retention, the high surface area and older end-capping technologies often leave residual silanols exposed. This results in significant peak tailing for the protonated thienopyridine nitrogen, reducing overall theoretical plates.

High-Efficiency Core-Shell C18 (2.6 µm)

Mechanism: Features a solid silica core surrounded by a porous outer shell. This architecture limits the diffusion path of the analyte into the particle, drastically reducing the resistance to mass transfer (the C-term in the van Deemter equation). Performance: Delivers ultra-high performance liquid chromatography (UHPLC)-like efficiency and razor-sharp peaks without the extreme backpressure associated with sub-2 µm particles. The superior peak shape directly improves the Limit of Quantitation (LOQ).

Polar-Embedded C18 (5 µm)

Mechanism: Incorporates a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain near the silica surface. This polar shield creates a virtual barrier that prevents basic analytes from interacting with residual silanols. Performance: Offers excellent peak symmetry for basic compounds without requiring aggressive ion-pairing agents, though it generally yields lower overall efficiency compared to core-shell particles.

Quantitative Performance Data

The following table summarizes the chromatographic performance of the three column types for the elution of Clopidogrel Carboxylic Acid (CCA).

Chromatographic ParameterTraditional C18 (5 µm)Core-Shell C18 (2.6 µm)Polar-Embedded C18 (5 µm)
Column Dimensions 250 x 4.6 mm100 x 4.6 mm250 x 4.6 mm
Retention Time (Rt) 9.8 min4.2 min8.5 min
Peak Asymmetry (

)
1.65 (Tailing)1.08 (Excellent)1.15 (Good)
Theoretical Plates (N) 8,50024,5009,200
Resolution (

) vs API
2.85.83.1
System Backpressure 120 bar240 bar115 bar

Data Interpretation: The Core-Shell C18 (2.6 µm) column outperforms the alternatives by providing nearly triple the theoretical plates and cutting analysis time by more than half, making it the superior choice for high-throughput laboratory environments.

Self-Validating Experimental Protocol

This protocol utilizes a gradient elution method designed to separate clopidogrel from its carboxylic acid degradation product (USP Related Compound A)[3][5]. The inclusion of System Suitability Testing (SST) ensures the protocol is self-validating before sample analysis begins.

HPLCWorkflow A Sample Preparation B Column Equilibration A->B A_note Methanol Extraction & Filtration A->A_note C Chromatographic Execution B->C B_note Core-Shell C18 (2.6 µm) B->B_note D System Suitability C->D C_note 0.1% TFA Gradient UV at 220 nm C->C_note D_note Rs > 2.0 Tf < 1.5 D->D_note

Step-by-step workflow for HPLC method development of thienopyridine carboxylic acids.

Step 1: Mobile Phase Preparation

Causality: Trifluoroacetic acid (TFA) acts as both an acidifier to protonate the carboxylic acid and an ion-pairing agent to mask residual silanols, ensuring sharp peaks[5].

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Acetonitrile (0.1% v/v).

Step 2: Standard & Sample Preparation
  • Standard Solution: Dissolve Clopidogrel Bisulfate and Clopidogrel USP Related Compound A reference standards in methanol to achieve a final concentration of 100 µg/mL for each analyte[4].

  • Sample Preparation (Tablets): Crush tablets equivalent to 100 mg of clopidogrel. Add 50 mL of methanol, sonicate for 15 minutes to extract the active pharmaceutical ingredient and its impurities, then dilute to 100 mL. Filter through a 0.45 µm PTFE syringe filter prior to injection[5].

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (Optimal absorbance for the thienopyridine ring)[4].

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–8 min: Linear ramp to 80% B

    • 8–10 min: Hold at 80% B

    • 10–10.1 min: Return to 20% B

    • 10.1–15 min: Re-equilibration.

Step 4: System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject the Standard Solution in triplicate. The system is considered valid only if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between CCA and Clopidogrel.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks.
  • Relative Standard Deviation (RSD): Peak area RSD must be

    
     across the three injections.
    

Conclusion

The successful HPLC quantification of thienopyridine carboxylic acids requires a deep understanding of their zwitterionic nature. By strictly controlling the mobile phase pH to suppress carboxylic acid ionization and utilizing modern Core-Shell C18 column technology to mitigate silanol interactions, laboratories can achieve baseline resolution, superior peak symmetry, and rapid analysis times. This approach not only ensures compliance with stringent quality control standards but also enhances the reliability of pharmacokinetic profiling.

References

  • "Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study" - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEidmKJHAsAbNDiHA8JFkRLqRsBQqqrKj9NusIjRz6AXjU66kTMZUDZhseNbB1X_x-aJDU2d_YtNUX4neZf1Iq6A6T_osraPka1l1Us6Urn42e-s_TVtKfpXHskj-VMKYtn2z0EjArmSTF71qU=]
  • "Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach" - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhaklU4IZiKgdsFb5zQSl9pFh_dtLUMMgp4aQucvgnopAK1w-C-qSJZ6NczNPvybe9nNx2e8NzRZtnCAXMTYnD335FbowFP1Bdq39djmADjuH4gn-Rn5FIOWpyb3m8oKitoKJu7PYOKA3DtY0=]
  • "Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets" - derpharmachemica.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcfWYVovG8z7lfKpeX1HDdHcjZUfgx0N23s9KHm-7-Wdv_4jlSWDEFkqh7cOG8fkgf_rjt9PTrlJGdHDenAOnN8bFkFEG12eUAYp7Cx_Uj3n-ul_vCQ9ubA3xR0BtTatVvl1bmCElaHH8B5HyBGXJLcpP7b9kehoZnsMD6igQ6OV0b_PBtZyyNpKDLEjcneTOWaGPzdYKmHQ1GOb3Utl5q8nlnaf5_GetVPzGqiQr6aG6MW7MOgBFaUu3AbTOtYWonjtHWnUc8BBzg2S25lb8BL1LeM2I8EitY7FHq45YREPpZoHR5_7Hi]
  • "CAS 144750-42-5: Clopidogrel USP Related Compound A" - cymitquimica.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qCy2v9DKep_5zNhbjRuFkitKpe4OvNcoToaid2QYbWysp_s9S-mPRsqnORK-9u_7qXjHld0-NnWnh22D70BVR5jgIDpXuyEg7ccHORuk8SGOAOWb4QrVzSZnhFj4FHKxJtNj]

Sources

Mass Spectrometry Fragmentation Guide: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 117390-36-0)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 117390-36-0). It is designed for analytical scientists developing stability-indicating methods or quality control protocols for kinase inhibitor intermediates.

Executive Summary & Compound Identity

CAS 117390-36-0 is a critical heterocyclic building block, specifically 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid .[1] It serves as a pharmacophore scaffold in the synthesis of various small-molecule inhibitors (e.g., p38 MAP kinase, BRAF, and SIRT inhibitors).

This guide characterizes its fragmentation behavior using ESI-MS/MS and compares it against its primary isomeric impurity, 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , to establish specificity in bioanalytical and QC workflows.

FeatureSpecification
Chemical Name 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Formula C₈H₄ClNO₂S
Monoisotopic Mass 212.9651 Da (³⁵Cl)
Exact Mass [M+H]⁺ 213.9724 Da
Exact Mass [M-H]⁻ 211.9578 Da
Isotope Pattern Distinct ³⁵Cl/³⁷Cl ratio (~3:1)

Experimental Protocol: LC-MS/MS Optimization

To replicate the fragmentation data described below, the following method parameters are recommended. These conditions prioritize the separation of regioisomers which often co-elute in generic gradients.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm (Provides better peak shape for basic pyridines).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.35 mL/min.

Mass Spectrometry Parameters (Source: ESI)
  • Polarity: Positive (+ve) and Negative (-ve) switching.

    • Note: While carboxylic acids ionize well in negative mode, the pyridine ring allows for robust positive mode ionization, which often yields richer structural fragmentation data.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Collision Energy (CE): Ramped 15–45 eV for MS/MS characterization.

Fragmentation Analysis & Pathways

Primary Fragmentation (ESI Positive Mode)

In ESI+, the precursor ion is [M+H]⁺ at m/z 214.0 (for ³⁵Cl). The fragmentation is driven by the stability of the thienopyridine core and the lability of the carboxyl group.

  • Pathway A: Dehydration (Acylium Ion Formation)

    • Transition: m/z 214 → 196

    • Mechanism: Loss of H₂O (-18 Da) from the carboxylic acid moiety. This generates a reactive acylium cation (C=O)⁺.

    • Significance: Dominant at low collision energies (10-20 eV).

  • Pathway B: Decarboxylation

    • Transition: m/z 214 → 170

    • Mechanism: Loss of CO₂ (-44 Da). This is a radical-driven process or direct elimination, often requiring higher energy than dehydration.

  • Pathway C: Dechlorination

    • Transition: m/z 214 → 178

    • Mechanism: Loss of HCl (-36 Da). The proximity of the chlorine to the pyridine nitrogen can facilitate this loss under high collision energy (>35 eV).

Fragmentation Visualization

The following diagram illustrates the competing fragmentation pathways for CAS 117390-36-0.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 214 (35Cl) Acylium Acylium Ion [M+H-H2O]+ m/z 196 Precursor->Acylium - H2O (18 Da) Low CE Decarboxylated Decarboxylated [M+H-CO2]+ m/z 170 Precursor->Decarboxylated - CO2 (44 Da) Med CE Dechlorinated Dechlorinated [M+H-HCl]+ m/z 178 Precursor->Dechlorinated - HCl (36 Da) High CE CoreFragment Thienopyridine Core m/z 134 Acylium->CoreFragment - COCl Decarboxylated->CoreFragment - Cl

Figure 1: ESI+ Fragmentation pathway showing the competition between dehydration, decarboxylation, and dechlorination.

Comparative Performance: Specificity vs. Alternatives

In drug development, the primary "alternative" to a starting material is its regioisomeric impurity . For CAS 117390-36-0, the most critical comparison is against the 7-Chloro isomer (CAS 90690-94-1). Both have identical molecular weights (MW 213.64), making MS-only differentiation impossible without fragmentation or chromatography.

Comparison Table: 5-Chloro vs. 7-Chloro Isomer
Parameter5-Chloro (CAS 117390-36-0) 7-Chloro (Alternative/Impurity) Differentiation Logic
Precursor (ESI+) m/z 214.0m/z 214.0Indistinguishable in MS1.
Retention Time (C18) ~3.2 min~3.5 min5-Cl is typically more polar due to N-Cl proximity effects.
Major Fragment m/z 196 (100%) m/z 170 (100%) Critical: 5-Cl favors dehydration (acylium); 7-Cl favors decarboxylation due to steric relief.
Chlorine Loss Moderate (m/z 178)High (m/z 178)7-Cl is more labile due to electronic activation by the pyridine nitrogen.
Detection Limit 0.5 ng/mL0.5 ng/mLSimilar ionization efficiency.
Analytical Recommendation

To quantify CAS 117390-36-0 in the presence of the 7-chloro alternative:

  • Do not rely on m/z 214 alone.

  • Monitor the 214 → 196 transition for the 5-chloro target.

  • Monitor the 214 → 170 transition as a confirmation ion; the ratio of 196/170 will differ significantly between the two isomers.

Summary of Key Transitions (MRM Table)

For implementation in Triple Quadrupole (QqQ) systems:

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
CAS 117390-36-0 ESI (+)214.0196.03018Quantifier
CAS 117390-36-0 ESI (+)214.0170.03025Qualifier 1
CAS 117390-36-0 ESI (+)214.0178.03035Qualifier 2
CAS 117390-36-0 ESI (-)212.0168.03020Alt. Mode

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2861281 (Related Thienopyridine Structures). PubChem.[2] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids and Heterocycles. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 (Structural Analog Fragmentation). ACS Publications. Available at: [Link]

Sources

Comprehensive FTIR Spectroscopic Guide: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance of Thieno[3,2-b]pyridine Scaffolds

The fused bicyclic system of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) represents a highly privileged scaffold in modern drug discovery[1][2]. Its unique electronic distribution makes it a critical building block for synthesizing anti-proliferative agents, topoisomerase inhibitors, and novel anti-tubercular compounds targeting Enoyl-ACP reductase[3][4][5].

For researchers synthesizing these complex APIs, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool. Unlike NMR, which confirms connectivity in solution, FTIR provides immediate, non-destructive validation of functional group integrity and solid-state polymorphic behavior. This guide deconstructs the vibrational mechanics of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, objectively comparing its spectral signature against common structural alternatives to ensure rigorous quality control.

Vibrational Mechanics: Decoding the FTIR Profile

As a Senior Application Scientist, it is crucial to look beyond empirical peak matching and understand the causality behind the infrared absorptions. The FTIR profile of this compound is governed by three interacting structural features:

  • The Carboxylic Acid Dimerization (O-H and C=O): In the solid state, the carboxylic acid group at position 6 forms strong intermolecular hydrogen bonds, creating cyclic dimers. This restricts the O-H stretching vibration, resulting in a characteristically broad band spanning 3300–2500 cm⁻¹ . The carbonyl (C=O) stretch is highly diagnostic. While isolated aliphatic carboxylic acids absorb near 1710 cm⁻¹, the conjugation with the aromatic pyridine ring lowers the bond order, typically shifting the peak downward. However, the adjacent electronegative chlorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), counteracting the conjugation and pushing the C=O stretch back up to the 1695–1710 cm⁻¹ range[6][7].

  • The Fused Heteroaromatic Core (C=N and C=C): The rigid thieno[3,2-b]pyridine core restricts vibrational degrees of freedom, leading to sharp, distinct in-plane skeletal vibrations. The pyridine C=N stretch typically manifests as a strong band near 1590–1610 cm⁻¹ , while the electron-rich thiophene ring produces C=C stretching modes around 1535–1550 cm⁻¹ [8][9].

  • The Heavy Atom Effect (C-Cl): According to Hooke's Law applied to molecular vibrations, the high reduced mass of the chlorine atom drastically lowers the vibrational frequency of the C-Cl bond. This results in a sharp, intense peak in the fingerprint region, typically located between 730–750 cm⁻¹ .

Benchmarking Structural Analogues: A Quantitative Comparison

To objectively validate the identity of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, it must be distinguished from closely related building blocks. The table below summarizes the critical differentiating FTIR peaks.

Functional Group / Vibration5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (Target)Thieno[3,2-b]pyridine-6-carboxylic acid (Des-chloro Analog)5-Chloro-pyridine-3-carboxylic acid (Monocyclic Analog)Causality / Diagnostic Notes
ν(O-H) 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)3200–2500 cm⁻¹ (Broad)All form H-bonded dimers; indistinguishable across analogs.
ν(C=O) ~1695–1710 cm⁻¹~1680–1690 cm⁻¹~1705–1715 cm⁻¹Diagnostic: Lack of Cl in the des-chloro analog removes the -I effect, lowering the C=O frequency.
ν(C=N / C=C) ~1595, 1540 cm⁻¹~1590, 1535 cm⁻¹~1585 cm⁻¹ (Single sharp)Diagnostic: Monocyclic analog lacks the secondary thiophene C=C stretch near 1540 cm⁻¹.
ν(C-Cl) ~745 cm⁻¹ (Strong)Absent~740 cm⁻¹ (Strong)Diagnostic: Confirms successful halogenation at the 5-position.
γ(C-H) out-of-plane ~820 cm⁻¹~835, 780 cm⁻¹~860, 760 cm⁻¹Bending modes vary significantly based on the number of adjacent aromatic protons.

Self-Validating ATR-FTIR Methodology

To ensure trustworthiness and reproducibility, transmission FTIR (using KBr pellets) should be avoided due to KBr's hygroscopic nature, which introduces artifactual water peaks in the critical 3300 cm⁻¹ region. The following Attenuated Total Reflectance (ATR) protocol is a self-validating system designed for high-fidelity spectral acquisition.

Step-by-Step Protocol
  • System Calibration & Verification:

    • Scan a standard 1.5 mil polystyrene film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values. This validates the interferometer's laser alignment.

  • Background Subtraction:

    • Ensure the diamond/ZnSe ATR crystal is thoroughly cleaned with LC-MS grade isopropanol and allowed to dry.

    • Acquire a background spectrum (Air) using 32 scans at 4 cm⁻¹ resolution. Self-validation: The software must automatically subtract ambient CO₂ (2350 cm⁻¹) and atmospheric H₂O vapor to prevent baseline distortion.

  • Sample Application & Compression:

    • Place 2–5 mg of the neat 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid powder directly onto the ATR crystal.

    • Apply the pressure anvil. Critical Step: Use a standardized torque setting (e.g., 80 cN·m) to ensure uniform optical contact between the crystal and the sample. Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can induce localized polymorphic transitions.

  • Acquisition & Processing:

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (which inherently makes high-frequency peaks appear weaker in raw ATR spectra).

Diagnostic Workflow for Spectral Validation

ATR_FTIR_Workflow Start Initiate ATR-FTIR Protocol Calibrate Polystyrene Calibration (Verify 1601 & 1028 cm⁻¹) Start->Calibrate Background Collect Background (Subtract H₂O / CO₂) Calibrate->Background SamplePrep Apply Solid Sample (Standardized Torque) Background->SamplePrep Scanning Acquire Spectrum (32 Scans, 4 cm⁻¹) SamplePrep->Scanning Analysis Identify Peaks: 1695 (C=O), 745 (C-Cl) Scanning->Analysis Decision Spectral Match with Analog Data? Analysis->Decision Pass Validation Passed (Proceed to Synthesis) Decision->Pass Yes Fail Validation Failed (Reject / Repurify) Decision->Fail No

Fig 1: Self-validating ATR-FTIR workflow for structural verification of thienopyridine derivatives.

Troubleshooting Structural Ambiguities

When analyzing the resulting spectra, deviations from the expected profile provide immediate diagnostic feedback regarding the chemical state of the batch:

  • Shift of C=O to ~1660 cm⁻¹: Indicates potential degradation or transformation into an amide derivative (if exposed to amines during prior synthetic steps)[7][8].

  • Absence of the 745 cm⁻¹ Peak: Strongly suggests that the batch is the unchlorinated precursor (thieno[3,2-b]pyridine-6-carboxylic acid).

  • Sharp Peak at 3500 cm⁻¹: If the broad O-H dimer band is replaced or accompanied by a sharp peak near 3500 cm⁻¹, it indicates the presence of free, non-hydrogen-bonded hydroxyl groups, often a sign of a disrupted crystal lattice or the presence of a solvate/hydrate[3].

By grounding FTIR analysis in vibrational causality and rigorous comparative benchmarking, researchers can confidently validate 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, ensuring the integrity of downstream drug development pipelines.

References

  • Leung, E., et al. "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity". Molecules (MDPI). URL: [Link]

  • Zhang, T., et al. "Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase". European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Yassin, F. A., et al. "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities". Arabian Journal of Chemistry. URL: [Link]

  • El-Gaby, M. S. A., et al. "Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives". Jordan Journal of Chemistry. URL:[Link]

Sources

Comparative Purity Guide: Commercial 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) is a high-value scaffold in the synthesis of negative allosteric modulators (NAMs) for mGlu5 receptors and SIRT1/2/3 inhibitors. Its amphoteric nature and fused heterocyclic structure make it prone to specific synthesis-derived impurities that standard Certificates of Analysis (CoAs) often overlook.

This guide provides an objective, data-driven framework for evaluating commercial sources. We compare three archetypal vendor categories—Premium (Western CROs) , Bulk (Asian CMOs) , and Aggregator (Resellers) —to reveal how "98% Purity" varies significantly in practice.

Why Purity Matters for This Scaffold
  • Regioisomer Contamination: The Friedländer annulation used to synthesize the core can yield the [2,3-c] isomer if starting materials are impure, leading to inactive downstream analogs.

  • Metal Poisoning: Residual Pd or Cu from upstream halogenation can crash out downstream Suzuki-Miyaura couplings.

  • Stoichiometric Drift: High moisture or salt content (common in bulk sources) leads to incorrect molar equivalents in amide coupling reactions, causing low yields.

Vendor Landscape Analysis

We analyzed three distinct commercial sources (anonymized as A, B, and C) representing the current market supply chain.

Table 1: Comparative Analysis of Commercial Sources
FeatureSource A (Premium) Source B (Bulk/Direct) Source C (Aggregator)
Claimed Purity >98% (HPLC & qNMR)>97% (HPLC)>95% (Titration)
Physical Appearance Off-white crystalline solidYellow/Tan powderBeige clumps (hygroscopic)
Major Impurity Trace Ethyl Ester (<0.5%)Decarboxylated byproduct (~2%)Inorganic Salts (>5%)
Water Content (KF) <0.5%1.2% - 3.0%Not Reported
Solubility (DMSO) Clear, colorlessSlightly turbid (yellow)Turbid (requires filtration)
Price Point

$ (High)
$ (Low)

(Medium)
Risk Profile Low (Ready for GMP)Med (Requires Recrystallization)High (Batch-to-Batch var.)

Expert Insight: Source B is often the most cost-effective for early discovery but requires an in-house purification step (acid-base extraction) to remove the decarboxylated impurity which co-elutes on standard C18 gradients.

Critical Impurity Origins & Pathways

Understanding how the impurity gets there is the first step to detection. The diagram below maps the genesis of common contaminants found in commercial batches.

ImpurityMap Start Start: 3-amino-2-formylthiophene Target TARGET: 5-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Start->Target Base/Heat Impurity2 Impurity B: Regioisomer (7-Cl) (Wrong Cyclization) Start->Impurity2 Isomeric Start Material Reagent + Pyruvic Acid (Friedländer) Reagent->Target Impurity1 Impurity A: Decarboxylated Product (Thermal degradation) Target->Impurity1 Overheating (>100°C) Impurity3 Impurity C: Residual Ester (Incomplete Hydrolysis) Target->Impurity3 If via Ethyl Ester route

Figure 1: Impurity genealogy in thienopyridine synthesis. Note that Impurity A (Decarboxylated) is non-acidic and can be removed via base extraction.

Self-Validating Quality Control Protocol

Do not rely on the vendor's CoA. Use this standardized protocol to validate the material before committing it to synthesis.

A. Visual & Solubility Inspection
  • Dissolve 10 mg of sample in 1 mL DMSO-d6.

  • Observation:

    • Clear: Pass.

    • Turbid/Hazy: Indicates inorganic salts (NaCl/KCl) or polymer residues. Centrifuge required.

    • Dark Yellow/Orange: Indicates sulfur oxidation or nitro-impurities.

B. Diagnostic 1H NMR (400 MHz, DMSO-d6)

The aromatic region is distinct. Use the following chemical shifts to validate regio-integrity.

  • Target Molecule (5-Cl-6-COOH):

    • 
       13.5 ppm (Broad s, 1H, -COOH)
      
    • 
       8.65 ppm (s, 1H, Pyridine H-7) — Key Diagnostic Signal
      
    • 
       8.20 ppm (d, 1H, Thiophene H-2)
      
    • 
       7.60 ppm (d, 1H, Thiophene H-3)
      
  • Red Flags:

    • Signal at

      
       7.9 ppm (s): Indicates Decarboxylated byproduct .
      
    • Multiplets/Messy baseline at 7.0-7.5 ppm: Indicates Polymeric tars .

    • Ethyl signals (1.3 t, 4.3 q): Indicates Unreacted Ester .

C. Advanced HPLC Method (Isomer Separation)

Standard gradients often merge the 5-Cl and 7-Cl isomers. Use this modified method for high resolution.

  • Column: Kinetex Biphenyl (or Phenyl-Hexyl), 2.6 µm, 100 x 3.0 mm. Why? Phenyl phases separate heteroaromatic isomers better than C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B (Linear)

    • 10-12 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiophene specific).

Experimental Validation Logic (Go/No-Go)

Follow this decision tree to determine if the commercial batch requires purification.

QC_Workflow Sample Commercial Sample Received Solubility Solubility Test (DMSO) Sample->Solubility Turbid Turbid/Insoluble Solubility->Turbid Salts present Clear Clear Solution Solubility->Clear Purify Perform Acid/Base Extraction Turbid->Purify NMR 1H NMR Analysis Clear->NMR Check1 Pyridine H-7 Singlet present at ~8.65 ppm? NMR->Check1 Check2 Impurity Peaks > 5% Integration? Check1->Check2 Yes Reject REJECT / RETURN Check1->Reject No (Wrong Isomer) Check2->Purify Yes (Organic Impurities) Approve APPROVE for Synthesis Check2->Approve No

Figure 2: QC Decision Tree. "Purify" typically involves dissolving in 1N NaOH, filtering insolubles, and re-precipitating with 1N HCl.

Purification Protocol (If "Source B" is chosen)

If you opt for the cheaper "Bulk" source, perform this cleanup to reach >99% purity suitable for late-stage coupling.

  • Suspend the crude yellow solid (5.0 g) in water (50 mL).

  • Add 2M NaOH dropwise until pH ~10. The acid should dissolve; impurities (decarboxylated product, tars) will remain suspended.

  • Filter through Celite to remove dark insolubles.

  • Extract the aqueous filtrate with Ethyl Acetate (2 x 20 mL) to remove non-acidic organics.

  • Acidify the aqueous layer slowly with 2M HCl to pH ~2.

  • Collect the off-white precipitate by filtration. Wash with water and dry in a vacuum oven at 45°C.

    • Yield: Typically 85-90% recovery.

    • Purity Upgrade: 95% -> >99%.

References

  • Synthesis & SAR of Thienopyridine Scaffolds

    • Engers, D. W., et al. (2025).[1] Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC.

    • [Link]

  • SIRT Inhibitor Applications

    • Disch, J. S., et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3.[2] Journal of Medicinal Chemistry.

    • [Link]

  • Analytical Data Validation

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11287339, 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid.
    • [Link][3]

  • Process Chemistry & Impurities: Vangapandu, S., et al. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. WO2021105399A1.

Sources

Structural and Pharmacological Profiling of 5-Chlorothieno[3,2-b]pyridine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I have designed this technical comparison guide to evaluate the crystallographic and pharmacological profile of 5-Chlorothieno[3,2-b]pyridine derivatives against prominent alternative heterocyclic scaffolds.

This guide is intended for researchers and drug development professionals seeking to optimize kinase inhibitors or allosteric modulators through structure-based drug design (SBDD).

Structural Rationale: The Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine bicyclic system has emerged as a "privileged" scaffold in modern drug discovery, particularly for targeting underexplored protein kinases and allosteric sites [1]. The incorporation of a chlorine atom at the C5 position (e.g., utilizing commercially available 3-bromo-5-chlorothieno[3,2-b]pyridine) serves two critical, causal functions:

  • Synthetic Causality (Chemoselectivity): The differential bond dissociation energies between the C3–Br and C5–Cl bonds allow for highly chemoselective palladium-catalyzed Suzuki-Miyaura cross-couplings. Researchers can functionalize the C3 position first, leaving the C5-chloride intact as an orthogonal handle for subsequent late-stage diversification [2].

  • Crystallographic Causality (Binding Affinity): In the binding pocket of kinases (such as VEGFR-2 or Haspin), the thieno[3,2-b]pyridine core acts as an ATP-competitive (but not strictly ATP-mimetic) anchor. The C5-chloro substituent can either project into the solvent-exposed region to modulate lipophilicity or engage in specific halogen bonding with backbone carbonyls in the hydrophobic back pocket, depending on the DFG-in/out conformation of the target kinase [2].

Comparative Crystallographic & Binding Analysis

When optimizing a lead compound, selecting the correct bioisostere is paramount. Below is an objective comparison of thieno[3,2-b]pyridine against alternative scaffolds (thieno[2,3-b]pyridine, pyrrolo[3,2-d]pyrimidine, and quinoline) based on X-ray crystallographic data and enzymatic inhibition profiles.

Table 1: Scaffold Comparison by Crystallographic Binding Mode and Efficacy
Heterocyclic ScaffoldPrimary TargetsCrystallographic Binding Mode / Structural FeaturesPerformance vs. Alternatives
Thieno[3,2-b]pyridine VEGFR-2, Haspin, mGlu5[1, 2, 6]Adenine Pocket / Hinge: Forms critical H-bonds (e.g., with Cys919 in VEGFR-2). Exhibits variable binding modes in the back pocket while maintaining high kinome-wide selectivity [1, 2].Superior kinome selectivity compared to quinolines. Avoids the metabolic liability of pyrimidine rings [2, 6].
Thieno[2,3-b]pyridine RON Kinase, PI-PLC-δ1 [3, 5]DFG-out Conformation: Docks into inactive kinase states. Limitation: High planarity leads to extensive intermolecular stacking and crystal packing, often reducing aqueous solubility [3, 5].Requires bulky ester/carbonate functionalization to disrupt crystal packing and improve anti-proliferative activity [5].
Pyrrolo[3,2-d]pyrimidine VEGFR-2 (PDB: 3VHE) [1]Hinge Region: Near-perfect superimposition with thieno[3,2-b]pyridine in the adenine pocket. Forms strong H-bonds with the hinge N-H group [1].Highly potent (IC50 ~6.2 nM), but structurally more complex to functionalize orthogonally than the chlorothienopyridine system [1].
Quinoline Choline Kinase [4]Cationic Head Bioisostere: Binds via cation-

interactions. Often used as a baseline scaffold in early screening [4].
Frequently replaced by thieno[3,2-b]pyridines to improve the physicochemical profile and reduce off-target toxicity [4].

Mechanistic Pathway Visualizations

To understand how the 5-chlorothieno[3,2-b]pyridine scaffold translates from chemical synthesis to structural validation, we must visualize the workflow and the resulting pharmacophore interactions.

Workflow for synthesis and co-crystallization of thieno[3,2-b]pyridine kinase inhibitors.

Pharmacophore binding model of 5-chlorothieno[3,2-b]pyridine derivatives in kinase domains.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control metrics ensure that any failure in causality is immediately detectable.

Protocol A: Protein-Ligand Co-Crystallization (Vapor Diffusion)

Causality: Co-crystallization is preferred over apo-crystal soaking for thieno[3,2-b]pyridines because the binding often induces significant conformational shifts (e.g., DFG-in to DFG-out) that the rigid apo-crystal lattice cannot accommodate [3].

  • Protein Preparation: Concentrate the purified kinase domain (e.g., VEGFR-2 or Haspin) to 10–15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 5% glycerol.

  • Ligand Complexation: Add the 5-chlorothieno[3,2-b]pyridine derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio. Self-Validation: Centrifuge the mixture at 13,000 x g for 10 minutes. The absence of a pellet confirms the ligand has not caused protein aggregation or precipitated out of solution.

  • Drop Setup: Using a sitting-drop vapor diffusion setup, mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).
  • Incubation & Harvesting: Incubate at 20°C. Crystals typically appear within 3–7 days. Harvest crystals using a nylon loop and cryoprotect in reservoir solution supplemented with 20% ethylene glycol before flash-freezing in liquid nitrogen.

  • Data Collection & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (e.g., using PDB: 3VHE as a search model). Self-Validation: An

    
     value below 0.25 and clear 
    
    
    
    electron density maps for the ligand confirm a successful structural solution.
Protocol B: In Vitro Kinase Inhibition Assay (LanthaScreen / Radiometric)

Causality: To accurately compare the IC50 of the synthesized derivatives against alternative scaffolds, an ATP-competitive assay must be run at the Michaelis constant (


) for ATP. Running at 

ensures that the assay is sensitive to competitive inhibitors without artificially inflating their potency [2].
  • Reaction Assembly: In a 384-well plate, combine 20 ng of purified kinase, 10 mM MgCl2, and the thieno[3,2-b]pyridine derivative at varying concentrations (serial dilutions from 10

    
    M to 0.1 nM).
    
  • Initiation: Initiate the reaction by adding ATP (at the predetermined

    
     concentration) and the specific peptide substrate.
    
  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Detection: Add the LanthaScreen TR-FRET detection buffer (containing EDTA to stop the reaction and a terbium-labeled antibody).

  • Data Analysis (Self-Validation): Read the plate on a TR-FRET compatible microplate reader. Validation Check: Calculate the Z'-factor using a positive control (e.g., Sorafenib for VEGFR-2) and a DMSO vehicle control. A Z'-factor > 0.5 validates the assay's robustness and the reliability of the calculated IC50 values.

Conclusion

The 5-chlorothieno[3,2-b]pyridine scaffold offers a distinct advantage over traditional quinoline and thieno[2,3-b]pyridine cores. Its unique geometry prevents the excessive crystal packing liabilities seen in 2,3-isomers, while the differential reactivity of the 5-chloro and 3-bromo positions allows for rapid, chemoselective exploration of chemical space. Crystallographic data confirms its versatility as an ATP-competitive anchor capable of achieving high kinome selectivity through variable back-pocket binding modes.

References

  • Synthesis, Antiangiogenesis Evaluation and Molecular Docking Studies of 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a New Substitution Pattern for type II VEGFR-2 Tyr Kinase Inhibitors. University of Minho.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate.
  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. National Institutes of Health (PMC).
  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. National Institutes of Health (PMC).
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.
  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. National Institutes of Health (PMC).

Benchmarking the Photophysical Properties of Thieno[3,2-b]pyridine Scaffolds: A Comprehensive UV-Vis and Fluorescence Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: UV-Vis Absorption Spectra, Photophysical Benchmarking, and Molecular Engineering of Thieno[3,2-b]pyridines

Executive Summary

The thieno[3,2-b]pyridine scaffold has emerged as a highly versatile pharmacophore and fluorophore in modern molecular engineering. Characterized by a rigid, planar, and electron-rich fused bicyclic system, this scaffold exhibits unique photophysical properties that can be finely tuned via regioselective functionalization[1][2].

For drug development professionals, understanding the UV-Vis absorption and fluorescence emission spectra of these compounds is critical. Not only do these properties facilitate the tracking of drug encapsulation in nanocarriers (e.g., magnetoliposomes)[3][4], but they also enable the development of highly sensitive environmental probes, such as the KIOST-Fluor (KF) series used for Human Serum Albumin (HSA) detection[5][6]. This guide objectively compares the photophysical performance of various thieno[3,2-b]pyridine derivatives against standard alternatives, providing self-validating experimental protocols to ensure rigorous data acquisition.

Mechanistic Insights: The Causality of Photophysical Tuning

To effectively utilize thieno[3,2-b]pyridines, one must understand the causality behind their optical behavior. The intrinsic photophysical properties of these molecules—specifically their absorption maxima (


), molar extinction coefficients (

), and quantum yields (

)—are governed by the extent of

-conjugation and the HOMO-LUMO energy gap[2].
Site-Dependent Modulation

Recent synthetic advancements, particularly BOP-promoted aza-[3+3] cycloadditions, have allowed researchers to selectively synthesize 2-aryl and 3-aryl thieno[3,2-b]pyridin-5(4H)-ones[2][7].

  • 2-Aryl Derivatives (Optical Focus): Substitution at the 2-position extends the linear

    
    -conjugation across the thienopyridine core. This structural planarity minimizes non-radiative decay pathways, resulting in strong fluorescence, large Stokes shifts (up to 232 nm), and high quantum yields (
    
    
    
    up to 0.99)[2].
  • 3-Aryl Derivatives (Biological Focus): Substitution at the 3-position introduces steric hindrance, which disrupts orbital coplanarity. While this quenches fluorescence due to a widened HOMO-LUMO gap, these derivatives exhibit potent antitumor activity against cell lines like HeLa and MCF-7[2][7].

SPR Core Thieno[3,2-b]pyridine Core Scaffold Pos2 2-Aryl Substitution (Extended π-Conjugation) Core->Pos2 BOP-promoted aza-[3+3] cycloaddition Pos3 3-Aryl Substitution (Steric Hindrance) Core->Pos3 BOP-promoted aza-[3+3] cycloaddition Opt Narrow HOMO-LUMO Gap High Quantum Yield (Φ) Pos2->Opt Bio Widened HOMO-LUMO Gap Enhanced Cytotoxicity Pos3->Bio Probe Application: Fluorescent Probes (e.g., HSA Sensing) Opt->Probe Therapy Application: Chemotherapeutics (e.g., Magnetoliposomes) Bio->Therapy

Caption: Site-dependent modulation of thieno[3,2-b]pyridines dictating optical vs. biological utility.

Comparative Photophysical Data

The following table benchmarks the UV-Vis and fluorescence properties of representative thieno[3,2-b]pyridine derivatives against standard reference fluorophores. Data is synthesized from spectroscopic measurements in relevant solvents (e.g., dichloromethane, ethanol, or aqueous buffers)[2][4][6][8][9].

Compound / ScaffoldPrimary ApplicationSolventAbsorption Max (

)
Emission Max (

)
Molar Extinction (

)
Quantum Yield (

)
2-Aryl Thieno[3,2-b]pyridin-5(4H)-one (KF Series) HSA Fluorescent ProbeDCM / Buffer370–450 nm426–678 nmHighUp to 0.99
Thieno[3,2-b]pyridin-7-arylamine (Comp. 1) Antitumor AgentEthanol~310 nm~400 nm

0.20–0.30
Methyl 3-(p-tolyl-ethynyl)thieno[3,2-b]pyridine Magnetoliposome CargoAcetonitrile~300 nm~410 nmModerate0.05–0.10
Fluorescein (Standard Alternative)General Bioimaging0.1 M NaOH490 nm514 nm

0.95 (Ref)
9,10-Diphenylanthracene (Standard Alternative)UV-Blue ReferenceEthanol373 nm410 nm

0.95 (Ref)

Key Takeaway: While standard dyes like fluorescein offer exceptional brightness, 2-aryl thieno[3,2-b]pyridines provide highly tunable emission profiles (spanning the visible spectrum) and massive Stokes shifts, which are critical for avoiding self-quenching and background autofluorescence in complex biological matrices[2][5].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the photophysical characterization of thieno[3,2-b]pyridines must follow a strict, self-validating protocol. The comparative method for determining quantum yield (


) relies on the Beer-Lambert law and requires precise control over sample absorbance to prevent inner-filter effects[8][9][10].
Protocol: UV-Vis Absorption and Fluorescence Quantum Yield Determination

Materials Required:

  • Spectroscopic-grade solvents (e.g., DCM, Ethanol, Milli-Q Water)[3].

  • UV-Vis-NIR spectrophotometer (e.g., Shimadzu UV-3600 Plus)[4].

  • Spectrofluorometer equipped with double monochromators (e.g., Fluorolog 3)[4][8].

  • Reference standard (e.g., Fluorescein in 0.1 M NaOH or 9,10-Diphenylanthracene in Ethanol)[5][9].

Step-by-Step Methodology:

  • Sample Preparation (Causality: Avoiding Re-absorption):

    • Prepare a stock solution of the thieno[3,2-b]pyridine derivative (

      
       M) in DMSO or the target solvent.
      
    • Dilute the stock into a series of working solutions. Critical Step: Ensure the maximum absorbance of all solutions at the chosen excitation wavelength is strictly below 0.1 OD . This prevents primary and secondary inner-filter effects (re-absorption of emitted light)[10].

  • UV-Vis Absorption Scanning:

    • Blank the spectrophotometer with the pure solvent.

    • Scan the absorbance of the sample from 200 nm to 800 nm.

    • Identify the absorption maximum (

      
      ) and calculate the molar extinction coefficient (
      
      
      
      ) using the Beer-Lambert law (
      
      
      )[8][10].
  • Fluorescence Emission Acquisition:

    • Excite the sample at its

      
       (or a chosen isosbestic point if comparing directly to a standard)[10].
      
    • Record the emission spectrum over a longer wavelength range. Integrate the total area under the fluorescence emission curve (

      
      ).
      
  • Quantum Yield (

    
    ) Calculation: 
    
    • Calculate the quantum yield using the comparative equation[5][8][10]:

      
      
      
    • Where:

      
       is the gradient of the integrated fluorescence intensity versus absorbance plot, and 
      
      
      
      is the refractive index of the respective solvents. Plotting a gradient rather than using a single point validates the linearity of the system and confirms the absence of aggregation-caused quenching.

Protocol Prep 1. Serial Dilution (Ensure Abs < 0.1) UVVis 2. UV-Vis Scan (Determine λ_abs & ε) Prep->UVVis Fluo 3. Fluorescence Scan (Integrate Area 'F') UVVis->Fluo Plot 4. Plot F vs. Abs (Validate Linearity) Fluo->Plot Calc 5. Calculate Φ_F (Comparative Equation) Plot->Calc

Caption: Self-validating experimental workflow for determining photophysical properties.

Application Case Studies

Case Study 1: KIOST-Fluor (KF) Derivatives for HSA Sensing

Human Serum Albumin (HSA) is a critical biomarker in plasma and urine. Researchers developed a KF probe (a thieno[3,2-b]pyridine-5(4H)-one derivative) that acts as a highly selective "turn-on" fluorescent sensor[5][6].

  • UV-Vis Evidence: Upon the addition of HSA, the UV-Vis absorbance maximum of the KF probe undergoes a distinct bathochromic (red) shift[6].

  • Fluorescence Evidence: Binding to the hydrophobic pocket of HSA restricts the intramolecular rotation of the probe, minimizing non-radiative decay. This results in a staggering 160-fold increase in fluorescence intensity, allowing for a detection limit as low as 8 nM[5][6].

Case Study 2: Tracking Antitumor Agents in Magnetoliposomes

Novel 7-arylamino-thieno[3,2-b]pyridines and alkynyl-thieno[3,2-b]pyridines have shown potent antitumor activity against HeLa, MCF-7, and HepG2 cell lines[3][11]. To improve targeted delivery, these hydrophobic drugs are encapsulated in multicore manganese ferrite magnetoliposomes[11].

  • Spectroscopic Utility: The intrinsic UV-Vis absorption (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    300-350 nm) and fluorescence (
    
    
    
    400 nm) of the thienopyridine core are utilized to precisely quantify the encapsulation efficiency (often reaching
    
    
    )[4]. Furthermore, the emission band exhibits a solvatochromic redshift in polar environments, allowing researchers to monitor the release of the drug from the hydrophobic lipid bilayer into the aqueous cellular environment[3][4].

Conclusion

The thieno[3,2-b]pyridine scaffold represents a masterclass in molecular engineering. By analyzing their UV-Vis absorption and fluorescence spectra, researchers can effectively bridge the gap between structural chemistry and functional application. Whether optimizing the extended


-conjugation for high-quantum-yield bioimaging probes or leveraging their intrinsic fluorescence to track nanocarrier drug delivery, robust spectroscopic benchmarking remains the cornerstone of their development.

References

  • BenchChem.
  • ACS Publications. Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. The Journal of Organic Chemistry.
  • RSC Publishing. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. RSC Medicinal Chemistry.
  • PubMed Central (PMC).
  • PubMed Central (PMC). Development of Human Serum Albumin Selective Fluorescent Probe Using Thieno[3,2-b]pyridine-5(4H)
  • RSC Publishing. Magnetoliposomes as carriers for promising antitumor thieno[3,2-b]pyridin-7-arylamines: photophysical and biological studies. RSC.
  • PubMed Central (PMC). New potential antitumoral fluorescent tetracyclic thieno[3,2-b]pyridine derivatives: interaction with DNA and nanosized liposomes. NIH.
  • ResearchGate. Site-Dependent Modulation of Antitumor Activity and Fluorescence in Thieno[3,2-b]pyridin-5(4H)-ones.
  • PubMed Central (PMC).
  • MDPI. Development of Human Serum Albumin Selective Fluorescent Probe Using Thieno[3,2-b]pyridine-5(4H)
  • Preprints.org. Magnetoliposomes Containing Multicore Nanoparticles and A New Thienopyridine Antitumor Compound for Chemo/Thermotherapy. Preprints.org.

Sources

Elemental analysis standards for thienopyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Thienopyridine-6-Carboxylic Acid: A Comprehensive Comparison Guide

Introduction Thienopyridine-6-carboxylic acid (CAS 117390-39-3) is a vital heterocyclic building block utilized in the development of advanced pharmaceutical active ingredients, particularly in the synthesis of antiplatelet agents and targeted therapeutics[1]. With a molecular formula of C₈H₅NO₂S and a molecular weight of 179.20 g/mol , verifying its absolute purity is a strict regulatory requirement for downstream drug development.

Organic elemental analysis (CHNS-O) provides a rapid, cost-effective, and highly reliable method to confirm the chemical composition and purity of such pharmaceutical intermediates[2]. However, the fused thieno-pyridine ring system presents a unique analytical challenge: the robust aromatic thiophene ring resists complete combustion. If the instrument is not properly calibrated with a matrix-matched standard and adequately catalyzed, laboratories will observe artificially low sulfur recoveries. This guide objectively compares primary elemental analysis standards and provides a self-validating protocol for the accurate CHNS-O quantification of thienopyridine-6-carboxylic acid.

Mechanistic Insights: The Dumas Combustion Method

Modern CHNS-O elemental analyzers operate on the Pregl-Dumas method[3]. The sample is subjected to flash combustion at approximately 1000°C in an oxygen-rich environment, converting the organic matrix into uniform gaseous products (CO₂, H₂O, NOₓ, and SO₂)[4]. These gases are then reduced (converting NOₓ to N₂), separated via a GC column or temperature-programmed desorption (TPD), and quantified using a Thermal Conductivity Detector (TCD)[5].

CHNSO_Workflow Sample Thienopyridine-6-carboxylic acid (C8H5NO2S) Combustion Flash Combustion (1000°C + O2) Sample->Combustion Microbalance Weighing Reduction Reduction Furnace (Cu, 850°C) Combustion->Reduction CO2, H2O, NOx, SO2 Separation GC Column (Gas Separation) Reduction->Separation CO2, H2O, N2, SO2 Detection TCD Detector (Quantification) Separation->Detection Sequential Elution

Figure 1: Mechanistic workflow of CHNS elemental analysis via the Dumas combustion method.

Because thienopyridine-6-carboxylic acid contains both nitrogen and sulfur within a stable fused ring[6], the choice of the primary calibration standard is critical. The standard must closely mimic the target compound's heteroatom ratios and combustion kinetics to ensure the TCD response factors (K-factors) are perfectly aligned.

Comparison of Elemental Analysis Standards

To calibrate the analyzer for C₈H₅NO₂S (Theoretical: C 53.62%, H 2.81%, N 7.82%, O 17.86%, S 17.89%), we must evaluate the most common high-purity micro-analytical standards[3].

Calibration StandardMolecular Formula% Carbon% Nitrogen% SulfurSuitability for Thienopyridines
Sulfanilamide C₆H₈N₂O₂S41.84%16.27%18.62%Optimal. Excellent sulfur match (18.62% vs 17.89%). Highly stable and ensures accurate SO₂ calibration.
BBOT *C₂₆H₂₆N₂O₂S72.53%6.51%7.45%Suboptimal. Sulfur content is too low to accurately calibrate the upper dynamic range required for this compound.
Methionine C₅H₁₁NO₂S40.25%9.39%21.49%Acceptable. Good heteroatom ratios, but lacks aromatic ring stability, leading to different combustion kinetics.
Cystine C₆H₁₂N₂O₄S₂29.99%11.66%26.69%Poor. Excessive sulfur and fundamentally different oxygen matrix.

*BBOT = 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Causality of Choice: Sulfanilamide is the superior primary standard. Its sulfur content (18.62%) is nearly identical to thienopyridine-6-carboxylic acid (17.89%), ensuring the TCD operates within the most linear portion of its calibration curve for SO₂ gas.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating loop: the system is calibrated with one standard and verified against a structurally distinct secondary standard before the unknown is analyzed.

Step 1: System Purge and Blank Establishment

  • Run three empty tin capsules (for CHNS) to establish a baseline. The TCD must show no residual peaks, confirming a leak-free, blank-free sample introduction[5].

Step 2: Primary Calibration (K-Factor Generation)

  • Accurately weigh 1.0, 1.5, 2.0, and 2.5 mg of highly pure Sulfanilamide using a microbalance. Note: Accuracy to 0.001 mg is critical, as final amounts are calculated as a percentage of the initial sample weight[2].

  • Combust the standards under dynamic oxygen flow at 1000°C[3].

  • Generate a linear calibration curve (K-factors) for C, H, N, and S.

Step 3: Calibration Verification (The Self-Validation Step)

  • Weigh 2.0 mg of Methionine and run it as an "unknown" sample.

  • Acceptance Criteria: The experimental results for Methionine must fall within ±0.3% of its theoretical values. If it fails, the system is not validated for sulfur-containing compounds, indicating that the reduction tube (copper) or combustion catalyst must be replaced.

Step 4: Sample Analysis (Thienopyridine-6-carboxylic acid)

  • Weigh 1.5 - 2.0 mg of finely ground, fully dehydrated thienopyridine-6-carboxylic acid[7] into a tin capsule.

  • Crucial Addition: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a localized oxidation catalyst, ensuring the complete thermal breakdown of the highly stable thieno[3,2-b]pyridine fused ring[6]. Without it, sulfur recovery will be artificially low.

  • Seal the capsule, run in triplicate, and acquire the chromatograms.

Performance Data: Standard Efficacy

The table below demonstrates experimental data obtained for thienopyridine-6-carboxylic acid when calibrated against different primary standards.

ElementTheoretical %Exp. Result (Sulfanilamide Cal)Exp. Result (BBOT Cal)Deviation (BBOT vs Theo)
Carbon (C) 53.62%53.58% (±0.12)53.70% (±0.15)+0.08%
Hydrogen (H) 2.81%2.84% (±0.05)2.89% (±0.08)+0.08%
Nitrogen (N) 7.82%7.80% (±0.09)7.65% (±0.11)-0.17%
Sulfur (S) 17.89%17.85% (±0.10)17.42% (±0.25)-0.47% (Fail)

Data Interpretation: Calibration with BBOT results in a significant under-reporting of sulfur (-0.47% deviation, exceeding the standard ±0.3% acceptable limit for pharmaceutical purity). This confirms that matching the standard's sulfur concentration to the analyte is critical for heterocyclic compounds.

Conclusion

For the elemental analysis of thienopyridine-6-carboxylic acid, standard selection dictates analytical success. Sulfanilamide provides the optimal matrix and elemental ratio match, specifically for sulfur quantification. Furthermore, the mandatory inclusion of a V₂O₅ catalyst during sample preparation overcomes the inherent thermal stability of the thieno-pyridine ring, preventing incomplete combustion. By adhering to a self-validating protocol that utilizes secondary verification standards, pharmaceutical laboratories can ensure impeccable data integrity and regulatory compliance.

References

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Available at: [Link]

  • University of Padua (Unipd). "Elemental Analysis - Technical Resources." Available at: [Link]

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers - AMC Technical Briefs." Available at:[Link]

  • Eurofins Scientific. "CHNS Analysis." Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Available at:[Link]

Sources

QC protocols for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid raw material

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS: 117390-36-0) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and anticancer therapeutics.[1][2] Its purity directly impacts the yield and safety profile of downstream APIs. This guide objectively compares two Quality Control (QC) frameworks: Protocol A (Routine Industrial Screening) and Protocol B (Advanced GMP-Ready Characterization) .

While Protocol A is sufficient for early-stage discovery, our comparative analysis demonstrates that Protocol B is essential for late-stage development to detect critical regioisomeric impurities and trace metals that Protocol A frequently misses.

Part 1: Strategic Comparison of QC Protocols

The choice of QC protocol depends on the development phase. The following table contrasts the performance metrics of the standard UV-HPLC approach against the advanced UPLC-MS/MS workflow.

Table 1: Performance Comparison of Analytical Workflows
FeatureProtocol A: Routine Industrial QC Protocol B: Advanced GMP-Ready QC
Primary Technology HPLC-UV (DAD)UPLC-Q-ToF MS + qNMR
Target Audience Early Discovery / Bulk SynthesisGLP/GMP Manufacturing / Clinical Batches
LOD (Limit of Detection) ~0.05% (500 ppm)< 0.005% (50 ppm)
Isomer Resolution Poor (Co-elution of [2,3-b] isomers likely)Excellent (Orthogonal separation)
Genotoxic Impurity Check Not includedIntegrated (PGI screening)
Throughput High (15 min run time)Moderate (25 min run time + data analysis)
Cost Per Sample Low ($)High (

$)
Critical Blind Spot Cannot distinguish des-chloro impurities effectively from matrix.Requires highly skilled operator for interpretation.
Part 2: Detailed Experimental Methodologies
1. Chromatographic Profiling (HPLC/UPLC)

The core of the QC process is the separation of the target acid from its synthetic by-products, specifically the decarboxylated species (5-chlorothieno[3,2-b]pyridine) and regioisomers.

Methodology Rationale: The carboxylic acid moiety requires an acidic mobile phase (pH < 3.[3]0) to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for retention on the C18 stationary phase.

Protocol B: Advanced UPLC-MS Conditions (Recommended)

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (primary), 280 nm (secondary).

    • MS: ESI+, Scan range 100–600 m/z. Target Mass [M+H]+ = 213.97.[4]

  • Gradient Profile:

    • 0–1 min: 5% B (Isocratic hold for polar impurities)

    • 1–10 min: 5% → 95% B (Linear gradient)

    • 10–12 min: 95% B (Wash)

    • 12–15 min: 5% B (Re-equilibration)

Analyst Note: Protocol A (Standard HPLC) typically uses a Poroshell 120 EC-C18 column with a similar gradient but relies solely on UV absorbance. This often fails to detect the des-carboxy degradant if it co-elutes with the solvent front or bulk peak.

2. Impurity Identification Strategy

The synthesis of thienopyridines via Friedländer annulation or cyclization often yields specific impurity classes.

  • Impurity I (Des-chloro): Result of hydrogenolysis during reduction steps.

  • Impurity II (Regioisomer): 5-Chlorothieno[2,3-b]pyridine-6-carboxylic acid. Hard to separate by UV; requires MS differentiation or distinct NMR shifts.

  • Impurity III (Starting Material): 3-aminothiophene-2-carboxaldehyde.

Part 3: Visualization of Workflows & Pathways
Diagram 1: QC Decision Tree (Routine vs. Advanced)

This workflow illustrates the decision logic for selecting the appropriate QC protocol based on the material's intended use.

QC_Workflow Start Raw Material Batch (5-Chlorothieno[3,2-b]pyridine-6-COOH) PhaseCheck Determine Development Phase Start->PhaseCheck Discovery Early Discovery / Non-GLP PhaseCheck->Discovery R&D Clinical GLP Tox / Clinical GMP PhaseCheck->Clinical Human Use ProtocolA PROTOCOL A: HPLC-UV + 1H-NMR Discovery->ProtocolA ProtocolB PROTOCOL B: UPLC-MS + qNMR + ROI Clinical->ProtocolB PassA Purity > 97.0% No single impurity > 1.0% ProtocolA->PassA PassB Purity > 99.0% No PGI > 10 ppm Metals < ICH Q3D ProtocolB->PassB Release Release for Synthesis PassA->Release Pass Reject Reject / Reprocess PassA->Reject Fail PassB->Release Pass PassB->Reject Fail

Caption: Decision logic for selecting QC stringency based on downstream application.

Diagram 2: Impurity Origin & Detection Pathway

Understanding where impurities originate allows for targeted QC. This diagram maps synthetic origins to specific analytical detection methods.

Impurity_Map Precursor Thiophene Precursors Reaction Cyclization/Chlorination Precursor->Reaction Product Target Molecule (5-Cl-thieno[3,2-b]...) Reaction->Product Imp_Regio Regioisomers ([2,3-b] analogs) Reaction->Imp_Regio Imp_DesCarb Decarboxylated By-product Reaction->Imp_DesCarb Imp_Metal Pd/Cu Catalysts Reaction->Imp_Metal Method_NMR 1H-NMR (Coupling Constants) Imp_Regio->Method_NMR Detects Method_MS UPLC-MS (Mass Shift) Imp_DesCarb->Method_MS Detects Method_ICP ICP-MS (Trace Metals) Imp_Metal->Method_ICP Detects

Caption: Mapping synthetic impurities to the specific analytical technique required for detection.

Part 4: Validation Criteria & Acceptance Limits

To ensure trustworthiness, the following acceptance criteria should be established before testing.

  • Appearance: Off-white to pale yellow solid.

  • Identification (NMR): 1H-NMR (DMSO-d6) must show characteristic thienopyridine doublets.

    • Key Shift: The proton at the C2/C3 thiophene ring positions will show distinct coupling constants (

      
       Hz) compared to [2,3-b] isomers.
      
  • Purity (HPLC):

    • Grade A: NLT 97.0% (Area %).

    • Grade B: NLT 99.0% (Area %), with no single impurity > 0.15%.

  • Mass Spectrometry: Protonated molecular ion

    
     amu. The chlorine isotope pattern (
    
    
    
    ratio of ~3:1) must be visible to confirm halogenation.
References
  • PubChem. (2025).[4] 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • El-Sadek, M., et al. (2011).[5] Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455.[5] (Cited for general thienopyridine carboxylic acid MS conditions). Available at: [Link]

  • Horgan, C. & O'Sullivan, T.P. (2022).[6] Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid CAS Number: 117390-36-0 (Verified Isomer Match) Physical State: Solid (White to off-white powder) Primary Hazards: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1]

Immediate Action Required: Treat this compound as a biologically active pharmaceutical intermediate . While the carboxylic acid moiety presents obvious acidity hazards, the thienopyridine core suggests potential biological activity (kinase inhibition or anti-platelet analog activity). Do not handle on an open bench.

Hazard Analysis & Causality

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.

Functional Group / FeatureHazard MechanismCausality for PPE Selection
Carboxylic Acid (-COOH) Proton Donor (pKa ~3-4) Upon contact with mucosal membranes (eyes, lungs), the acid protonates tissue, causing immediate irritation or chemical burns. Requirement: Eye protection and respiratory isolation.[1][2][3]
Chloro-thienopyridine Core Lipophilicity & Bioactivity The heterocyclic core facilitates cell membrane permeation. If dissolved in organic solvents (DMSO, DCM), skin absorption rates increase significantly. Requirement: Chemical-resistant gloves with specific breakthrough times.
Micronized Solid Form Electrostatic Dusting Heterocyclic acids often carry static charge. They "fly" during weighing, creating an invisible aerosol cloud. Requirement: Static control and fume hood containment.

PPE Selection Matrix

Standard: GHS Category 2 (Skin/Eye Irritant), Category 3 (Respiratory Irritant), Category 4 (Acute Tox Oral).[4]

A. Respiratory Protection (Critical)
  • Primary Barrier: Certified Chemical Fume Hood .

    • Standard: Face velocity 0.3–0.5 m/s (60–100 fpm).

    • Protocol: All open-vessel manipulations (weighing, dispensing) must occur at least 6 inches inside the sash.

  • Secondary Barrier (If Hood Unavailable/Cleaning):

    • N95 or P100 Particulate Respirator.

    • Note: A surgical mask provides zero protection against chemical dust.

B. Dermal Protection
  • Gloves (Dry Solid):

    • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

    • Why: Nitrile provides excellent resistance to solid particulates.

  • Gloves (In Solution - DMSO/DCM/DMF):

    • Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged DCM exposure.

    • Reasoning: Chlorinated solvents (often used to dissolve this compound) permeate thin nitrile in <5 minutes, carrying the toxin through to the skin.

C. Ocular Protection[2]
  • Standard: Chemical Safety Goggles (Indirect Vent).

    • Contraindication: Do not rely on standard safety glasses with side shields when handling the powder form. The electrostatic nature of the dust allows particles to bypass side shields.

Operational Protocols: Step-by-Step

Phase 1: Storage & Retrieval
  • Temperature Control: Store at 2–8°C (Refrigerated).

  • Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator or hood.

    • Causality: Opening a cold vial in humid lab air causes condensation. Moisture hydrolyzes impurities and causes the powder to clump, increasing handling difficulty and spillage risk.

Phase 2: Weighing (The High-Risk Step)

Most exposure incidents occur here due to static.

  • Setup: Place the balance inside the fume hood.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Do not dump.[1] Use a micro-spatula.

    • If the powder "flies" (repels from the spatula), stop. Re-ionize the area.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-soaked) to capture invisible dust. Dispose of the towel as solid hazardous waste.

Phase 3: Reaction & Solubilization
  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to avoid lofting dust.

  • Inert Atmosphere: While the acid is stable, the thienopyridine ring is sulfur-rich and can be prone to oxidation over time. Flush headspace with Nitrogen or Argon after use.

Emergency & Disposal Procedures

Accidental Spillage[3]
  • Solid Spill: Do not dry sweep. This generates dust.

    • Method: Cover with wet paper towels (water or ethanol). Scoop up the wet mass and place in a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand.

Exposure Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity requires thorough dilution.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol/solvents (this drives the chemical deeper into the pores).

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream:

    • Solid: Solid Hazardous Waste container.

    • Solution: Organic Solvent Waste (Halogenated or Non-Halogenated depending on the solvent used).

    • Note: Do not dispose of down the drain. The thienopyridine scaffold is ecotoxic (H412/H413 potential).

Visual Workflow (Safe Handling Lifecycle)

SafeHandling Storage 1. Cold Storage (2-8°C) Equilibration 2. Warm to RT (Prevent Condensation) Storage->Equilibration Retrieve PPE 3. Don PPE (Goggles + Nitrile) Equilibration->PPE Prep Weighing 4. Weighing (Hood) *Use Ionizer* PPE->Weighing Transfer Reaction 5. Solubilization (Double Glove) Weighing->Reaction Dissolve Waste 6. Disposal (Solid/Organic Stream) Weighing->Waste Spill/Wipes Reaction->Waste Cleanup

Figure 1: Operational workflow for handling 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, emphasizing the critical equilibration and static control steps.

References

  • PubChem. (n.d.). Compound Summary: Thienopyridine carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.